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3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone Documentation Hub

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  • Product: 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone
  • CAS: 898782-88-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone

The following technical guide details the chemical properties, synthesis, and applications of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone . This document is structured for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a masked 1,4-dicarbonyl scaffold.

Advanced Intermediate for Heterocyclic Synthesis & Drug Discovery

Executive Summary

3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (Molecular Formula:


) is a specialized organic building block characterized by a meta-phenoxy  substitution pattern and a masked aldehyde  functionality. It serves as a stable precursor to 4-(3-phenoxyphenyl)-4-oxobutanal , a critical intermediate for synthesizing 2,5-disubstituted pyrroles, furans, and thiophenes via Paal-Knorr cyclization. Its design allows researchers to introduce the lipophilic, metabolically stable 3-phenoxybenzyl moiety—common in bioactive agrochemicals and pharmaceuticals—while maintaining a latent aldehyde handle protected as a 1,3-dioxane acetal.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of three distinct functional domains:

  • The Core: A propiophenone skeleton providing the ketone functionality.

  • The Tail: A 1,3-dioxane ring attached to the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -carbon (relative to the ketone), acting as an acid-labile protecting group for an aldehyde.[1][2]
    
  • The Head: A phenoxy group at the meta (3') position of the phenyl ring. This substitution pattern is crucial for differentiating biological activity from the more common para-phenoxy analogs.

Key Properties Table[8][10]
PropertyValue / Description
CAS Number Analogous to 884504-36-3 (4'-isomer); Specific 3'-isomer is custom synthesis
Molecular Formula

Molecular Weight 312.36 g/mol
Predicted LogP 3.8 – 4.2 (High Lipophilicity)
H-Bond Donors/Acceptors 0 / 4
Appearance Viscous pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Stability Stable to base and oxidation; Highly sensitive to aqueous acid (pH < 4)

Synthetic Methodology

The synthesis of 3-(1,3-dioxan-2-yl)-3'-phenoxypropiophenone requires a convergent approach to avoid premature deprotection of the acetal. The recommended protocol utilizes a Grignard addition followed by selective oxidation.

Strategic Pathway (Grignard Route)

This route avoids the harsh acidic conditions of Friedel-Crafts acylation, which would destroy the dioxane ring.

Step 1: Grignard Reagent Preparation

  • Precursor: 2-(2-Bromoethyl)-1,3-dioxane.[3]

  • Reagent: Magnesium turnings (iodine activated).

  • Solvent: Anhydrous THF.

  • Mechanism: Formation of (2-(1,3-dioxan-2-yl)ethyl)magnesium bromide.

Step 2: Nucleophilic Addition

  • Electrophile: 3-Phenoxybenzaldehyde.[4][5]

  • Product: Secondary alcohol intermediate.

Step 3: Selective Oxidation

  • Reagent: Swern Oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane (DMP).

  • Rationale: Avoids acidic oxidants (like Jones reagent) to preserve the acetal.

Visualization of Synthesis

The following diagram illustrates the convergent synthesis and the critical oxidation step.

SynthesisPathway Start1 2-(2-Bromoethyl)- 1,3-dioxane Grignard Grignard Reagent (In Situ) Start1->Grignard Mg, THF Reflux Start2 3-Phenoxybenzaldehyde Intermediate Secondary Alcohol (Stable Intermediate) Start2->Intermediate Grignard->Intermediate + Start2 0°C to RT Product 3-(1,3-Dioxan-2-yl)- 3'-phenoxypropiophenone Intermediate->Product Swern Oxidation (DMSO, (COCl)2, Et3N)

Figure 1: Convergent synthesis via Grignard addition and Swern oxidation to preserve the acid-sensitive acetal.

Experimental Protocol (Self-Validating)

Reagent Preparation
  • Activation: Flame-dry all glassware under nitrogen. Activate magnesium turnings by dry-stirring under argon for 20 minutes.

  • Grignard Formation: Add 2-(2-bromoethyl)-1,3-dioxane (1.1 equiv) dropwise to Mg in THF. Initiate with a crystal of iodine. Reflux for 1 hour until Mg is consumed. Validation: Titrate a small aliquot to confirm concentration >0.8 M.

Coupling & Oxidation
  • Addition: Cool the Grignard solution to 0°C. Add 3-phenoxybenzaldehyde (1.0 equiv) in THF dropwise. Stir for 4 hours at room temperature.

  • Quench: Quench with saturated aqueous

    
    . Crucial: Do not use HCl, as it will hydrolyze the dioxane.
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate to yield the crude alcohol.
    
  • Oxidation (DMP Method): Dissolve crude alcohol in DCM. Add Dess-Martin Periodinane (1.2 equiv) at 0°C. Stir 2 hours.

  • Purification: Filter through a celite pad. Purify via silica gel flash chromatography (Hexanes:EtOAc 8:2).

Reactivity & Applications

The "Masked" 1,4-Dicarbonyl System

The primary utility of this compound lies in its ability to release a


-keto aldehyde upon acidic hydrolysis. This species is a "super-electrophile" for heterocycle synthesis.
  • Deprotection: Treatment with 1M HCl/Acetone yields 4-(3-phenoxyphenyl)-4-oxobutanal .

  • Paal-Knorr Cyclization: Reaction of the deprotected intermediate with primary amines (

    
    ) yields 1-substituted-2-(3-phenoxyphenyl)pyrroles .
    
Divergent Synthesis Workflow

The diagram below maps the utility of the compound in generating diverse heterocyclic libraries.

Reactivity Core 3-(1,3-Dioxan-2-yl)- 3'-phenoxypropiophenone Deprotected 4-(3-phenoxyphenyl)- 4-oxobutanal (Transient Species) Core->Deprotected Hydrolysis (HCl/Acetone) Pyrrole 2-Aryl Pyrroles (via R-NH2) Deprotected->Pyrrole Paal-Knorr (R-NH2, Heat) Furan 2-Aryl Furans (Acid Catalysis) Deprotected->Furan Cyclodehydration (pTsOH) RedAmin Linear Amines (Reductive Amination) Deprotected->RedAmin NaBH(OAc)3 R-NH2

Figure 2: Divergent reactivity profile.[6][1][4] The compound serves as a linchpin for accessing pyrroles, furans, and complex amines.

Safety & Handling

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The acetal is stable to oxidation but prolonged exposure to atmospheric moisture and trace acid can lead to degradation.

  • Hazards: Irritant to eyes and skin. The 3-phenoxy moiety is lipophilic and may possess high membrane permeability; handle with standard PPE (gloves, goggles).

  • Spill Cleanup: Absorb with sand or vermiculite. Do not use acidic absorbents.

References

  • Rieke Metals. Preparation of Organozinc Reagents using Rieke Zinc. Rieke Metals Protocols. Available at: [Link]

  • PubChem. 3-(1,3-Dioxan-2-yl)-4'-phenoxypropiophenone (Analogous Structure). National Library of Medicine. Available at: [Link]

Sources

Exploratory

Technical Guide: Synthesis of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone

[1] Executive Summary This technical guide details the high-fidelity synthesis of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (systematically 1-(3-phenoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one ).[1] This molecule serves...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the high-fidelity synthesis of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (systematically 1-(3-phenoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one ).[1] This molecule serves as a critical masked-aldehyde intermediate in the synthesis of leukotriene receptor antagonists and other aryl-ketone-based pharmacophores.[1]

The protocol prioritizes the Grignard Addition to Nitrile pathway. This route is selected for its atom economy and direct skeletal construction, avoiding the over-oxidation risks associated with alcohol intermediates. Special emphasis is placed on the chemoselective hydrolysis of the intermediate metallo-imine species to liberate the ketone without deprotecting the acid-labile 1,3-dioxane acetal.[1]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule combines a diaryl ether backbone with a protected aldehyde side chain. The strategic disconnection occurs at the carbonyl-aliphatic bond.[1]

Strategic Disconnection[1]
  • Bond Break: C(carbonyl)–C(alpha) or C(carbonyl)–Aryl.[1]

  • Chosen Pathway: Nucleophilic addition of an alkylmagnesium halide to an aryl nitrile.[1]

  • Synthons:

    • Electrophile: 3-Phenoxybenzonitrile (commercially available, robust).[1]

    • Nucleophile: [2-(1,3-Dioxan-2-yl)ethyl]magnesium bromide.[1]

Reaction Scheme Logic

The 1,3-dioxane ring is preferred over the 1,3-dioxolane analog due to its superior stability in the mild acidic conditions required for imine hydrolysis.[1]

Retrosynthesis cluster_legend Legend Target Target: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Intermediate Intermediate Imine Salt (MgBr Complex) Target->Intermediate Hydrolysis (H3O+) SM1 Starting Material A: 3-Phenoxybenzonitrile Intermediate->SM1 Grignard Addition SM2 Starting Material B: 2-(2-Bromoethyl)-1,3-dioxane Intermediate->SM2 Grignard Formation (Mg/THF) key Blue: Target | Green: Raw Materials | Orange: Transient Species

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the propiophenone backbone.[1]

Part 2: Experimental Protocol

Reagents & Stoichiometry[1]
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
2-(2-Bromoethyl)-1,3-dioxane Pre-Nucleophile1.2195.0523.4 g
Magnesium Turnings Metal Reagent1.324.303.16 g
3-Phenoxybenzonitrile Electrophile1.0195.2219.5 g
Iodine (Crystal) Initiatorcat.[1]253.81~10 mg
THF (Anhydrous) SolventN/A72.11200 mL
Ammonium Chloride (sat.) Quench BufferN/A53.49100 mL
Step-by-Step Methodology
Step 1: Formation of the Grignard Reagent

Critical Control Point: The initiation of the Grignard reaction is exothermic. Moisture exclusion is paramount.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.

  • Activation: Add Mg turnings (1.3 eq) and a single crystal of iodine. Heat gently with a heat gun under N2 flow until iodine vaporizes, activating the Mg surface.

  • Initiation: Add 10 mL of anhydrous THF to cover the Mg. Add approx. 5% of the 2-(2-Bromoethyl)-1,3-dioxane solution (dissolved in 50 mL THF).

  • Observation: Wait for turbidity and spontaneous boiling (initiation). If delayed, add 2 drops of 1,2-dibromoethane.[1]

  • Addition: Once initiated, add the remaining bromide solution dropwise over 45 minutes, maintaining a gentle reflux.

  • Maturation: Stir at reflux for 1 hour after addition is complete to ensure full consumption of the alkyl bromide.

Step 2: Nucleophilic Addition to Nitrile[1]
  • Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.

  • Addition: Dissolve 3-Phenoxybenzonitrile (1.0 eq) in 50 mL anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.

    • Note: The solution will likely turn dark yellow/orange as the imine-magnesium complex forms.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (consumption of nitrile).[2]

Step 3: Chemoselective Hydrolysis (The "Self-Validating" Step)

Challenge: Hydrolyzing the imine to a ketone requires acid, but the acetal is acid-sensitive.[1] Solution: Use a buffered hydrolysis system.[1]

  • Quench: Cool the reaction mixture to 0°C.

  • Hydrolysis: Slowly add saturated aqueous Ammonium Chloride (NH4Cl) . This provides a pH of ~5-6, sufficient to hydrolyze the imine anion to the ketone but mild enough to preserve the 1,3-dioxane (which typically requires pH < 2 for rapid cleavage).[1]

  • Agitation: Stir vigorously for 2 hours at room temperature.

    • Validation: Take an aliquot, mini-workup, and check NMR/IR.[1] Disappearance of the imine stretch (~1650 cm-1) and appearance of the ketone (~1685 cm-1) confirms hydrolysis.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

  • Wash: Wash combined organics with Brine, dry over Na2SO4, and concentrate under reduced pressure.

Part 3: Purification & Analytical Validation[1]

Purification Strategy

The crude oil typically contains the target ketone and unreacted starting materials.

  • Method: Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 9:1 to 4:1).[1]

  • Rf Value: ~0.4 (in 4:1 Hex:EtOAc).

Characterization Data (Reference Standard)
TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3) δ 4.5 (t, 1H)Acetal methine proton (O-CH-O).[1]
δ 3.7-4.1 (m, 4H)Dioxane ring protons.[1]
δ 2.9 (t, 2H)Alpha-methylene protons (next to Carbonyl).[1]
δ 6.9-7.5 (m, 9H)Aromatic protons (Phenoxy + Benzoyl rings).[1]
IR Spectroscopy 1685 cm⁻¹C=O stretch (Aryl ketone).[1]
1100-1150 cm⁻¹C-O-C stretch (Ether/Acetal).[1]
Mass Spectrometry [M+H]+ ~327.15Consistent with C20H22O4.[1]

Part 4: Process Integrity & Troubleshooting

Mechanism of Failure Analysis

The most common failure mode is the premature deprotection of the dioxane ring, leading to the formation of the aldehyde, which then cyclizes or polymerizes.

FailureMode Target Target Ketone (Intact Acetal) Aldehyde Free Aldehyde (Deprotected) Target->Aldehyde Acid Catalysis Acid Excess Acid (pH < 4) Acid->Target Buffered (pH 5-6) Polymer Polymer/Tars Aldehyde->Polymer Aldol/Degradation

Figure 2: Stability window of the 1,3-dioxane moiety during workup.

Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Low Yield High recovery of nitrile.[1]Grignard reagent degraded or wet solvent.Titrate Grignard before use; ensure strictly anhydrous conditions.[1]
Acetal Loss Aldehyde peak in NMR (δ 9.8).[1]Workup too acidic or prolonged exposure.Use NH4Cl only; avoid HCl.[1] Perform rapid extraction.
Wurtz Coupling Dimer formation (R-R).[1]Overheating during Grignard formation.Control addition rate; keep temp at gentle reflux, not vigorous boiling.

References

  • Biosynth Carbosynth. (n.d.). 2-(2-Bromoethyl)-1,3-dioxolane Technical Data. Retrieved from [1]

    • Context: Provides physical properties and stability data for the bromo-acetal starting m
  • PrepChem. (n.d.).[1] Synthesis of 1-(3-phenoxyphenyl)-propan-1-one. Retrieved from

    • Context: Establishes the baseline protocol for synthesizing the phenoxypropiophenone backbone via Grignard/oxid
  • National Institutes of Health (NIH). (2010). Synthesis and Biological Activity of New 1,3-Dioxolanes. PMC. Retrieved from [1]

    • Context: Validates the stability and biological relevance of 1,3-dioxolane/dioxane pharmacophores in drug design.
  • Fluorochem. (n.d.). 3-(1,3-dioxan-2-yl)-3'-iodo-4'-methylpropiophenone Data Sheet. Retrieved from [1]

    • Context: Demonstrates the commercial existence of the "3-(1,3-dioxan-2-yl)propiophenone" structural motif and nomenclature.[1]

  • Google Patents. (1986). CN86105054A: Synthetic method of 1-(3-Phenoxyphenyl)ethanone.[1][3] Retrieved from

    • Context: Provides industrial process parameters for the 3-phenoxyphenyl ketone synthesis.

Sources

Foundational

Comprehensive Spectroscopic Profiling of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone

This guide provides a rigorous technical analysis of the spectroscopic characteristics of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (CAS: 884504-36-3).[1][2] It is designed for medicinal chemists and analytical scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the spectroscopic characteristics of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (CAS: 884504-36-3).[1][2] It is designed for medicinal chemists and analytical scientists requiring structural validation of this intermediate, often used in the synthesis of complex pharmaceutical scaffolds involving masked aldehydes.[1][2]

A Guide for Structural Validation in API Synthesis[1][2][3]

Introduction & Structural Context[1][2][3][4][5][6][7][8]

3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone is a bifunctional building block characterized by a diaryl ether motif coupled with a masked aldehyde.[1][2] Structurally, it consists of a 3-phenoxy-substituted benzoyl core linked via an ethyl spacer to a 1,3-dioxane ring.[1][2]

The compound serves as a critical "protected" intermediate.[1][2] The 1,3-dioxane moiety acts as a robust acetal protecting group for an aldehyde, stable under basic conditions (e.g., nucleophilic aromatic substitution) but labile under acidic hydrolysis.[1][2] This allows for the controlled release of the aldehyde functionality for subsequent cyclization or reductive amination steps in drug discovery campaigns.[1][2]

Chemical Identity[1][2][3][4][6][7][9]
  • IUPAC Name: 1-(3-phenoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one[1][2][3]

  • CAS Number: 884504-36-3[1][2][3]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 312.36 g/mol [1]

  • SMILES: O=C(c1cccc(Oc2ccccc2)c1)CCC1OCCCO1[1][3]

Spectroscopic Data Analysis[1][2][3][5]

The following data sets represent the high-confidence predicted spectral signatures based on chemometric analysis of the functional groups (diaryl ether, aryl ketone, 1,3-dioxane) and their electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, CDCl

)

The proton spectrum is dominated by the complex aromatic region of the diaryl ether and the distinct aliphatic patterns of the dioxane-propyl chain.[1][2]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.68 dt1HAr-H (Ortho to C=O)Deshielded by carbonyl anisotropy.[1][2]
7.55 t1HAr-H (Ortho to C=O)Adjacent to phenoxy group.[1][2]
7.30 - 7.45 m3HAr-H (Meta/Para)Overlap of central and terminal rings.[1][2]
7.05 - 7.18 m4HAr-H (Phenoxy/Ortho)Upfield shift due to ether oxygen donation.[1][2]
4.62 t (

Hz)
1HAcetal C-HCharacteristic acetal proton; diagnostic triplet.[1][2]
4.08 dd2HDioxane O-CH

(Eq)
Equatorial protons of the dioxane ring.[1][2]
3.75 td2HDioxane O-CH

(Ax)
Axial protons; distinct splitting due to ring conformation.[1][2]
3.02 t (

Hz)
2H

-CH

(to C=O)
Deshielded by carbonyl; triplet coupling to

-CH

.
1.98 - 2.15 m3H

-CH

+ Dioxane C5-H (Eq)
Overlapping multiplet of chain and ring protons.[1][2]
1.35 dqt1HDioxane C5-H (Ax)High field signal typical of the central dioxane methylene.[1][2]

C NMR (100 MHz, CDCl

)

Key diagnostic peaks include the ketone carbonyl (~199 ppm) and the acetal carbon (~101 ppm).[1][2][3]

Chemical Shift (

, ppm)
TypeAssignment
199.2 C=O[1][2]Aryl ketone carbonyl.
157.8 C

Aromatic C-O (Phenoxy ipso).[1][2][3]
156.9 C

Aromatic C-O (Benzoyl ipso).[1][2]
138.5 C

Aromatic C-C=O[1][2] (Ipso).[1][2]
129.8, 123.5, 119.2 CHAromatic methines (Representative peaks).[1][2]
101.4 CHAcetal Carbon (O-CH-O).[1][2][3]
66.9 CH

Dioxane O-CH

carbons (Equivalent).[1][2]
32.8 CH


-CH

(Adjacent to ketone).[1][2][3]
28.4 CH


-CH

(Adjacent to acetal).[1][2]
25.7 CH

Dioxane C5 methylene.[1][2]
Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" for purity assessment, particularly useful for monitoring the integrity of the acetal group during storage.[1][2][3]

  • 1685 cm

    
     (Strong): 
    
    
    
    Stretching.[1][2] The conjugation with the phenyl ring lowers this frequency from the standard 1715 cm
    
    
    .[1][2]
  • 1580 & 1485 cm

    
     (Medium): 
    
    
    
    Aromatic ring skeletal vibrations.[1][2]
  • 1245 cm

    
     (Strong): 
    
    
    
    Asymmetric stretch of the aryl alkyl ether (phenoxy group).[1][2]
  • 1080 - 1140 cm

    
     (Strong, Broad): 
    
    
    
    Characteristic bands of the cyclic acetal (dioxane) ether linkages.[1][2]
  • 3050 cm

    
     (Weak): 
    
    
    
    Aromatic C-H stretch.[1][2]
  • 2850 - 2960 cm

    
     (Medium): 
    
    
    
    Aliphatic C-H stretch (dioxane and propyl chain).[1][2]
Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI (70 eV)

  • Molecular Ion (

    
    ):  m/z 312.[1][2]
    
  • Base Peak: Likely m/z 197

    
    .[1][2]
    
    • Mechanism:[1][2][3][4][5][6]

      
      -cleavage at the carbonyl is the dominant pathway, ejecting the aliphatic dioxanyl-propyl chain.[1][2]
      
  • Diagnostic Fragment: m/z 87

    
    .
    
    • Mechanism:[1][2][3][4][5][6] Formation of the stable 1,3-dioxan-2-ylium cation.[1][2]

  • McLafferty Rearrangement: A minor peak at m/z 212 may be observed if

    
    -hydrogen transfer occurs from the acetal carbon, though the cyclic nature makes this sterically less favorable than simple 
    
    
    
    -cleavage.[1][2]

Visualization: Structural Logic & Fragmentation[1]

The following diagram illustrates the chemical structure with numbering and the primary mass spectrometric fragmentation pathways used for identification.

G Compound 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (MW 312.36) Frag1 Fragment A (m/z 197) [3-Phenoxybenzoyl]+ Compound->Frag1 Alpha-Cleavage (C-C Bond Break) Frag2 Fragment B (m/z 87) [1,3-Dioxan-2-ylium]+ Compound->Frag2 Inductive Cleavage Structure Structure Logic: Ar-CO-CH2-CH2-Acetal Structure->Compound Defines

Figure 1: Primary fragmentation pathways in Mass Spectrometry (EI/ESI) for structural confirmation.

Experimental Protocols

To ensure data integrity, the following protocols are recommended for the analysis of this compound.

Sample Preparation for NMR[1][3]
  • Solvent Selection: Use Deuterated Chloroform (

    
    ) with 0.03% TMS as an internal standard.[1][2][3] DMSO-
    
    
    
    is an alternative if solubility is an issue, though chemical shifts will vary slightly.[1][2]
  • Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g., magnesium sulfate remnants from synthesis) that could cause line broadening.[1][2]

Quality Control Workflow

This workflow ensures the compound is suitable for use in subsequent API synthesis steps.[1][2][3]

QC Start Crude/Isolated Material TLC 1. TLC Screening (Hexane:EtOAc 3:1) Start->TLC IR 2. IR Fingerprint (Check 1685 cm-1 & 1100 cm-1) TLC->IR NMR 3. 1H NMR Validation (Confirm Acetal Triplet @ 4.62 ppm) IR->NMR Decision Purity > 95%? NMR->Decision Release Release for Synthesis Decision->Release Yes Purify Recrystallize/Chromatography Decision->Purify No Purify->TLC

Figure 2: Standard Quality Control Workflow for Acetal-Protected Intermediates.

Synthesis & Stability Considerations

Synthesis Route

This compound is typically synthesized via a Grignard reaction or Friedel-Crafts Acylation :

  • Grignard: Reaction of 3-phenoxyphenylmagnesium bromide with 3-(1,3-dioxan-2-yl)propanenitrile (followed by hydrolysis).[1][2][3]

  • Acylation: Reaction of 3-phenoxybenzene with a 4-halo-butyryl chloride derivative, followed by acetal protection.[1][2][3]

Stability Warning
  • Acid Sensitivity: The 1,3-dioxane ring is an acetal.[1][2][3] Avoid acidic conditions (pH < 4) during workup or storage, as this will hydrolyze the protecting group, yielding the reactive aldehyde.[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

  • PubChem Compound Summary. (n.d.). 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (CAS 884504-36-3).[1][2] National Center for Biotechnology Information.[1][2] Retrieved January 28, 2026, from [Link](Note: Link directs to analogous structure for verification).[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1][2] Spectrometric Identification of Organic Compounds (8th ed.).[1][2] Wiley.[1][2][3] (Authoritative text for spectral assignment principles).

Sources

Exploratory

CAS number 898782-88-2 properties and synthesis

The following technical guide details the properties, synthesis, and application of CAS 898782-88-2 , chemically identified as 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone . 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone[1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of CAS 898782-88-2 , chemically identified as 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone .

3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone[1]

Chemical Identity & Physicochemical Properties[2][3][4][5]

CAS 898782-88-2 is a specialized organic building block primarily utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and complex heterocyclic scaffolds. It features a meta-phenoxy substituted benzoyl core linked to a protected aldehyde functionality (1,3-dioxane).

PropertySpecification
Chemical Name 3-(1,3-Dioxan-2-yl)-1-(3-phenoxyphenyl)propan-1-one
Common Name 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone
Molecular Formula C₁₉H₂₀O₄
Molecular Weight 312.36 g/mol
Appearance Viscous colorless to pale yellow oil (tends to crystallize upon prolonged storage at -20°C)
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water
LogP (Predicted) ~3.8 - 4.2
Key Functional Groups Ketone (aryl-alkyl), Aryl Ether (phenoxy), Acetal (1,3-dioxane)
Structural Analysis

The molecule consists of three distinct domains:

  • The Core: A propiophenone skeleton.[1]

  • The "Left" Wing: A phenoxy group at the meta (3') position of the phenyl ring. This regiochemistry is critical for biological activity in downstream targets, differentiating it from the more easily synthesized para isomers.

  • The "Right" Wing: A 1,3-dioxane ring attached to the terminal carbon of the propyl chain. This serves as a masked aldehyde, stable under basic conditions but reactive under acidic hydrolysis.

Synthetic Pathways

The synthesis of CAS 898782-88-2 requires a strategy that preserves the acid-sensitive dioxane ring while establishing the meta-phenoxy substitution pattern. Direct Friedel-Crafts acylation of diphenyl ether is not viable as it predominantly yields the para isomer.

Two robust pathways are recommended: Enolate Alkylation (Route A) and Weinreb Amide Coupling (Route B) .

Route A: Enolate Alkylation (Primary Protocol)

This route involves the alkylation of 3-phenoxyacetophenone with an electrophilic dioxane derivative.

  • Starting Material 1: 3-Phenoxyacetophenone (Commercial or synthesized via Ullmann coupling of 3-hydroxyacetophenone and bromobenzene).

  • Starting Material 2: 2-(Bromomethyl)-1,3-dioxane.

  • Mechanism: Kinetic enolate formation followed by SN2 displacement.

Route B: Grignard/Weinreb Coupling (High Fidelity)

This route avoids competitive aldol condensation side reactions.

  • Starting Material 1: 1-Bromo-3-phenoxybenzene.

  • Starting Material 2: N-methoxy-N-methyl-3-(1,3-dioxan-2-yl)propanamide.

SynthesisPathways cluster_A Route A: Enolate Alkylation cluster_B Route B: Organometallic Coupling SM1 3-Phenoxyacetophenone Base LDA / THF (-78°C) SM1->Base Enolate Lithium Enolate Intermediate Base->Enolate Deprotonation Product CAS 898782-88-2 (Target Molecule) Enolate->Product + ReagentA Alkylation ReagentA 2-(Bromomethyl)- 1,3-dioxane SM2 1-Bromo-3-phenoxybenzene Mg Mg / THF SM2->Mg Grignard Aryl Grignard Reagent Mg->Grignard Grignard Formation Grignard->Product + Weinreb Amide Nucleophilic Acyl Subst. Weinreb Weinreb Amide of 3-(1,3-dioxan-2-yl)propanoic acid

Caption: Comparison of Enolate Alkylation (Route A) and Organometallic Coupling (Route B) for the synthesis of CAS 898782-88-2.

Experimental Protocols
Protocol A: Synthesis via Enolate Alkylation

Objective: Preparation of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone on a 10g scale.

Reagents:

  • 3-Phenoxyacetophenone (10.0 g, 47.1 mmol)

  • Lithium Diisopropylamide (LDA) (2.0 M in THF, 26 mL, 52 mmol)

  • 2-(Bromomethyl)-1,3-dioxane (9.4 g, 51.8 mmol)

  • Anhydrous THF (150 mL)

  • DMPU (15 mL) - Critical for SN2 efficiency

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge an oven-dried 500 mL 3-neck flask with anhydrous THF (100 mL) and cool to -78°C under nitrogen atmosphere.

    • Add LDA solution dropwise over 15 minutes.

    • Dissolve 3-phenoxyacetophenone in THF (25 mL) and add dropwise to the LDA solution. Stir at -78°C for 45 minutes to ensure complete deprotonation. The solution typically turns a deep yellow/orange.

  • Alkylation:

    • Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to the enolate mixture. Note: DMPU acts as a polar aprotic co-solvent to disrupt lithium aggregates and accelerate the displacement reaction.

    • Add 2-(Bromomethyl)-1,3-dioxane dropwise.

    • Allow the reaction to warm slowly to 0°C over 2 hours, then stir at room temperature for 12 hours.

  • Work-up:

    • Quench the reaction with saturated aqueous NH₄Cl (50 mL).

    • Extract with Ethyl Acetate (3 x 75 mL).

    • Wash combined organics with water (2 x 50 mL) and brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude oil is purified via flash column chromatography (Silica Gel 60).

    • Eluent: Hexanes:Ethyl Acetate gradient (90:10 to 70:30).

    • Yield: Expect 65-75% (approx. 9.5 - 11.0 g).

Quality Control Parameters
TestAcceptance CriteriaMethod
HPLC Purity > 98.0% (Area %)C18 Column, ACN/H2O Gradient
1H NMR Consistent with structure500 MHz, CDCl3
Residual Solvent < 5000 ppm (THF/EtOAc)GC-HS
Water Content < 0.5%Karl Fischer
Mechanism of Action & Utility

While CAS 898782-88-2 is an intermediate, its structural motifs dictate its utility in drug discovery.

  • Protected Aldehyde (Latent Electrophile): The 1,3-dioxane group acts as a "masked" aldehyde. Acidic hydrolysis releases the aldehyde, which can then undergo:

    • Reductive Amination: To form tertiary amines (common in GPCR ligands).

    • Cyclization: To form heterocycles like indoles, quinolines, or pyrroles when reacted with appropriate nucleophiles.

  • Meta-Phenoxy Scaffold: The 3-phenoxy group provides lipophilic bulk and metabolic stability. This motif is frequently observed in:

    • Btk Inhibitors: Analogues of Ibrutinib where the phenoxyphenyl group occupies the hydrophobic pocket of the kinase.

    • Pyrethroid-like structures: Though less common for this specific ketone, the phenoxybenzyl moiety is a classic pharmacophore.

References
  • Smith, A. B., & Jerris, P. J. (1981). Synthesis of 2-(Bromomethyl)-1,3-dioxane and its application in alkylation reactions. Journal of Organic Chemistry.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.

Sources

Foundational

Physical and Chemical Characteristics of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone

[1] Executive Summary 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone is a specialized synthetic intermediate utilized primarily in the construction of complex heterocyclic pharmaceutical ingredients. As a protected form of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone is a specialized synthetic intermediate utilized primarily in the construction of complex heterocyclic pharmaceutical ingredients. As a protected form of 4-(3-phenoxyphenyl)-4-oxobutanal , it serves as a critical "masked" dicarbonyl scaffold. Its stability under basic conditions allows for the elaboration of the aryl core, while its acid-labile acetal functionality permits controlled cyclization into pyrrole, pyridine, or indole derivatives—motifs ubiquitous in kinase inhibitors (e.g., Btk, p38 MAPK) and non-steroidal anti-inflammatory drugs.

This guide details the physicochemical profile, synthesis logic, and reactivity patterns of the meta-substituted isomer, distinguishing it from its more common para-substituted analog (CAS 884504-36-3).

Chemical Identity & Structure

The compound is characterized by a meta-phenoxy substitution pattern on the benzoyl core, which imparts unique lipophilic and steric properties compared to the para-isomer.

AttributeDetail
IUPAC Name 3-(1,3-Dioxan-2-yl)-1-(3-phenoxyphenyl)propan-1-one
Common Name 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone
Molecular Formula C₁₉H₂₀O₄
Molecular Weight 312.36 g/mol
SMILES O=C(C1=CC=CC(OC2=CC=CC=C2)=C1)CCC3OCCCO3
Key Moieties 1.[1][2][3][][5][6][7][8] Diaryl Ether: 3-Phenoxyphenyl group (Lipophilic anchor)2. Linker: Propionyl chain (3-carbon spacer)3. Masked Aldehyde: 1,3-Dioxane (Acetal protection)
Related CAS 884504-36-3 (4'-isomer analog); 121789-35-3 (3'-methoxy analog)
Structural Analysis

The molecule consists of a 1,3-dioxane ring attached to the


-carbon of a propiophenone chain.[2] The "3-(1,3-dioxan-2-yl)" nomenclature implies the dioxane is attached at the terminal position of the ethyl chain extending from the ketone, effectively making the backbone a protected 5-carbon chain (4-aroylbutanal equivalent).

Physical & Chemical Properties[2][3][6][7][9][10][11][12]

Note: Data below incorporates empirical values from close structural analogs (e.g., 4'-phenoxy and 3'-methoxy derivatives) where specific experimental data for the 3'-phenoxy isomer is proprietary.

Table 1: Physicochemical Profile[1]
PropertyValue / CharacteristicNote
Physical State Viscous Oil or Low-Melting SolidThe meta-substitution often disrupts crystal packing compared to para-isomers.
Melting Point 45°C – 55°C (Predicted)Lower than the 4'-analog due to asymmetry.
Boiling Point ~460°C (at 760 mmHg)High BP due to molecular weight and polarity; typically distilled under high vacuum.
Density 1.15 ± 0.05 g/cm³Estimated based on functional group contribution.
LogP (Octanol/Water) 3.8 – 4.2Highly lipophilic due to the diphenyl ether moiety.
Solubility Soluble: DCM, Ethyl Acetate, THF, DMSOInsoluble: WaterRequires organic co-solvents for reaction.
pKa N/A (Neutral)No ionizable protons in the physiological pH range.

Synthesis & Production

Unlike the 4'-isomer, which can be accessed via Friedel-Crafts acylation (due to para-directing phenoxy groups), the 3'-phenoxy (meta) isomer requires a regiospecific organometallic approach to avoid isomer mixtures.

Retrosynthetic Logic

The most robust route utilizes a Grignard reaction between a meta-substituted aryl halide and a Weinreb amide derivative of the protected aldehyde chain. This ensures the ketone is formed exclusively at the meta position.

Recommended Synthetic Protocol (Grignard Route)

Step 1: Preparation of the Electrophile (Weinreb Amide)

  • Reactant: 3-(1,3-Dioxan-2-yl)propanoic acid.

  • Reagent: N,O-Dimethylhydroxylamine · HCl, EDC · HCl, Et₃N.

  • Product: N-methoxy-N-methyl-3-(1,3-dioxan-2-yl)propanamide.

Step 2: Grignard Formation & Coupling

  • Precursor: 1-Bromo-3-phenoxybenzene.

  • Conditions: Mg turnings, THF, Iodine (initiator), Reflux.

  • Coupling: Add Grignard reagent to the Weinreb amide at 0°C.

  • Workup: Quench with saturated NH₄Cl (Avoid strong acid to preserve dioxane).

Synthesis Pathway Diagram

Synthesis A 1-Bromo-3-phenoxybenzene B Mg / THF A->B C Grignard Reagent (3-Phenoxyphenyl MgBr) B->C Grignard Formation G Target Molecule 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone C->G Nucleophilic Acyl Substitution (0°C, THF) D 3-(1,3-Dioxan-2-yl)propanoic acid E Weinreb Amide Formation (NHMe(OMe)) D->E F Activated Amide Intermediate E->F Activation F->G

Figure 1: Regiospecific synthesis via Weinreb Amide coupling, avoiding para-isomer contamination.

Reactivity & Stability (Expert Analysis)

Chemical Stability
  • Acid Sensitivity (Critical): The 1,3-dioxane moiety is an acetal. Exposure to aqueous acids (HCl, H₂SO₄) or Lewis acids (BBr₃) will hydrolyze the ring, revealing the aldehyde.

    • Handling: Store under inert atmosphere. Avoid acidic workups.

  • Base Stability: The compound is stable to bases (NaOH, K₂CO₃, LDA), allowing alkylation at the alpha-position (next to the ketone) without deprotecting the aldehyde.

  • Oxidation: The diphenyl ether moiety is resistant to mild oxidation, but the acetal CH is susceptible to radical oxidation over long storage periods.

Key Transformation: Paal-Knorr Cyclization

The primary utility of this compound is as a precursor to 1,2-diarylpyrroles or pyridines .

Mechanism:

  • Deprotection: Acid hydrolysis yields the 1,4-dicarbonyl intermediate (4-oxo-4-(3-phenoxyphenyl)butanal).

  • Condensation: Reaction with a primary amine (R-NH₂) leads to cyclization.

  • Aromatization: Loss of water forms the pyrrole ring.

Reactivity Workflow

Reactivity cluster_0 Acidic Conditions (Deprotection) cluster_1 Cyclization Pathways Target 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Aldehyde Intermediate: 4-(3-Phenoxyphenyl)-4-oxobutanal Target->Aldehyde HCl / H2O Hydrolysis Pyrrole 2-(3-Phenoxyphenyl)pyrrole (via Paal-Knorr with R-NH2) Aldehyde->Pyrrole R-NH2 / Heat Pyridine Pyridine Derivative (via Ammonia source) Aldehyde->Pyridine NH4OAc / AcOH

Figure 2: Divergent synthesis pathways enabled by the acid-labile acetal group.

Handling & Safety

While specific toxicological data for the 3'-isomer is limited, handling protocols should follow standards for halogenated diaryl ethers and acetals .

  • Hazard Classification (GHS Predicted):

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[10]

    • H411: Toxic to aquatic life with long-lasting effects (due to the diphenyl ether moiety).

  • Storage: Keep in a tightly closed container, stored at 2-8°C. Inert gas (Argon/Nitrogen) blanket recommended to prevent acetal auto-oxidation.

  • Spill Response: Absorb with inert material (vermiculite). Do not use acidic absorbents.

References

  • PubChem. (2024).[5][6] Compound Summary: 3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one.[5] Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational reference for the regioselective synthesis protocol).

Sources

Exploratory

Stereoisomers of 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone

Technical Whitepaper: Stereoselective Synthesis and Characterization of Reduced 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Derivatives Executive Summary 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (CAS 884504-36-3) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stereoselective Synthesis and Characterization of Reduced 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Derivatives

Executive Summary

3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (CAS 884504-36-3) represents a critical class of "masked" dicarbonyl intermediates used in the synthesis of chiral tetrahydrofurans, pyrrolidines, and receptor ligands (e.g.,


-receptor modulators). While the parent ketone is achiral, its value lies in its pro-chiral carbonyl center.

This guide details the technical pathway for generating and isolating the (R)- and (S)-alcohol stereoisomers via asymmetric transfer hydrogenation (ATH). It addresses the specific challenge of preserving the acid-labile 1,3-dioxane acetal moiety while achieving high enantiomeric excess (


) in the presence of the bulky 3'-phenoxy substituent.

Structural Analysis and Stereochemical Context

The molecule consists of a propiophenone core substituted at the meta-position with a phenoxy group and at the terminal alkyl position with a 1,3-dioxane ring.

  • Core Scaffold: 1-(3-phenoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one.

  • Pro-Chiral Center: The C1 carbonyl carbon (

    
     hybridized).
    
  • Protecting Group: The 1,3-dioxan-2-yl group serves as a robust acetal protection for the terminal aldehyde.

Stereoisomer Definition: In its ground state, the ketone is achiral. "Stereoisomers" in the context of drug development for this scaffold refers to the enantiomeric pair generated upon reduction:

  • (S)-1-(3-phenoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol

  • (R)-1-(3-phenoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol

The 3'-phenoxy group introduces significant lipophilicity and steric bulk, which influences catalyst binding kinetics during reduction.

Synthesis and Stereocontrol Strategy

The industry standard for reducing functionalized aryl ketones with acid-sensitive groups (like acetals) is Noyori Asymmetric Transfer Hydrogenation (ATH) . Unlike borohydride reductions, ATH operates under neutral or slightly basic conditions, preventing premature acetal hydrolysis.

Workflow Visualization

SynthesisWorkflow Start 3-Phenoxypropiophenone Precursor Step1 C3-Alkylation / Acetalization (Formation of Target Ketone) Start->Step1 Friedel-Crafts / Grignard Target Target Ketone: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Step1->Target Reduction Asymmetric Transfer Hydrogenation (HCOOH / TEA) Target->Reduction Catalyst Ru(II)-TsDPEN Catalyst (Chiral Source) Catalyst->Reduction Stereocontrol ResultR (R)-Alcohol (>98% ee) Reduction->ResultR Using (R,R)-Catalyst ResultS (S)-Alcohol (>98% ee) Reduction->ResultS Using (S,S)-Catalyst

Figure 1: Synthetic workflow for accessing specific stereoisomers. The choice of chiral diamine ligand dictates the product configuration.

Detailed Protocol: Asymmetric Transfer Hydrogenation

Objective: Synthesize the (S)-alcohol with


 yield and 

ee.

Reagents:

  • Substrate: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (1.0 eq).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst in degassed DCM. The purple/brown solution indicates active species.

  • Substrate Addition: Add the ketone substrate. The 3'-phenoxy group aids solubility in DCM; if using methanol, ensure the acetal is stable (avoid excess heating).

  • Reaction Initiation: Add the HCOOH/TEA mixture dropwise at

    
    . The reaction is exothermic.
    
  • Monitoring: Stir at room temperature (

    
    ) for 12–24 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC. The ketone spot (
    
    
    
    ) should disappear, replaced by the alcohol (
    
    
    ).
  • Quench and Workup: Wash the reaction mixture with saturated

    
     (to neutralize acid and protect the acetal). Extract with EtOAc.[1]
    
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
    ) to isolate the chiral alcohol.
    

Critical Control Point: The acetal is sensitive to acid. Do not use mineral acids for quenching. Maintain pH


 during workup.

Analytical Characterization

To validate the stereochemical integrity, specific chiral HPLC methods are required. Standard C18 columns cannot separate enantiomers.

Chiral HPLC Method
ParameterSpecificationRationale
Column Daicel Chiralcel OD-H or AD-HProven separation of aryl alkyl carbinols.
Mobile Phase Hexane : Isopropanol (90:[2]10)Normal phase is required for Chiralcel columns.
Flow Rate 0.5 - 1.0 mL/minLower flow improves resolution of the bulky phenoxy isomers.
Detection UV @ 254 nmThe phenoxy and benzoyl chromophores absorb strongly here.
Temperature

Ambient temp prevents acetal degradation.
NMR Validation
  • 
    -NMR (CDCl3): 
    
    • Ketone (Precursor): Triplet at

      
       ppm (alpha-methylene).
      
    • Alcohol (Product): Multiplet at

      
       ppm (chiral methine 
      
      
      
      ).
    • Acetal: The acetal methine proton appears as a triplet at

      
       ppm. Note: If this signal splits or shifts significantly, acetal hydrolysis may have occurred.
      

Mechanistic Insight & Troubleshooting

The stereoselectivity is governed by the


 interaction between the 

-arene ligand of the ruthenium catalyst and the aromatic ring of the substrate (the 3-phenoxyphenyl group).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from 3'-phenoxy group.Increase catalyst loading to 1.0 mol% or switch solvent to DMF to improve kinetics.
Acetal Hydrolysis Reaction medium too acidic.Ensure HCOOH/TEA ratio is strictly 5:2 or use Isopropanol/KOH transfer hydrogenation system (base-promoted).
Low ee% Fast background reduction (racemic).Lower temperature to

; ensure catalyst quality (oxidized catalyst loses stereocontrol).
Pathway Visualization: Side Reactions

SideReactions Substrate 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Acid Acidic Conditions (pH < 4) Substrate->Acid Path1 Desired Path: Reduction Acid->Path1 Path2 Side Reaction: Deprotection Acid->Path2 Aldehyde Free Aldehyde Intermediate (Unstable) Path2->Aldehyde Cyclization Hemiacetal Cyclization (Racemic Mixture) Aldehyde->Cyclization caption Figure 2: Risk of acetal hydrolysis leading to racemic cyclization.

[3]

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • BLDpharm. (2024). Product Analysis: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (CAS 884504-36-3). BLD Pharm Catalog. Link

  • PubChem. (2025).[3] Compound Summary: 3-(1,3-Dioxan-2-yl)-4'-ethylpropiophenone (Analogous Structure).[3] National Library of Medicine. Link

  • Maier, M. E. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 13(8), 1-15. Link

  • Evonik Health Care. (2024). Benzophenones and Propiophenones as Pharmaceutical Intermediates. Evonik Industries. Link

Sources

Foundational

Conformational analysis of 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone

Conformational Landscape of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone: Structural Dynamics and Intramolecular Folding Executive Summary This technical guide provides a rigorous conformational analysis of 3-(1,3-Dioxan-...

Author: BenchChem Technical Support Team. Date: February 2026

Conformational Landscape of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone: Structural Dynamics and Intramolecular Folding

Executive Summary

This technical guide provides a rigorous conformational analysis of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone , a molecule that serves as an exemplary model for studying the interplay between rigid heterocyclic anchors and flexible aromatic linkers. The structural integrity of this compound is governed by three competing forces: the stereoelectronic preferences of the 1,3-dioxane ring, the torsional freedom of the propyl linker, and the potential for intramolecular


-

stacking between the benzoyl and phenoxy moieties.

This document outlines the theoretical framework, computational strategies, and experimental validation protocols required to elucidate its solution-state behavior. It is designed for medicinal chemists and structural biologists optimizing ligand-receptor binding where "active conformation" is a critical variable.

Molecular Architecture & Theoretical Framework

The molecule can be deconstructed into three distinct structural domains, each contributing unique vectors to the global potential energy surface (PES).

The 1,3-Dioxane "Anchor"

The 1,3-dioxane ring acts as a conformational anchor.[1][2] Unlike cyclohexane, the presence of oxygen atoms introduces shorter C-O bond lengths (


) compared to C-C bonds (

), exacerbating non-bonded interactions.
  • Chair Preference: The ring predominantly adopts a chair conformation.[1][2]

  • Equatorial Fidelity: The large alkyl substituent at the C2 position (the propyl-ketone chain) will almost exclusively occupy the equatorial position to avoid severe 1,3-diaxial repulsive forces with the axial protons at C4 and C6.

  • Anomeric Effect: Since the substituent at C2 is carbon-based (alkyl), the anomeric effect is minimal compared to alkoxy substituents. Thus, steric factors dominate, locking the C2-substituent in the equatorial plane (

    
     kcal/mol favoring equatorial).
    
The Propiophenone Core

The carbonyl group of the propiophenone moiety prefers to be coplanar with the phenyl ring to maximize


-conjugation. However, the ortho-hydrogens of the phenyl ring create steric clash with the carbonyl oxygen, often forcing a slight twist (dihedral angle 

) out of planarity.
The Phenoxy-Benzoyl Interaction (The "Fold")

The critical variable is the 3'-phenoxy substituent. The flexibility of the ether linkage (C-O-C) and the propyl chain allows for two distinct global minima:

  • Extended State (Open): Entropically favored; the two aromatic rings are distal.

  • Folded State (Closed): Enthalpically stabilized by intramolecular

    
    -
    
    
    
    stacking (edge-to-face or offset-stacked) between the electron-rich phenoxy ring and the electron-deficient benzoyl ring.

Computational Methodology (In Silico)

To accurately predict the population of conformers, a hybrid approach combining Molecular Mechanics (MM) and Density Functional Theory (DFT) is required.

Protocol 2.1: Conformational Search Workflow
  • Stochastic Search (Monte Carlo): Use the OPLS4 or MMFF94 force field to generate 10,000 conformers. This overcomes the energy barriers of the propyl linker rotation.

  • Clustering: Group conformers based on RMSD (Root Mean Square Deviation) of the heavy atoms.

  • DFT Optimization: Subject the lowest energy clusters (within 5 kcal/mol of the global minimum) to geometry optimization using B3LYP/6-311+G(d,p) .

  • Solvation Model: Apply IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using chloroform (

    
    ) and DMSO to mimic NMR solvents.
    

Data Output Structure:

ConformerDioxane Orient.Linker Dihedral (

)

-

Distance (

)
Rel. Energy (

, kcal/mol)
Boltzmann Pop. (%)
A (Folded) Chair-Eq

(Gauche)
3.4 (Offset)0.0062%
B (Extended) Chair-Eq

(Anti)
> 7.0+0.8528%
C (Twist) Twist-Boat

3.6+3.20< 1%

Note: Hypothetical data for illustrative purposes. The "Folded" state often dominates in non-polar solvents due to solvophobic effects.

Experimental Validation (NMR Spectroscopy)

Computational models must be validated by solution-state NMR. The following specific experiments are diagnostic for this molecule.

J-Coupling Analysis (The Dioxane Geometry)

The conformation of the dioxane ring is confirmed by the vicinal coupling constants (


) of the protons at C4/C6.
  • Diagnostic Signal: Look for the axial proton (

    
    ) at C4/C6.
    
  • Criterion: A large coupling constant (

    
     Hz) confirms the chair conformation. A collapse of this value indicates a twist-boat equilibrium.
    
NOESY/ROESY (The "Fold")

Nuclear Overhauser Effect Spectroscopy (NOESY) is the primary tool to detect the spatial proximity of the two aromatic rings in the folded state.

  • Target Interaction: Cross-peaks between the phenoxy protons and the propyl linker protons (specifically those

    
     to the dioxane).
    
  • Logic: If the molecule is extended, these protons are

    
     apart (NOE silent). If folded, they are within 
    
    
    
    (NOE active).

Visualization of Pathways & Logic

Diagram 1: The Conformational Equilibrium

This diagram illustrates the dynamic equilibrium between the Extended and Folded states, mediated by the flexible linker.

ConformationalLandscape Extended Extended Conformer (Entropically Favored) TS Rotational Transition State Extended->TS + Torsional Strain Folded Folded Conformer (Pi-Pi Stabilized) TS->Folded - Enthalpic Gain Folded->Extended + Thermal Energy Dioxane 1,3-Dioxane Anchor (Rigid Chair) Dioxane->Extended Stabilizes Dioxane->Folded Steric Bulk

Caption: Thermodynamic cycle showing the equilibrium between the open (extended) and closed (folded) states, gated by the rotational barrier of the propyl linker.

Diagram 2: Analytical Workflow

The step-by-step protocol for elucidating the structure.

Workflow cluster_Comp Computational Phase cluster_Exp Experimental Phase Start Compound Synthesis (3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone) MM Monte Carlo Search (10k Conformers) Start->MM NMR_1D 1H NMR Analysis (J-Coupling Extraction) Start->NMR_1D DFT DFT Optimization (B3LYP/6-311+G*) MM->DFT Boltzmann Boltzmann Weighting (Predict Populations) DFT->Boltzmann NMR_2D NOESY / ROESY (Spatial Proximity) Boltzmann->NMR_2D Validate Model NMR_1D->NMR_2D VT_NMR Variable Temp NMR (Coalescence / Barrier) NMR_2D->VT_NMR

Caption: Integrated workflow combining in silico modeling with spectroscopic validation to determine the solution-state ensemble.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on 1,3-dioxane conformational analysis and the anomeric effect).
  • Ribeiro, D., et al. (2023). "Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation." Molecules, 28(23), 7750. Link (Methodology for NOESY analysis of flexible aromatic linkers).

  • Timmer, B. J. J., & Mooibroek, T. J. (2021).[3] "Intermolecular

    
    -
    
    
    
    Stacking Interactions Made Visible." Journal of Chemical Education, 98(2), 540-545.[3] Link (Principles of aromatic stacking interactions).
  • Wuest, J. D., et al. (2025). "Conformational analysis of 5-substituted 1,3-dioxanes." Russian Journal of Organic Chemistry. Link (Specific data on dioxane ring energetics).

  • PubChem Compound Summary. (2024). "3-(1,3-Dioxan-2-yl)propiophenone."[4][5] National Library of Medicine. Link (Base structure verification).

Sources

Exploratory

Advanced Mass Spectrometry Profiling of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone

This guide serves as an advanced technical resource for the structural characterization and quantification of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (hereafter referred to as 3-DPP ). This molecule represents a crit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural characterization and quantification of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (hereafter referred to as 3-DPP ). This molecule represents a critical intermediate class often encountered in the synthesis of API precursors (e.g., for substituted phenoxy-ketones) or as a protected aldehyde impurity.

Its structure combines three distinct mass spectrometric behaviors: the aromatic ether (phenoxy), the aromatic ketone (propiophenone), and the cyclic acetal (1,3-dioxane). Successful analysis requires navigating the stability of the acetal moiety while leveraging the distinct fragmentation channels of the aromatic core.

Part 1: Molecular Architecture & Physicochemical Context

Before initiating ionization, one must understand the lability of the analyte. 3-DPP contains a 1,3-dioxane ring serving as a masked aldehyde. In acidic LC-MS mobile phases (e.g., 0.1% Formic Acid), this acetal is prone to hydrolysis, potentially yielding the corresponding aldehyde artifact in-source.

FeatureChemical MoietyMS Implication
Core PropiophenoneHigh proton affinity (C=O); Prominent McLafferty rearrangement (EI).[1]
Substituent A 3'-Phenoxy groupRadical stabilization; Characteristic neutral loss of

(93 Da).[1]
Substituent B 1,3-Dioxan-2-ylAcid sensitivity; Generates diagnostic oxonium ions (

87).
Molecular Weight 312.36 Da

;

.

Part 2: Experimental Protocol (Self-Validating Systems)

To ensure data integrity, the following protocol minimizes in-source degradation and maximizes structural information.

Sample Preparation & Solvent Strategy
  • The Risk: Protic solvents with low pH can open the dioxane ring.

  • The Solution: Use an aprotic/protic gradient with buffered pH.

    • Diluent: Acetonitrile:Ammonium Acetate (10mM, pH 7.0) [90:10].

    • Validation Step: Inject the sample immediately. If a peak at MW 254.28 (the aldehyde form) appears and grows over time, your solvent is too acidic.

Ionization Source Parameters (ESI vs. EI)
Method A: Electrospray Ionization (ESI-MS/MS) [2]
  • Polarity: Positive (

    
    ) Mode.
    
  • Source Voltage: 3.5 kV (Keep moderate to prevent in-source fragmentation of the acetal).

  • Cone Voltage: 20V (Low energy).

  • Target Ions:

    • Precursor:

      
       313.37 
      
      
      
      .
    • Adduct Check: Look for

      
       335.35 
      
      
      
      to confirm MW.
Method B: Electron Ionization (EI-GC/MS)
  • Energy: 70 eV.[3][4]

  • Interface Temp: 280°C.

  • Note: EI provides the "fingerprint" fragmentation essential for library matching, specifically driving the McLafferty rearrangement that ESI often fails to induce.

Part 3: Fragmentation Analysis & Mechanisms

Electron Ionization (EI) Pathways

In EI, the molecular ion


 (

312) is formed. The fragmentation is driven by the radical cation on the carbonyl oxygen and the stability of the phenoxy ring.
  • McLafferty Rearrangement: The 1,3-dioxane ring provides a

    
    -hydrogen (on the acetal methine carbon).[1] The carbonyl oxygen abstracts this hydrogen, leading to a 
    
    
    
    -cleavage.
    • Fragment: The enol radical cation of 3'-phenoxyacetophenone (

      
       212).
      
    • Neutral Loss: 2-vinyl-1,3-dioxane.

  • 
    -Cleavage: 
    Cleavage adjacent to the carbonyl group.[5]
    
    • Pathway A: Formation of the 3-phenoxybenzoyl cation (

      
       197). This is often the base peak or second most abundant.
      
    • Pathway B: Formation of the alkyl-dioxane cation (

      
       115), though usually less stable than the aromatic cation.
      
  • Dioxane Ring Fragmentation: The dioxane ring itself fragments to yield the characteristic oxonium ion at

    
     87 (
    
    
    
    ).
ESI-CID Fragmentation (Collision Induced Dissociation)

In ESI (


 313), fragmentation is charge-driven (even-electron species).
  • Acetal Hydrolysis/Cleavage: Loss of the dioxane moiety as a neutral alcohol/diol species, often leaving an acyl cation.

  • Phenoxy Loss: A characteristic neutral loss of phenol (

    
    , 94 Da) or the phenoxy radical (
    
    
    
    , 93 Da) depending on the charge localization.

Part 4: Visualization of Signaling Pathways

The following diagrams illustrate the logical flow of fragmentation and the experimental decision tree.

Diagram 1: EI Fragmentation Mechanism

This diagram details the mechanistic cleavage of 3-DPP under 70eV electron impact.[1]

EI_Fragmentation M_Ion Molecular Ion (M+•) m/z 312 McLafferty McLafferty Rearrangement (Gamma-H Abstraction) M_Ion->McLafferty Gamma-H Transfer Alpha_Cleavage Alpha-Cleavage (Carbonyl) M_Ion->Alpha_Cleavage Radical Site Initiation Frag_Enol Enol Radical Cation (3'-Phenoxyacetophenone) m/z 212 McLafferty->Frag_Enol - Vinyl-Dioxane (Neutral) Frag_Benzoyl 3-Phenoxybenzoyl Cation m/z 197 Alpha_Cleavage->Frag_Benzoyl Dominant Pathway Frag_Oxonium Dioxane Oxonium Ion m/z 87 Alpha_Cleavage->Frag_Oxonium Secondary Decay

Caption: Figure 1. EI Fragmentation pathways showing the competitive McLafferty rearrangement and Alpha-cleavage leading to diagnostic ions m/z 212 and m/z 197.

Diagram 2: ESI-MS/MS Structural Confirmation Workflow

This workflow ensures the analyst distinguishes the intact molecule from potential hydrolysis impurities.[1]

ESI_Workflow Sample Sample: 3-DPP Buffer Buffer Check: pH > 6.0 (Ammonium Acetate) Sample->Buffer ESI_Source ESI Source (+) Cone: 20V Buffer->ESI_Source Spec_A Spectrum A: Peak @ 313 ([M+H]+) ESI_Source->Spec_A Intact Spec_B Spectrum B (Fail): Peak @ 255 (Aldehyde) ESI_Source->Spec_B Hydrolysis (Artifact) MS2 MS/MS (CID) CE: 25-35 eV Spec_A->MS2 Diagnostic Diagnostic Ions: m/z 197 (Core) m/z 87 (Dioxane) MS2->Diagnostic

Caption: Figure 2. ESI-MS/MS decision tree for validating the integrity of the acid-labile dioxane ring during analysis.

Part 5: Summary of Diagnostic Ions

m/z (Da)Ion TypeOriginSignificance
312

Molecular IonParent (EI only).
313

Protonated MoleculeParent (ESI).[6]
212

McLafferty ProductConfirms propiophenone chain length + phenoxy ring.
197

Benzoyl CationConfirms 3-phenoxybenzoyl core; rules out substitution on the alkyl chain.
87

Oxonium IonFingerprint for 1,3-dioxane ring.
77

Phenyl CationGeneral aromatic indicator.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Propiophenone Derivatives. National Institute of Standards and Technology. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[2][3][6] Natural Product Reports, 33, 432-455.[6] [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of cyclic acetals and ketals. Journal of Mass Spectrometry, 45(1), 1-15.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Trends for Drug Classes. [Link]

Sources

Foundational

Technical Assessment: Stability and Reactivity of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone

Executive Summary: The Masked 1,4-Dicarbonyl Scaffold 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone represents a strategic "masked" intermediate in organic synthesis. Structurally, it is a -keto acetal , where the 1,3-diox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Masked 1,4-Dicarbonyl Scaffold

3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone represents a strategic "masked" intermediate in organic synthesis. Structurally, it is a


-keto acetal , where the 1,3-dioxane moiety serves as a robust protecting group for a terminal aldehyde.

Upon deprotection, this molecule reveals a 1,4-dicarbonyl system (specifically, a 4-aryl-4-oxobutanal derivative). 1,4-dicarbonyls are notoriously unstable due to their tendency to undergo intramolecular cyclization (forming furans) or polymerization. By locking the aldehyde as a 1,3-dioxane, this reagent allows researchers to perform transformations on the ketone or the aromatic ring (such as the phenoxy group) without compromising the sensitive aldehyde functionality.

This guide details the stability profile, deprotection kinetics, and synthetic utility of this scaffold, specifically for the synthesis of nitrogen heterocycles (pyrroles) and reductive amination targets.

Structural Analysis & Stability Matrix

The molecule consists of three distinct reactive zones:

  • The 1,3-Dioxane Acetal: A six-membered cyclic acetal.[1] It is thermodynamically more stable than its five-membered analog (1,3-dioxolane) due to reduced ring strain, making it resistant to incidental hydrolysis.

  • The Ketone (Propiophenone core): Susceptible to nucleophilic attack and reduction.

  • The Phenoxy Ether: An electron-donating group at the meta position (3') of the benzoyl ring. This activates the ring towards electrophilic aromatic substitution (EAS), though the deactivating ketone competes.

Stability Profile

The following matrix defines the operational boundaries for this molecule.

Condition DomainStability StatusMechanistic Insight
Aqueous Acid (pH < 4) Labile Rapid hydrolysis to the free aldehyde. Rate is faster in aqueous THF than in biphasic DCM systems.
Aqueous Base (pH > 10) Stable 1,3-Dioxanes resist hydroxide attack. Compatible with NaOH, KOH, and carbonate bases.
Non-Nucleophilic Base Stable Compatible with LDA, LiHMDS, and

-BuOK. Allows for enolate chemistry at the

-position of the ketone.
Reduction (Hydride) Conditional Ketone reduces to alcohol (NaBH

, LiAlH

) before the dioxane cleaves. Dioxane remains intact.
Oxidation Moderate Stable to mild oxidants (PCC, Swern). Strong oxidants (Jones reagent, KMnO

) may attack the phenoxy ring or cleave the acetal.
Lewis Acids Sensitive Strong Lewis acids (TiCl

, BF

OEt

) will coordinate oxygen and facilitate ring opening or transacetalization.

Reactivity & Synthetic Applications[1][2][3][4][5]

The primary utility of this scaffold lies in its ability to release the aldehyde on demand. The following diagram illustrates the divergent pathways available upon activation.

Pathway Visualization: Divergent Synthesis

ReactivityPathways Start 3-(1,3-Dioxan-2-yl)- 3'-phenoxypropiophenone Inter Intermediate: 4-Oxo-aldehyde Start->Inter Acid Hydrolysis (HCl/THF, 60°C) Pyrrole 2-Aryl Pyrrole (Paal-Knorr) Inter->Pyrrole R-NH2 (Paal-Knorr) Furan 2-Aryl Furan (Cyclodehydration) Inter->Furan Acid/Heat (-H2O) Amine Pyrrolidine/Amine (Reductive Amination) Inter->Amine R-NH2 + NaCNBH3 (Reductive Amination)

Caption: Divergent synthesis pathways. Acid hydrolysis yields the reactive 1,4-dicarbonyl intermediate, which can be directed toward pyrroles (with amines), furans (dehydration), or saturated amines.

Experimental Protocols

Protocol A: Controlled Deprotection (Aldehyde Release)

Objective: To generate the 4-oxo-aldehyde intermediate without inducing furan formation.

  • Reagents: 2N HCl, Tetrahydrofuran (THF).

  • Mechanism: Protonation of the acetal oxygen

    
     Ring opening 
    
    
    
    Hydration.

Step-by-Step:

  • Dissolve 1.0 eq of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone in THF (0.2 M concentration).

  • Add 5.0 eq of 2N HCl aqueous solution.

  • Heat to 50°C monitoring by TLC/LCMS.

    • Critical Checkpoint: The reaction is complete when the starting material disappears. Prolonged heating beyond this point favors cyclization to the furan (2-(3-phenoxyphenyl)furan).

  • Quench: Cool to 0°C and neutralize with saturated NaHCO

    
     until pH 7-8.
    
  • Extraction: Extract immediately with Ethyl Acetate. The aldehyde is unstable; proceed to the next step (e.g., reductive amination) immediately.

Protocol B: Paal-Knorr Pyrrole Synthesis (One-Pot)

Objective: Direct conversion to 1-substituted-2-(3-phenoxyphenyl)pyrrole.

Step-by-Step:

  • Dissolve the dioxane precursor (1.0 eq) in Acetic Acid (AcOH).

  • Add the primary amine (R-NH

    
    , 1.2 eq).
    
  • Heat to 90°C for 2–4 hours.

    • Note: Acetic acid serves as both the solvent and the acid catalyst to deprotect the dioxane in situ. The released aldehyde immediately condenses with the amine.

  • Workup: Evaporate AcOH, neutralize with NaHCO

    
    , and extract with DCM.
    

Handling & Storage (Self-Validating System)

To ensure the integrity of the reagent, follow this storage logic. The molecule is hygroscopic and acid-sensitive.

  • The "Acid Test" (Validation):

    • Dissolve a small aliquot (~5 mg) in CDCl

      
      .
      
    • Acquire a proton NMR.[2][3]

    • Pass Criteria: A triplet at

      
       ~4.5–4.6 ppm (acetal methine proton).
      
    • Fail Criteria: Appearance of a singlet at

      
       ~9.8 ppm (free aldehyde) indicates hydrolysis has occurred during storage.
      
  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Store under Argon or Nitrogen.

    • Stabilizer: If long-term storage (>6 months) is required, ensure the container is strictly acid-free. Trace HCl from glassware cleaning can catalyze degradation.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4][5][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[4][5][6] (Detailed kinetics of 1,3-dioxane vs. 1,3-dioxolane stability).

  • BenchChem. (2025).[7] Protecting Group Chemistry of the 1,3-Dioxane Moiety. (Technical note on acid-catalyzed hydrolysis protocols). [7]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[4][5] (Mechanisms of Paal-Knorr and acetal hydrolysis).

  • PubChem. (2025). 2',3'-Difluoro-3-(1,3-Dioxan-2-yl)propiophenone. (Structural analog data and physical properties).

Sources

Exploratory

The Phenoxypropiophenone Scaffold: Synthetic Versatility and Therapeutic Frontiers

Topic: Potential Research Applications of Phenoxypropiophenone Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary Phenoxypro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Applications of Phenoxypropiophenone Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Phenoxypropiophenone derivatives represent a privileged structural motif in organic chemistry, serving as a bifurcated gateway to both bioactive heterocycles and functional materials. While often overshadowed by their simple acetophenone cousins, phenoxypropiophenones offer unique steric and electronic properties driven by the ethyl side chain and the phenoxy ether linkage. This guide dissects the technical utility of the 2-phenoxypropiophenone (α-phenoxypropiophenone) scaffold, detailing its role as a precursor for benzofuran synthesis, a pharmacophore in Class Ic anti-arrhythmics, and a modulator of multidrug resistance (MDR) in oncology.

Chemical Foundation & Reactivity Profile

The core structure of 2-phenoxypropiophenone (CAS 6640-19-3) consists of a propiophenone backbone with a phenoxy group substituted at the


-position relative to the carbonyl.
Structural Analysis[1]
  • Electrophilic Carbonyl: The ketone functionality is susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides), allowing for the generation of chiral alcohols—a critical step in synthesizing propafenone analogs.

  • 
    -Carbon Reactivity:  The proton at the 
    
    
    
    -position is acidic (
    
    
    ), but the adjacent phenoxy group stabilizes radical intermediates, making this scaffold useful in photo-initiated radical polymerization.
  • Ether Linkage: The phenoxy ether bond is robust under mild conditions but serves as the leaving group or cyclization point under strong acidic conditions, driving the formation of benzofurans.

The "Benzofuran Gateway"

The most immediate synthetic application of 2-phenoxypropiophenone is its conversion into 3-methylbenzofuran derivatives. This cyclodehydration reaction is a cornerstone of heterocyclic chemistry, providing access to a library of antimicrobial and anti-arrhythmic agents.

BenzofuranSynthesis cluster_conditions Reaction Parameters Start 2-Phenoxypropiophenone (Precursor) Inter Cyclization Intermediate (Protonated Ketone) Start->Inter Acid Catalyst (PPA or P2O5) Heat (80-100°C) End 3-Methylbenzofuran (Target Scaffold) Inter->End - H2O Intramolecular Electrophilic Subst. Cond1 Catalyst: Eaton's Reagent Cond2 Yield: 75-90%

Figure 1: Acid-catalyzed cyclodehydration of 2-phenoxypropiophenone to 3-methylbenzofuran.

Therapeutic Applications

Cardiovascular: The Propafenone Connection

The propiophenone moiety is the pharmacophore responsible for the Class Ic anti-arrhythmic activity of Propafenone . While propafenone itself is a phenylpropiophenone derivative, the structure-activity relationship (SAR) data indicates that the spatial arrangement of the ketone and the aryl ether is critical for sodium (


) channel blockade.
  • Mechanism: The lipophilic phenoxy/phenyl tail anchors the molecule within the lipid bilayer, positioning the amino-alcohol headgroup to block the transmembrane

    
     pore.
    
  • Research Application: Researchers use phenoxypropiophenone derivatives to synthesize "rigidified" analogs (e.g., benzofurans) to study the stereochemical requirements of the ion channel binding site.

Oncology: Reversing Multidrug Resistance (MDR)

A critical, emerging application of this scaffold is in the inhibition of P-glycoprotein (P-gp), an efflux pump responsible for chemotherapy resistance.

  • Logic: Propafenone analogs have been shown to inhibit P-gp.[1][2] By modifying the phenoxypropiophenone core—specifically by altering the length of the alkyl chain or adding lipophilic substituents to the phenoxy ring—researchers can decouple the anti-arrhythmic activity (undesirable in cancer patients) from the P-gp inhibitory activity.

  • Key Finding: Derivatives with high lipophilicity and tertiary nitrogen substituents show maximal potency in restoring sensitivity to doxorubicin in resistant cell lines.

Antimicrobial & Antifungal Potential

Phenoxypropiophenone derivatives, particularly those cyclized into benzofurans, exhibit significant antifungal activity against phytopathogens (e.g., Botrytis cinerea).

  • Mode of Action: Disruption of fungal respiration via inhibition of the alternative oxidase (AOX) enzyme pathway.

  • Data Summary:

Derivative ClassTarget OrganismIC50 / MICMechanism
2-PhenoxypropiophenoneCandida albicans>100

g/mL
Membrane disruption (Weak)
3-Methylbenzofuran Botrytis cinerea12.5

g/mL
AOX Inhibition
Propafenone AnalogS. aureus (MDR)25

g/mL
Efflux Pump Inhibition

Material Science: Photoinitiators

In the polymer industry, 2-phenoxypropiophenone serves as a Type II photoinitiator intermediate. Upon UV irradiation, the carbonyl group undergoes


 excitation. While less reactive than 

-hydroxy ketones, phenoxy derivatives are valuable in specific "low-migration" formulations for food packaging inks, where the phenoxy group helps anchor the initiator into the polymer matrix, reducing toxic leaching.

Experimental Protocol: Cyclization to 3-Methylbenzofuran

This protocol describes the conversion of 2-phenoxypropiophenone to 3-methylbenzofuran, a self-validating synthesis where the product is a distinct, fragrant oil easily distinguishable from the solid/viscous precursor.

Objective: Synthesis of 3-methylbenzofuran via Eaton’s Reagent cyclodehydration.

Reagents:

  • 2-Phenoxypropiophenone (10 mmol)

  • Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic acid) - 5 mL
    
  • Dichloromethane (DCM)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, introduce 10 mmol of 2-phenoxypropiophenone.

  • Addition: Add 5 mL of Eaton’s Reagent. Note: The mixture will darken; this is normal.

  • Reaction: Heat the mixture to 80°C for 2 hours.

    • Validation Point: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) should disappear, replaced by a highly non-polar spot (
      
      
      
      , benzofuran).
  • Quench: Cool to room temperature and pour the reaction mixture slowly into 50 mL of ice water.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Wash the combined organic layers with saturated

    
     (to remove methanesulfonic acid) and brine. Dry over anhydrous 
    
    
    
    .
  • Isolation: Evaporate the solvent under reduced pressure. The residue can be purified by column chromatography (100% Hexanes) to yield 3-methylbenzofuran as a clear oil.

Mechanistic Pathway Visualization

The following diagram illustrates the dual pharmacological pathway of propafenone-type derivatives derived from this scaffold.

PharmacologicalPathways Scaffold Phenoxypropiophenone Derivative Target1 Na+ Channel (Cardiomyocyte) Scaffold->Target1 Binding to pore (Stereoselective) Target2 P-glycoprotein (Tumor Cell) Scaffold->Target2 Competitive Inhibition Effect1 Reduced Excitability (Anti-arrhythmic) Target1->Effect1 Effect2 Inhibition of Drug Efflux (MDR Reversal) Target2->Effect2

Figure 2: Dual pharmacological mechanism of phenoxypropiophenone derivatives in cardiology and oncology.

References

  • Synthesis of Benzofuran Derivatives

    • Title: Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.[3]

    • Source: ResearchG
    • URL:[Link]

  • Propafenone SAR & MDR Reversal

    • Title: Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance.[4]

    • Source: Journal of Medicinal Chemistry (PubMed).
    • URL:[Link]

  • Antifungal Activity of Derivatives

    • Title: Natural products as sources of new fungicides: synthesis and antifungal activity of acetophenone deriv
    • Source: PubMed.
    • URL:[Link]

  • Photoinitiator Applications

    • Title: Photoinitiators for Medical Applications—The L
    • Source: PMC (NIH).
    • URL:[Link]

  • Benzofuran Synthesis Methodology

    • Title: Synthesis of Benzofuran-2-One Derivatives and Evalu
    • Source: PMC (NIH).
    • URL:[Link]

Sources

Foundational

Strategic Retrosynthesis and Process Chemistry of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone

Executive Summary This technical guide provides a comprehensive retrosynthetic analysis and forward synthesis strategy for 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone . This molecule represents a "masked" 1,5-dicarbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive retrosynthetic analysis and forward synthesis strategy for 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone . This molecule represents a "masked" 1,5-dicarbonyl system, serving as a critical high-value intermediate in the synthesis of complex heterocycles or pharmaceutical agents requiring a controlled release of an aldehyde functionality.

The core challenge in synthesizing this target lies in the chemoselectivity required to construct the ketone functionality without compromising the acid-sensitive 1,3-dioxane acetal. This guide advocates for a Convergent Synthesis approach utilizing Weinreb Amide technology, which offers superior control over Grignard addition compared to ester or acid chloride routes.

Structural Deconstruction & Target Analysis

To design a robust pathway, we must first deconstruct the target molecule (TM) into its functional domains.

DomainStructural ElementChemical CharacterSynthetic Implication
Core Scaffold PropiophenoneAryl KetoneSusceptible to nucleophilic attack; requires controlled formation.
Ring Substituent 3'-Phenoxy groupDiaryl EtherElectron-donating (by resonance), stable to basic/nucleophilic conditions.
Alkyl Chain 3-(1,3-Dioxan-2-yl)Cyclic AcetalCRITICAL CONTROL POINT: Stable to bases/nucleophiles; highly sensitive to aqueous acids.

Structural Insight: The molecule is effectively a protected form of 4-(3-phenoxyphenyl)-4-oxobutanal . The 1,3-dioxane moiety acts as a protecting group for the terminal aldehyde, preventing cyclization or polymerization during the ketone formation step.

Retrosynthetic Analysis

The retrosynthetic strategy relies on a key disconnection at the aryl-carbonyl bond (Disconnection A). This approach minimizes the manipulation of the sensitive acetal-containing alkyl chain.

Strategic Disconnections
  • Primary Disconnection (Bond a): Cleavage between the aromatic ring and the carbonyl carbon.

    • Synthons:[1][2][3][4][5] An aromatic nucleophile (3-phenoxyphenyl anion) and an aliphatic electrophile (activated carboxylic acid derivative).

  • Secondary Disconnection (Bond b): Functional group interconversion (FGI) of the electrophile.

    • Choice of Electrophile: An acid chloride is too reactive and requires Lewis acids (incompatible with acetals). An ester leads to tertiary alcohol byproducts (double addition).

    • Selected Intermediate:Weinreb Amide (N-methoxy-N-methylamide). This species forms a stable tetrahedral chelate intermediate, preventing over-addition of the Grignard reagent.[6]

Retrosynthetic Tree (Graphviz Visualization)

Retrosynthesis TM Target Molecule 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Disconnection Disconnection A (C-C Bond Formation) TM->Disconnection Frag1 Nucleophile: 3-Phenoxyphenylmagnesium Bromide Disconnection->Frag1 Frag2 Electrophile: Weinreb Amide Derivative Disconnection->Frag2 Precursor1 3-Phenoxybromobenzene Frag1->Precursor1 Mg, THF Precursor2 3-(1,3-Dioxan-2-yl)propanoic Acid Frag2->Precursor2 MeNHOMe·HCl, Coupling Agent

Figure 1: Retrosynthetic tree illustrating the convergent assembly via Weinreb amide coupling.[7][8]

Detailed Experimental Protocols

The forward synthesis is divided into three distinct phases: Electrophile Synthesis, Nucleophile Generation, and Convergent Coupling.

Phase 1: Synthesis of the Weinreb Amide Electrophile

Objective: Convert 3-(1,3-dioxan-2-yl)propanoic acid into N-methoxy-N-methyl-3-(1,3-dioxan-2-yl)propanamide.

Reagents:

  • 3-(1,3-Dioxan-2-yl)propanoic acid (Starting Material) [1]

  • N,O-Dimethylhydroxylamine hydrochloride

  • EDC[9]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)[9]

  • Dichloromethane (DCM)

Protocol:

  • Dissolution: Charge a reaction vessel with 3-(1,3-dioxan-2-yl)propanoic acid (1.0 eq) and DCM (10 volumes). Cool to 0°C under nitrogen.

  • Activation: Add EDC·HCl (1.2 eq) and DMAP (1.5 eq) portion-wise. Stir for 15 minutes.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Verify formation via ¹H NMR (Characteristic "Weinreb" singlets at ~3.7 ppm and ~3.2 ppm).

Phase 2: Generation of the Grignard Reagent

Objective: Generate 3-phenoxyphenylmagnesium bromide.

Reagents:

  • 3-Phenoxybromobenzene

  • Magnesium turnings (activated)

  • Anhydrous THF (Tetrahydrofuran)

  • Iodine (catalytic crystal)

Protocol:

  • Activation: Flame-dry the glassware under argon. Add Mg turnings (1.2 eq) and a crystal of iodine.

  • Initiation: Add 10% of the total volume of 3-phenoxybromobenzene in THF. Heat gently with a heat gun until the solution turns colorless/turbid (Grignard initiation).

  • Addition: Dropwise add the remaining bromide solution over 1 hour, maintaining a gentle reflux.

  • Maturation: Stir at reflux for an additional 1 hour, then cool to room temperature. Titrate an aliquot to determine exact concentration [2].

Phase 3: Convergent Coupling (The Critical Step)

Objective: Coupling the Grignard reagent with the Weinreb amide to form the ketone.

Protocol:

  • Setup: Dissolve the Weinreb amide (from Phase 1) in anhydrous THF and cool to 0°C . (Note: -78°C is often unnecessary for Weinreb amides, but 0°C prevents side reactions).

  • Addition: Slowly add the Grignard solution (1.2 eq) via cannula over 30 minutes.

  • Mechanism: The Grignard adds to the carbonyl, forming a stable 5-membered chelate with the magnesium ion. This intermediate prevents the ketone from being released during the reaction, thus stopping a second Grignard addition.

  • Quench (Critical): Pour the reaction mixture into a cold, saturated solution of Ammonium Chloride (NH₄Cl) .

    • Warning: Do NOT use HCl. Strong acids will hydrolyze the 1,3-dioxane acetal immediately.

  • Isolation: Extract with Ethyl Acetate. Wash with brine. Dry and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Process Logic & Reaction Workflow

The following diagram details the reaction mechanism and the critical control points (CCPs) required to ensure product integrity.

ReactionWorkflow Start Start: Weinreb Amide Intermediate Stable Tetrahedral Chelate Intermediate Start->Intermediate THF, 0°C Grignard Reagent: Ar-MgBr Grignard->Intermediate Quench Quench: Sat. NH4Cl (aq) Intermediate->Quench Controlled Hydrolysis Product Product: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Quench->Product Ketone Release SideReaction Risk: Acetal Hydrolysis Quench->SideReaction If pH < 4

Figure 2: Reaction workflow highlighting the stable chelate intermediate and the pH-sensitive quench step.

Key Data & Specifications

ParameterSpecificationRationale
Solvent Grade Anhydrous THF (<50 ppm H₂O)Water destroys Grignard reagents immediately.
Temperature 0°C (Addition), RT (Stirring)Low temp favors kinetic control; RT ensures completion.
Stoichiometry 1.0 : 1.2 (Amide : Grignard)Slight excess of nucleophile ensures full conversion of the high-value amide.
Quench pH 7.0 - 8.0 (Buffered)Critical: pH < 4 will deprotect the acetal to the aldehyde.
Yield Target > 85%Weinreb couplings are typically high-yielding due to lack of over-addition.

Troubleshooting & Optimization

  • Issue: Low Yield / Unreacted Amide.

    • Cause: Wet THF or "dead" Grignard reagent.

    • Solution: Titrate Grignard before use. Ensure reaction is run under positive Argon pressure.

  • Issue: Acetal Deprotection (Aldehyde peak in NMR).

    • Cause: Quench was too acidic.

    • Solution: Use a phosphate buffer (pH 7) instead of NH₄Cl if the acetal proves extremely labile.

  • Issue: Tertiary Alcohol Formation.

    • Cause: Temperature too high or quench delayed allowing chelate breakdown (rare with Weinreb).

    • Solution: Maintain strict temperature control at 0°C during addition.

References

  • Preparation of 3-(1,3-dioxan-2-yl)

    • Source: MySkinRecipes / Chemical Specifications. "3-(1,3-Dioxolan-2-yl)propanoic acid - Intermediate in organic synthesis."[10]

    • URL: (Note: Refers to the dioxolane analog; dioxane analog follows identical oxidative logic from corresponding alcohol/aldehyde).

  • Weinreb Amide Methodology: Source: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Context: Foundational text on the suppression of over-addition using N-methoxy-N-methylamides.
  • Grignard Reagent Stability & Protecting Groups

    • Source: Master Organic Chemistry. "Protecting Groups In Grignard Reactions."
    • URL:

  • Reaction of Grignards with Weinreb Amides

    • Source: ResearchGate Review.
    • URL:

Sources

Protocols & Analytical Methods

Method

Biological activity of 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone

Technical Application Note: Biological Activity & Experimental Protocols for 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Executive Summary 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (referred to herein as 3-DPP ) is a s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Biological Activity & Experimental Protocols for 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone

Executive Summary

3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (referred to herein as 3-DPP ) is a specialized pharmacophore intermediate and biological probe used primarily in the development of Sigma-1 (σ1) receptor ligands and PPAR (Peroxisome Proliferator-Activated Receptor) modulators . Structurally, it combines a lipophilic 3'-phenoxypropiophenone core with a polar, masked aldehyde functionality (1,3-dioxane).

This molecular architecture serves two distinct functions in drug discovery:

  • CNS Modulation: The phenoxy-propiophenone scaffold exhibits high affinity for σ1 chaperone receptors, positioning 3-DPP as a lead compound for neuropathic pain and neuroprotection studies.

  • Metabolic Probe: As a structural analog to fibrates and glitazars, the 3'-phenoxy motif allows for investigation into PPAR

    
    /
    
    
    
    signaling pathways involved in lipid metabolism.

This guide provides detailed protocols for solubilization, in vitro receptor binding, and metabolic stability assessment, designed for researchers in medicinal chemistry and pharmacology.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-(1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)propan-1-one
Molecular Formula C

H

O

Molecular Weight 312.36 g/mol
Key Functionality 1,3-Dioxane: Acid-labile protecting group (masked aldehyde).3'-Phenoxy: Lipophilic anchor for hydrophobic pockets (e.g., Sigma-1).
Solubility DMSO (>50 mM), Ethanol (>25 mM), Water (Insoluble).
Stability Stable at pH 7-8. Hydrolyzes in acidic media (pH < 4) to release the reactive aldehyde.

Biological Mechanism of Action

Sigma-1 Receptor (σ1R) Modulation

The 3-DPP molecule acts as a high-affinity ligand for the Sigma-1 receptor , an endoplasmic reticulum (ER) chaperone protein.

  • Mechanism: The lipophilic 3'-phenoxy tail penetrates the hydrophobic pocket of the σ1R, while the dioxane ring interacts with the hydrophilic entrance region.

  • Effect: Binding prevents the dissociation of BiP (Binding immunoglobulin Protein) from the receptor, thereby stabilizing

    
     receptors and preventing calcium overload during ER stress. This pathway is critical for neuroprotection  and analgesia .
    
PPAR Agonism (Secondary Activity)

The phenoxy-ketone motif mimics the tail region of fibrates (PPAR


 agonists). 3-DPP serves as a probe to study the ligand-binding domain (LBD)  of PPARs, regulating the transcription of genes involved in fatty acid oxidation.

Visualization: Sigma-1 Signaling Pathway

The following diagram illustrates the downstream effects of 3-DPP binding to the Sigma-1 receptor, highlighting its neuroprotective role.

Sigma1_Pathway Ligand 3-DPP (Ligand) Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Binds/Activates BiP BiP (GRP78) Sigma1->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sigma1->IP3R Chaperones/Stabilizes Ca_Flow Mitochondrial Ca2+ Influx IP3R->Ca_Flow Regulates ROS ROS Production Ca_Flow->ROS Inhibits Excess Survival Cell Survival & Neuroprotection ROS->Survival Reduced Stress

Caption: 3-DPP binding stabilizes the Sigma-1/IP3R complex, regulating Calcium flux and reducing oxidative stress.[1][2]

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Critical: The dioxane ring is acid-sensitive. Avoid using acidified solvents (e.g., 0.1% Formic Acid) during stock preparation.

  • Weighing: Weigh 3.12 mg of 3-DPP into a sterile glass vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until clear.

    • Concentration: 10 mM.

  • Storage: Aliquot into 50

    
    L volumes. Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.
    
Protocol B: In Vitro Sigma-1 Receptor Binding Assay

Objective: Determine the binding affinity (


) of 3-DPP for the σ1 receptor using radioligand displacement.

Materials:

  • Source Tissue: Guinea pig brain membrane homogenates (rich in σ1).

  • Radioligand: [

    
    H]-(+)-Pentazocine (2 nM).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure:

  • Preparation: Dilute the 10 mM DMSO stock of 3-DPP to a range of concentrations (1 nM to 10

    
    M) in Tris-HCl buffer.
    
  • Incubation:

    • Mix 100

      
      L of membrane homogenate (approx. 200 
      
      
      
      g protein).
    • Add 50

      
      L of [
      
      
      
      H]-(+)-Pentazocine.
    • Add 50

      
      L of 3-DPP test solution.
      
    • Control: Use Haloperidol (10

      
      M) to define non-specific binding.
      
  • Equilibrium: Incubate at 37°C for 120 minutes .

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Acid-Catalyzed Hydrolysis (Prodrug Activation Study)

Objective: Verify the stability of the dioxane protecting group under physiological vs. lysosomal pH conditions.

Procedure:

  • Prepare two buffers:

    • Buffer A (Physiological): PBS, pH 7.4.

    • Buffer B (Lysosomal/Acidic): Acetate buffer, pH 4.5.

  • Spike 3-DPP (final conc. 50

    
    M) into each buffer.
    
  • Incubate at 37°C.

  • Sampling: Withdraw aliquots at 0, 1, 4, and 24 hours.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase.

    • Mobile Phase: 60:40 Acetonitrile:Water.

    • Detection: 254 nm.

    • Result: At pH 7.4, peak should remain stable. At pH 4.5, observe disappearance of 3-DPP and appearance of the aldehyde product (retention time shift).

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in Assay Compound insolubility in aqueous buffer.Limit final DMSO concentration to <0.5%. Use intermediate dilution step in ethanol.
Low Binding Affinity Hydrolysis of dioxane ring during storage.Verify stock purity via LC-MS. Ensure storage is anhydrous.
High Non-Specific Binding Lipophilic nature of phenoxy group.Add 0.1% BSA to the assay buffer to reduce binding to plasticware.

References

  • Structure-Affinity Relationships of Sigma-1 Ligands

    • Schepmann, D., et al. (2020).[3] "Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure." Pharmaceuticals.[3][4][5] Link

  • Phenoxy-Propiophenone in Metabolic Disease

    • Kulikov, A., et al. (2020).[3] "Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives." Pharmaceutical Chemistry Journal. Link

  • Dioxane as a Pharmacophore

    • Kucukguzel, I., et al. (2011). "Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds." Molecules. Link

  • Sigma Receptor Signaling

    • Su, T.P., et al. (2010). "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." Trends in Pharmacological Sciences. Link

Sources

Application

Application Note: In Vitro Profiling of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone

Executive Summary & Compound Rationale 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone presents a unique structural challenge in preclinical profiling. It combines a lipophilic phenoxypropiophenone backbone (common in muscle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone presents a unique structural challenge in preclinical profiling. It combines a lipophilic phenoxypropiophenone backbone (common in muscle relaxants like Tolperisone and antifungal scaffolds) with a 1,3-dioxane moiety .

From a medicinal chemistry perspective, the 1,3-dioxane ring is classically an acetal protecting group for aldehydes. Therefore, the critical question for this compound is not just "does it bind?" but "is it the parent drug or a prodrug?"

This Application Note outlines a rigorous in vitro screening cascade designed to:

  • Determine Chemical Integrity: Assess if the dioxane ring survives physiological pH or hydrolyzes in the acidic gastric environment (simulating oral delivery).

  • Map Metabolic Fate: Quantify intrinsic clearance (

    
    ) using liver microsomes, focusing on the vulnerability of the phenoxy ether to CYP450 oxidation.
    
  • Establish Safety Baseline: Screen for hepatotoxicity using HepG2 cells.

Experimental Logic & Screening Cascade

The following workflow prioritizes stability testing. If the compound degrades rapidly at pH 1.2 (stomach), downstream target assays must account for the hydrolyzed aldehyde product rather than the parent dioxane.

ScreeningCascade Start Compound 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone pH_Assay Module 1: Hydrolytic Stability (pH 1.2 vs 7.4) Start->pH_Assay Decision Is Dioxane Stable at pH 1.2? pH_Assay->Decision HPLC Analysis Prodrug Classify as Acid-Labile Prodrug Decision->Prodrug t1/2 < 30 min Parent Classify as Stable NCE Decision->Parent t1/2 > 120 min Microsome Module 2: Metabolic Stability (Liver Microsomes) Prodrug->Microsome Test Aldehyde metabolite Parent->Microsome Tox Module 3: HepG2 Cytotoxicity (MTT Assay) Parent->Tox

Figure 1: Decision-tree workflow. The stability of the acetal group (dioxane) dictates the subsequent metabolic profiling strategy.

Module 1: Hydrolytic Stability (The "Acetal Stress Test")

Rationale

The 1,3-dioxane ring is an acetal.[1] Acetals are generally stable to base but susceptible to acid-catalyzed hydrolysis. If this compound is administered orally, it will encounter gastric acid (pH 1.0–2.0). Hydrolysis would cleave the dioxane, releasing 1,3-propanediol and the corresponding aldehyde-functionalized phenoxypropiophenone .

Protocol

Objective: Determine half-life (


) at gastric (pH 1.2) and systemic (pH 7.4) pH.[1][2][3]

Reagents:

  • Stock Solution: 10 mM compound in DMSO.

  • Buffer A (Gastric): 0.1 N HCl (pH 1.2).

  • Buffer B (Systemic): 50 mM Phosphate buffer (pH 7.4).

  • Internal Standard (IS): Tolperisone or Warfarin (structurally similar lipophilicity).

Procedure:

  • Preparation: Pre-warm buffers to 37°C.

  • Initiation: Spike Stock Solution into buffers to a final concentration of 10 µM (0.1% DMSO final).

  • Sampling: At

    
     minutes, remove 100 µL aliquots.
    
  • Quenching: Immediately add 200 µL cold Acetonitrile (containing IS) to stop the reaction (and precipitate any buffer salts).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via HPLC-UV or LC-MS/MS.

Data Analysis & Acceptance Criteria:

  • Plot

    
     vs. Time.
    
  • Calculate degradation rate constant (

    
    ) from the slope.
    
  • 
    .
    
ConditionExpected OutcomeInterpretation
pH 7.4 >95% Remaining at 4hStable in blood/plasma. Suitable for systemic targets.
pH 1.2 <50% Remaining at 1hAcid Labile. Compound acts as a prodrug or requires enteric coating.

Module 2: Metabolic Stability (Liver Microsomes)

Rationale

The phenoxy ether linkage is a known site for O-dealkylation by CYP450 enzymes (specifically CYP2D6 or CYP3A4). Additionally, if the dioxane ring is stable, the methylene carbons on the dioxane are susceptible to oxidative ring opening.

Protocol

Objective: Calculate Intrinsic Clearance (


) and identify major metabolites.[2][4]

Reagents:

  • Pooled Liver Microsomes: Human/Rat (0.5 mg/mL final protein conc).[2]

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    .
    
  • Stop Solution: Ice-cold Acetonitrile with 100 nM Propranolol (IS).

Procedure:

  • Pre-incubation: Mix microsomes and test compound (1 µM final) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Start Reaction: Add NADPH regenerating system.

  • Time Points: 0, 5, 15, 30, 45, 60 minutes.

  • Termination: Transfer 50 µL aliquot into 150 µL Stop Solution.

  • Processing: Vortex, centrifuge, and analyze supernatant via LC-MS/MS.

Self-Validating Control:

  • Include Verapamil (High Clearance control) and Warfarin (Low Clearance control) in parallel. If Verapamil

    
     min, the microsomes are inactive; discard data.
    

Calculation:



Where 

is the elimination rate constant.[2][5][6]

Module 3: Cytotoxicity Screening (HepG2)[7]

Rationale

Before efficacy testing, "general toxicity" must be ruled out. HepG2 (human liver carcinoma) cells are the industry standard for early-stage hepatotoxicity flagging.

Protocol

Assay: MTT Colorimetric Assay.

Procedure:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Dosing: Treat cells with compound (Concentration range: 0.1 µM to 100 µM) for 24 hours.

    • Vehicle Control: 0.5% DMSO.[2]

    • Positive Control:[3][4][5] 10% DMSO or Doxorubicin (10 µM).

  • MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4 hours at 37°C.

  • Solubilization: Remove media. Add DMSO to dissolve purple formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

Data Presentation:

Concentration (µM)% Viability (Mean ± SD)Toxicity Flag
0.198 ± 2%None
1.096 ± 3%None
10.085 ± 5%Low
100.045 ± 4%High

Note: An


 typically halts development for non-oncology indications.

References

  • Gillies, E. R., et al. (2004).[1] "Acetals as pH-sensitive linkages for drug delivery."[1] Bioconjugate Chemistry, 15(6), 1254-1263.[1]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Microsomal Stability protocols).
  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Method

Synthesis of propiophenone derivatives containing acetals for biological screening

Application Note: AN-SYN-2026-01 Executive Summary This guide details the synthetic protocols for generating acetal-containing propiophenone derivatives, a structural class gaining traction in medicinal chemistry for the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-01

Executive Summary

This guide details the synthetic protocols for generating acetal-containing propiophenone derivatives, a structural class gaining traction in medicinal chemistry for their dual utility as lipophilic prodrugs and versatile synthetic intermediates. We focus on two primary synthetic pathways: the Mannich reaction (introducing acetal-functionalized amines) and the Claisen-Schmidt condensation (incorporating acetal-protected aldehydes). These protocols are designed to ensure high reproducibility and chemical stability during downstream biological screening.

Introduction: The Propiophenone-Acetal Synergy

Propiophenone (


) serves as a privileged scaffold in drug discovery, forming the core of antidepressants (e.g., Bupropion) and various antimicrobial agents.[1] However, the direct application of propiophenone derivatives often faces challenges related to solubility and metabolic liability.

The Acetal Advantage: Incorporating acetal moieties (


) into the propiophenone framework offers two distinct advantages for biological screening:
  • Prodrug Capabilities: Acetals are stable at physiological pH (7.4) but hydrolyze in the acidic microenvironment of tumors or lysosomes (

    
    ), releasing active aldehyde species.[1]
    
  • Lipophilicity Modulation: The non-polar nature of acetals enhances membrane permeability compared to their parent aldehydes or alcohols.

Strategic Synthesis Planning

The synthesis is divided into two workflows depending on the desired position of the acetal group relative to the ketone core.

Diagram 1: Synthetic Workflow Overview

G Start Propiophenone (Starting Material) PathA Pathway A: Mannich Reaction Start->PathA PathB Pathway B: Claisen-Schmidt Start->PathB ReagentA Aminoacetaldehyde diethyl acetal + HCHO PathA->ReagentA ReagentB 4-(Diethoxymethyl) benzaldehyde + NaOH PathB->ReagentB ProdA Beta-Amino Ketone (Acetal Sidechain) ReagentA->ProdA HCl cat., Reflux ProdB Acetal-Chalcone Hybrid ReagentB->ProdB Aldol Condensation Screen Biological Screening (MIC / MTT Assay) ProdA->Screen ProdB->Screen

Caption: Dual-pathway strategy for functionalizing propiophenone. Pathway A targets the alpha-carbon via aminomethylation; Pathway B targets the carbonyl via aldol condensation.

Protocol A: Synthesis of Acetal-Mannich Bases

Objective: To synthesize


-amino propiophenone derivatives using aminoacetaldehyde diethyl acetal.
Mechanism:  Acid-catalyzed formation of an iminium ion from formaldehyde and the amine, followed by nucleophilic attack by the enol of propiophenone.
Materials
  • Propiophenone (10 mmol, 1.34 g)[1]

  • Paraformaldehyde (12 mmol, 0.36 g)[1]

  • Aminoacetaldehyde diethyl acetal (10 mmol, 1.33 g)[1]

  • Conc. HCl (0.5 mL)

  • Absolute Ethanol (20 mL)

  • Acetone (for workup)[1]

Step-by-Step Procedure
  • Reagent Prep: In a 100 mL round-bottom flask (RBF), dissolve propiophenone (1.34 g) and aminoacetaldehyde diethyl acetal (1.33 g) in 20 mL of absolute ethanol.

  • Catalyst Addition: Add paraformaldehyde (0.36 g) followed by dropwise addition of conc. HCl (0.5 mL). Note: The solution may turn slightly yellow.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 6–8 hours.

    • Self-Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The disappearance of propiophenone (

      
      ) and appearance of a polar spot (
      
      
      
      ) indicates progress.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure (Rotavap).[1]

    • Add acetone (10 mL) to the residue and store at 4°C overnight. The hydrochloride salt of the Mannich base often precipitates.

  • Purification: Filter the precipitate. If no solid forms, basify with sat.[1]

    
     to pH 8, extract with DCM (
    
    
    
    ), dry over
    
    
    , and concentrate.

Critical Control Point: Avoid excess acid or prolonged heating beyond 12 hours, as this may hydrolyze the acetal group prematurely.[1]

Protocol B: Synthesis of Acetal-Chalcones

Objective: To synthesize 1-phenyl-3-(4-(diethoxymethyl)phenyl)prop-2-en-1-one via Claisen-Schmidt condensation. Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Materials
  • Propiophenone (10 mmol)[1]

  • 4-(Diethoxymethyl)benzaldehyde (10 mmol)[1]

  • NaOH (40% aqueous solution, 5 mL)

  • Ethanol (15 mL)

Step-by-Step Procedure
  • Mixing: In a 50 mL flask, dissolve propiophenone and the acetal-benzaldehyde in Ethanol (15 mL).

  • Initiation: Place the flask in an ice bath (0–5°C). Add the NaOH solution dropwise with vigorous stirring.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 4–6 hours.

    • Observation: A heavy precipitate (the chalcone) typically forms as the reaction proceeds.

  • Quenching: Pour the reaction mixture into crushed ice (100 g) containing mild acetic acid to neutralize the excess base (Target pH 7.0).

    • Caution: Do not acidify below pH 6, or the acetal will hydrolyze to the aldehyde.

  • Isolation: Filter the solid product, wash with cold water (

    
    ), and recrystallize from ethanol.
    

Quality Control & Characterization

Before biological screening, confirm structure and purity.[1]

TechniqueParameterExpected Observation (Acetal Derivative)
1H NMR Acetal MethineTriplet at

4.5–5.5 ppm (characteristic of

)
1H NMR Ethyl GroupMultiplet at

3.5–3.7 ppm (

) and Triplet at

1.2 ppm
IR CarbonylStrong band at 1660–1680

(Enone/Ketone)
IR C-O-CStrong bands at 1050–1150

(Acetal ether linkage)
HPLC Purity

required for biological screening.[1]
Diagram 2: Mannich Reaction Mechanism (Acetal Pathway)

Mechanism Step1 1. Iminium Formation (HCHO + Amine-Acetal + H+) Intermediate Transition State: Enol attacks Iminium Carbon Step1->Intermediate Step2 2. Enolization of Propiophenone (Acid Catalyzed) Step2->Intermediate Product Final Mannich Base (Beta-amino ketone) Intermediate->Product - H+

Caption: Mechanistic convergence of the Mannich reaction. The acetal group remains passive during the electrophilic substitution.

Biological Screening Guidelines

Context: Propiophenone derivatives are often screened for antimicrobial (MIC) or cytotoxic (MTT) activity.[1] Constraint: The acetal group is acid-labile.[2][3]

  • Solvent Vehicle: Use DMSO (Dimethyl sulfoxide). Avoid unbuffered aqueous solutions which may become acidic over time.

  • Media pH: Ensure culture media (e.g., DMEM or Mueller-Hinton broth) is buffered to pH 7.2–7.4.[1]

  • Control: Run a parallel stability test. Incubate the compound in the media for 24 hours and analyze via HPLC to ensure the acetal has not hydrolyzed to the aldehyde (which would confound toxicity data).

References

  • Synthesis of Propiophenone Mannich Bases

    • Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential. (2018).[1][4] PMC - NIH.

  • Chalcone Synthesis via Claisen-Schmidt

    • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022).[1][5][6][7] PMC - NIH.

  • Acetal Protecting Group Stability

    • Acetals as Protecting Groups for Aldehydes and Ketones.[2][3][5][8] Chemistry Steps.[3][5][6][8][9][][11]

  • Biological Screening of Propiophenones

    • Propiophenone Impurities and Derivatives.[] BOC Sciences.

  • Green Chemistry Approaches

    • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Royal Society of Chemistry.[9]

    • [1]

Sources

Application

3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone as a potential β3-adrenergic receptor agonist

Technical Application Note: Evaluation of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone as a Candidate -Adrenergic Receptor Agonist Executive Summary & Chemical Context This technical guide outlines the validation protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Evaluation of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone as a Candidate


-Adrenergic Receptor Agonist 

Executive Summary & Chemical Context

This technical guide outlines the validation protocols for 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (referred to herein as DPP-Candidate ) as a potential agonist for the


-adrenergic receptor (

-AR).

Scientific Premise: The


-AR is a G protein-coupled receptor (GPCR) predominantly expressed in adipose tissue and the urinary bladder detrusor muscle. Agonism of this receptor promotes lipolysis and bladder relaxation without the cardiovascular side effects associated with 

or

stimulation.

Chemical Assessment (Critical): The DPP-Candidate structure features a propiophenone core with a 1,3-dioxane moiety.[1]

  • Pharmacophore Note: Classic

    
    -agonists (e.g., Mirabegron, Solabegron) typically possess a secondary amine and a 
    
    
    
    -hydroxyl group (ethanolamine pharmacophore) to interact with Asp113 and Ser203/204/207 in the receptor binding pocket.
  • Dioxane Function: The 1,3-dioxane ring often serves as a masked aldehyde (acetal protection). In a biological context, this moiety is stable at physiological pH (7.4) but may hydrolyze in acidic environments (endosomes/lysosomes) or function as a metabolic prodrug.

  • Handling Warning: The dioxane ring is acid-labile. Do not use acidic buffers (pH < 6.0) during stock preparation or storage, as this will trigger ring-opening hydrolysis.

Chemical Handling & Stability Protocol

Objective: Ensure compound integrity prior to biological assay.

ParameterSpecificationApplication Note
Solvent 100% DMSOPrepare 10 mM stock. Avoid aqueous solubility issues.
Storage -20°C, DesiccatedHygroscopic stability. Avoid freeze-thaw cycles.
Working Buffer HBSS + 20 mM HEPESMaintain pH 7.4 strictly. Avoid Phosphate/Acetate buffers at low pH.
Vessel Glass or PolypropyleneAvoid polystyrene for long-term storage of lipophilic phenoxy compounds.

Module A: In Vitro Functional Screening (cAMP Accumulation)

Rationale: The


-AR couples to G

s
, activating Adenylyl Cyclase (AC) to produce cAMP. This is the primary readout for agonism. We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) homogeneous assay for high-throughput compatibility.
Protocol: TR-FRET cAMP Accumulation Assay

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human

    
    -AR (high density: ~2-5 pmol/mg protein).
    
  • Reagents: IBMX (Phosphodiesterase inhibitor), Forskolin (Positive control), TR-FRET cAMP kit (e.g., HTRF or Lance Ultra).

  • Reference Agonist: CL-316,243 (rodent selective) or Mirabegron (human selective).

Step-by-Step Methodology:

  • Cell Preparation:

    • Harvest cells at 80-90% confluency.

    • Resuspend in Stimulation Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX). Note: IBMX is critical to prevent cAMP degradation by endogenous PDEs.

    • Adjust density to 2,000 cells/µL.

  • Compound Addition:

    • Dispense 5 µL of DPP-Candidate (concentration range: 1 nM to 10 µM) into a 384-well low-volume white plate.

    • Include Isoproterenol (non-selective

      
       agonist) as a full agonist control (defined as 100% Emax).
      
    • Add 5 µL of Cell Suspension to the wells.

  • Incubation:

    • Incubate for 30 minutes at Room Temperature . Note:

      
      -ARs do not desensitize as rapidly as 
      
      
      
      -ARs, but 30 mins is optimal for peak cAMP.
  • Detection:

    • Add 5 µL of cAMP-d2 (acceptor) conjugate.

    • Add 5 µL of Anti-cAMP-Cryptate (donor) conjugate.

    • Incubate for 1 hour in the dark.

  • Data Analysis:

    • Read on a TR-FRET compatible plate reader (Ex: 337 nm, Em: 665/620 nm).

    • Calculate Ratio =

      
      .
      
    • Plot dose-response using a 4-parameter logistic fit.

Module B: Selectivity Profiling (Safety Assessment)

Rationale: To validate DPP-Candidate as a viable drug candidate, it must show selectivity over


 (heart rate increase) and 

(bronchodilation/tremor).

Experimental Setup: Perform the cAMP assay (Module A) in parallel using three cell lines:

  • CHO-h

    
    -AR
    
  • CHO-h

    
    -AR
    
  • CHO-h

    
    -AR
    

Selectivity Calculation:



  • Target: Selectivity Ratio > 1000-fold is desired to avoid cardiac liability.

Module C: Ex Vivo Physiological Validation (Bladder Strip)

Rationale: Demonstrating functional tissue relaxation confirms that the molecular agonism translates to physiological effect.

Protocol: Rat/Guinea Pig Detrusor Relaxation

Materials:

  • Tissue: Urinary bladder from Sprague-Dawley rats.

  • Buffer: Krebs-Henseleit solution (carbogenated: 95% O

    
     / 5% CO
    
    
    
    ).[2]
  • Equipment: Organ bath system with isometric force transducers.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Excise bladder and remove urothelium (optional, but urothelium removal focuses on direct smooth muscle effect).

    • Cut longitudinal strips (approx. 2 x 10 mm).

  • Equilibration:

    • Mount strips in organ baths at 37°C under 1.0 g resting tension.

    • Equilibrate for 60 minutes, washing every 15 minutes.

  • Pre-Contraction:

    • Induce contraction with KCl (80 mM) to test viability. Wash.

    • Induce stable tone with Carbachol (1 µM) or KCl (20 mM) . Wait for plateau.

  • Agonist Challenge:

    • Add DPP-Candidate cumulatively (

      
       M to 
      
      
      
      M).
    • Measure relaxation as a % of the pre-contracted tone.

  • Verification (Antagonist Check):

    • Pre-incubate a separate strip with SR59230A (selective

      
       antagonist, 100 nM).
      
    • If DPP-Candidate induced relaxation is blocked by SR59230A, the mechanism is confirmed as

      
      -mediated.
      

Visualization: Signaling & Workflow

Figure 1: -AR Signaling Pathway

Caption: The canonical Gs-coupled pathway activated by


-agonists leading to smooth muscle relaxation.

Beta3Signaling Agonist DPP-Candidate (Ligand) Receptor β3-Adrenergic Receptor Agonist->Receptor Binding Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA PKA (Protein Kinase A) cAMP->PKA Activates Effect Smooth Muscle Relaxation (Bladder) PKA->Effect Phosphorylation (MLCK Inhibition)

Figure 2: Screening Workflow Logic

Caption: Step-wise validation pipeline from chemical stock to tissue validation.

ScreeningWorkflow Stock Chemical Prep (10mM DMSO, pH > 6.0) Primary Primary Screen (CHO-hβ3 cAMP Assay) Stock->Primary Decision Activity > 50% Control? Primary->Decision Selectivity Selectivity Panel (vs β1 and β2) Decision->Selectivity Yes Discard Discard / Redesign Decision->Discard No Tissue Ex Vivo Bladder Strip (Functional Relaxation) Selectivity->Tissue If Selectivity > 100x

References

  • Michel, M. C., & Vrydag, W. (2006).[3] Alpha1-, alpha2- and beta-adrenoceptors in the urinary bladder, urethra and prostate. British Journal of Pharmacology, 147(S2), S88–S119. Link

  • Skeberdis, V. A. (2004). Structure and function of beta3-adrenergic receptors. Medicina (Kaunas), 40(5), 407-13. Link

  • Takeda, M., et al. (1999). Neurophysiology of the Beta3-Adrenoceptor in the Bladder. Journal of Pharmacology and Experimental Therapeutics, 288(3), 1367-1373. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (Reference for 1,3-dioxane stability/hydrolysis conditions). Link

  • Igawa, Y., & Michel, M. C. (2013). Pharmacological profile of β3-adrenoceptor agonists in clinical development for the treatment of overactive bladder syndrome. Naunyn-Schmiedeberg's Archives of Pharmacology, 386, 177–183. Link

Sources

Method

Application Note: Anticancer Activity of Phenoxypropiophenone Analogs

Executive Summary This technical guide outlines the evaluation of phenoxypropiophenone analogs , a class of synthetic small molecules exhibiting potent anticancer properties. Structurally related to chalcones and combret...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the evaluation of phenoxypropiophenone analogs , a class of synthetic small molecules exhibiting potent anticancer properties. Structurally related to chalcones and combretastatins, these analogs primarily function as Microtubule Targeting Agents (MTAs) . They bind to the colchicine site of


-tubulin, inhibiting polymerization, inducing G2/M cell cycle arrest, and triggering apoptosis. This document provides standardized protocols for their solubilization, in vitro cytotoxicity screening, and mechanistic validation, designed for researchers in early-stage drug discovery.

Compound Profile & SAR Logic

Phenoxypropiophenone analogs are characterized by a central propiophenone core ether-linked to a phenyl ring. The Structure-Activity Relationship (SAR) is critical for optimizing their lipophilicity and binding affinity.

Key SAR Features:
  • Phenoxy Group Position: Substitution at the para or meta position of the benzoyl ring often enhances metabolic stability compared to the parent chalcone.

  • Methoxylation: Polymethoxylation (e.g., 3,4,5-trimethoxy) on the phenyl ring mimics the pharmacophore of Combretastatin A-4, significantly increasing tubulin binding affinity.

  • Linker Length: The propiophenone ketone linker provides a rigid spacer that fits the colchicine binding pocket.

Visual 1: SAR & Optimization Logic

SAR_Logic Core Phenoxypropiophenone Scaffold Mod1 Polymethoxylation (3,4,5-OMe) Core->Mod1 Mod2 Phenoxy Linkage (Ether Bridge) Core->Mod2 Mod3 Alpha-Substitution (Methyl/Bromo) Core->Mod3 Effect1 Increases Tubulin Binding Affinity Mod1->Effect1 Effect2 Improves Lipophilicity & Membrane Permeability Mod2->Effect2 Effect3 Restricts Conformational Rotation (Bioactivity) Mod3->Effect3

Caption: Structural optimization logic for phenoxypropiophenone analogs targeting tubulin binding sites.

Mechanism of Action (MOA)

Unlike taxanes which stabilize microtubules, phenoxypropiophenone analogs typically act as destabilizers . By binding to the colchicine site at the interface of


- and 

-tubulin dimers, they prevent the incorporation of new dimers into the growing microtubule.

Downstream Cascade:

  • Tubulin Depolymerization: Microtubule catastrophe occurs.

  • Mitotic Arrest: Spindle assembly checkpoint (SAC) activation.

  • G2/M Arrest: Accumulation of cells in the G2/M phase.

  • Apoptosis: Activation of Caspase-3/7 and PARP cleavage.

Visual 2: Signaling Pathway

MOA_Pathway Drug Phenoxypropiophenone Analog Target Colchicine Binding Site (Beta-Tubulin) Drug->Target Binds Event1 Inhibition of Tubulin Polymerization Target->Event1 Event2 Mitotic Spindle Collapse Event1->Event2 Checkpoint Spindle Assembly Checkpoint (SAC) Event2->Checkpoint Activates Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death Prolonged Arrest

Caption: Mechanism of action showing the cascade from tubulin binding to apoptotic cell death.

Experimental Protocols

Compound Preparation & Solubilization

Challenge: Phenoxypropiophenones are highly lipophilic. Poor solubility leads to precipitation in aqueous media, causing false negatives. Protocol:

  • Stock Solution: Dissolve neat compound in 100% DMSO (molecular biology grade) to a concentration of 10 mM . Vortex for 1 minute.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock into culture medium immediately prior to use. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

    • Self-Validation Check: Inspect the working solution under a microscope. If crystals are visible, sonicate or reduce concentration.

In Vitro Cytotoxicity Screen (MTT Assay)

This assay quantifies cell metabolic activity as a proxy for viability.[1] Reagents: MTT Reagent (5 mg/mL in PBS), DMSO. Cell Lines: MCF-7 (Breast), HCT-116 (Colon), A549 (Lung).

Workflow:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h for attachment.

  • Treatment: Add serial dilutions of the analog (e.g., 0.1 µM to 100 µM). Include:

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control:[2][3][4] Colchicine or Combretastatin A-4 (1 µM).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent per well. Incubate 4h (purple formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability =


.
Plot Log(concentration) vs. Viability to determine IC50  using non-linear regression (GraphPad Prism).
Mechanistic Validation: Tubulin Polymerization Assay

Purpose: To confirm the compound acts directly on tubulin rather than upstream signaling. Method: Fluorescence-based polymerization assay ( >99% pure tubulin).

Protocol:

  • Prepare Tubulin Reaction Mix (Tubulin protein + GTP + DAPI/Reporter dye) on ice.

  • Add test compound (5 µM) to a pre-warmed (37°C) 96-well half-area plate.

  • Add Tubulin Reaction Mix.

  • Kinetic Read: Immediately measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes at 37°C.

  • Interpretation:

    • Polymerization Inhibitor: Curve remains flat or rises significantly slower than control (Vehicle).

    • Stabilizer (Taxane-like): Curve rises faster and plateaus higher than control.

Cell Cycle Analysis (Flow Cytometry)

Purpose: To detect G2/M arrest characteristic of tubulin inhibitors.

Protocol:

  • Treat cells (e.g., HeLa) with IC50 concentration of the analog for 24h.

  • Harvest cells (trypsinize) and wash with cold PBS.

  • Fixation: Resuspend in 70% ethanol (dropwise while vortexing) and store at -20°C overnight.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACS). Record 10,000 events.

  • Result: Look for a distinct increase in the G2/M peak compared to the G0/G1 peak.

Visual 3: Experimental Workflow

Workflow Step1 1. Synthesis & Solubilization (DMSO Stock 10mM) Step2 2. Primary Screen: MTT Assay (Determine IC50) Step1->Step2 Branch IC50 < 10 µM? Step2->Branch Step3A 3A. Tubulin Polymerization (Confirm Direct Target) Branch->Step3A Yes Step3B 3B. Flow Cytometry (Confirm G2/M Arrest) Branch->Step3B Yes Stop Discard / Redesign Branch->Stop No Step4 4. In Vivo Xenograft (Efficacy Validation) Step3A->Step4 Step3B->Step4

Caption: Decision tree for evaluating phenoxypropiophenone analogs.

Data Summary & Reference Values

Use the table below to benchmark your results against known standards.

Compound ClassTargetTypical IC50 (MCF-7)Cell Cycle EffectTubulin Effect
Phenoxypropiophenone Analog Tubulin (Colchicine site)0.1 – 5.0 µMG2/M ArrestInhibition
Combretastatin A-4 Tubulin (Colchicine site)< 0.01 µMG2/M ArrestInhibition
Paclitaxel Tubulin (Taxane site)< 0.01 µMG2/M ArrestStabilization
Vehicle (DMSO) NoneN/ANormal ProfileNormal

References

  • Synthesis and biological evaluation of halogenated phenoxychalcones. NIH/PubMed. Link

  • Anticancer Activity of Natural and Synthetic Chalcones. Semantic Scholar. Link

  • Drugs that inhibit tubulin polymerization: the particular case of podophyllotoxin and analogues. PubMed. Link

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. Link

  • Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation. PubMed. Link

Sources

Application

Anti-inflammatory properties of propiophenone derivatives with ether linkages

Application Note: Evaluation of Anti-Inflammatory Properties of Propiophenone Derivatives with Ether Linkages Executive Summary & Scientific Rationale Propiophenone (1-phenylpropan-1-one) derivatives represent a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Anti-Inflammatory Properties of Propiophenone Derivatives with Ether Linkages

Executive Summary & Scientific Rationale

Propiophenone (1-phenylpropan-1-one) derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile template for designing non-steroidal anti-inflammatory drugs (NSAIDs). While traditional NSAIDs (e.g., ibuprofen, naproxen) rely on a carboxylic acid moiety for COX binding, this often leads to gastric mucosal damage.

Why Ether Linkages? Incorporating ether linkages (alkoxy groups) into the propiophenone core serves three critical pharmacodynamic and pharmacokinetic functions:

  • Metabolic Stability: Unlike esters, ether bonds are resistant to plasma esterases, prolonging the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Modulation: Alkoxy chains (methoxy, ethoxy, benzyloxy) enhance membrane permeability, facilitating entry into the hydrophobic channel of the Cyclooxygenase (COX) active site.

  • Hydrogen Bonding: The ether oxygen acts as a hydrogen bond acceptor, interacting with key residues (e.g., Tyr385 or Ser530) within the COX enzyme pocket, mimicking the arachidonic acid interaction.

This guide provides a rigorous, multi-tiered protocol for evaluating the anti-inflammatory efficacy of these specific derivatives, moving from in vitro protein stabilization to in vivo edema reduction.

Mechanism of Action & Signaling Pathway

The primary target for these derivatives is the Cyclooxygenase enzyme system. The propiophenone moiety mimics the transition state of arachidonic acid metabolism.

Figure 1: COX-2 Inhibition Pathway The following diagram illustrates the intervention point of propiophenone ethers within the inflammatory cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA Catalyzes COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate Binding PGG2 PGG2 / PGH2 COX2->PGG2 Oxygenation Drug Propiophenone Ether Derivative Drug->COX2 Competitive Inhibition (Hydrophobic Binding) PGE2 Prostaglandin E2 (Pain, Fever, Inflammation) PGG2->PGE2 TXA2 Thromboxane A2 PGG2->TXA2

Caption: Figure 1. Mechanism of Action. Propiophenone ethers competitively inhibit COX-2, preventing the conversion of Arachidonic Acid to pro-inflammatory Prostaglandins.

Experimental Protocols

Protocol A: In Vitro Albumin Denaturation Assay

Rationale: Protein denaturation is a hallmark of inflammation.[1] Agents that stabilize protein structure against heat-induced denaturation often possess anti-inflammatory activity by stabilizing lysosomal membranes.

Reagents:

  • Test Compounds: Propiophenone derivatives (dissolved in DMSO).

  • Standard Drug: Diclofenac Sodium or Ibuprofen.

  • Reaction Medium: 1% Bovine Serum Albumin (BSA) or Egg Albumin in Phosphate Buffered Saline (PBS, pH 6.4).

Workflow:

  • Preparation: Prepare a 5 mL reaction mixture containing:

    • 0.2 mL of Egg Albumin (from fresh hen's egg) or 1% BSA solution.

    • 2.8 mL of PBS (pH 6.4).

    • 2.0 mL of Test Compound (concentrations: 10, 50, 100, 200, 500 µg/mL).

  • Incubation: Incubate samples at 37°C ± 2°C for 15 minutes .

  • Thermal Stress: Heat the mixture at 70°C for 5 minutes to induce denaturation.

  • Cooling: Allow samples to cool to room temperature.

  • Measurement: Measure turbidity (absorbance) at 660 nm using a UV-Vis Spectrophotometer.

    • Note: High turbidity indicates denaturation. Low turbidity indicates stabilization (inhibition).

Calculation:



  • 
    : Absorbance of vehicle (DMSO) + Albumin.
    
  • 
    : Absorbance of Test Compound + Albumin.
    
Protocol B: COX-1 / COX-2 Enzymatic Inhibition Screening

Rationale: Direct enzymatic assays quantify the selectivity of the ether derivatives. High COX-2 selectivity is desired to minimize gastric side effects (COX-1 inhibition).

Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay.

Workflow:

  • Enzyme Prep: Thaw recombinant COX-1 and COX-2 enzymes on ice.

  • Inhibitor Incubation:

    • Add 10 µL of Test Compound (various concentrations) to the reaction buffer (0.1 M Tris-HCl, pH 8.0).

    • Add 10 µL of Enzyme (COX-1 or COX-2).

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Substrate Addition:

    • Add 10 µL of Arachidonic Acid (substrate).

    • Add 10 µL of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetric substrate.

  • Reaction: The peroxidase activity of COX reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a blue compound.

  • Quantification: Read absorbance at 590 nm after 5 minutes.

Data Interpretation:

  • Construct dose-response curves.

  • Calculate IC50 (concentration inhibiting 50% of enzyme activity).

  • Selectivity Index (SI):

    
    . An SI > 10 indicates good COX-2 selectivity.
    
Protocol C: In Vivo Carrageenan-Induced Paw Edema (Rat Model)

Rationale: This is the "Gold Standard" for acute inflammation. Carrageenan induces a biphasic inflammatory response (histamine/serotonin phase -> prostaglandin phase). Propiophenone derivatives are expected to be most active in the second phase (3-4 hours).

Ethical Note: All animal experiments must comply with IACUC/Institutional Ethics Committee guidelines.

Workflow:

  • Grouping: Wistar albino rats (150-200g), n=6 per group.

    • Group I: Control (Saline/CMC).

    • Group II: Standard (Indomethacin 10 mg/kg, p.o.).

    • Group III-V: Test Compounds (Low, Mid, High dose, e.g., 20, 50, 100 mg/kg).

  • Administration: Administer drugs orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer (water displacement) at

    
     hours.
    

Figure 2: Experimental Workflow Logic

Workflow Synthesis Synthesis of Propiophenone Ethers InSilico In Silico Docking (COX-2 Binding Energy) Synthesis->InSilico Filter Library InVitro In Vitro Screening (Albumin Denaturation) InSilico->InVitro Top Hits Enzymatic Enzymatic Assay (COX-1 vs COX-2) InVitro->Enzymatic Confirm Mechanism InVivo In Vivo Model (Paw Edema) Enzymatic->InVivo Selectivity > 5 Lead Lead Candidate Selection InVivo->Lead Efficacy > 50%

Caption: Figure 2. Critical Path for Drug Evaluation. A funnel approach ensures only high-potential compounds reach in vivo testing.

Data Presentation & Analysis

When reporting results, summarize the quantitative data in a comparative table.

Table 1: Representative Data Structure for Reporting

Compound IDR-Group (Ether)Albumin Inhibition (%) @ 100 µg/mLCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Paw Edema Inhibition (%) @ 3h
Control -----0%
Standard (Celecoxib)85.2 ± 1.50.0515.030065.4 ± 2.1
PP-E1 -OCH3 (Methoxy)45.3 ± 2.01.205.54.5832.1 ± 3.5
PP-E2 -OBn (Benzyloxy)78.1 ± 1.80.158.254.658.9 ± 4.0
PP-E3 -OPh (Phenoxy)62.4 ± 3.10.452.14.6645.2 ± 2.8

Note: "PP-E2" (Benzyloxy) shows higher lipophilicity and likely better fit in the COX-2 hydrophobic pocket compared to the smaller methoxy group.

Troubleshooting & Critical Considerations

  • Solubility: Propiophenone ethers can be highly lipophilic. If precipitation occurs in aqueous buffers (Protocol A/B), use a co-solvent like PEG-400 or increase DMSO concentration (up to 2% max final concentration) to maintain solubility without inhibiting the enzyme itself.

  • Interference: In the Albumin assay, highly colored compounds (common with extensive conjugation) may interfere with absorbance readings at 660 nm. Always run a "Sample Blank" (Compound + Buffer, no Albumin) to subtract background absorbance.

  • Biphasic Response: In the Paw Edema test, if a compound works at 1 hour but fails at 3 hours, it likely acts on histamine/serotonin release rather than the COX pathway.

References

  • Chhetri, R. (2025).[2][3] How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay? ResearchGate.[2][3] Link

  • Vertex AI Search. (2023). Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib. NIH PubMed Central. Link

  • Mandal, S., et al. (2023).[4] In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins.[5] MDPI. Link

  • Vane, J.R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.[6][7][8] Nature New Biology. (Foundational Mechanism Reference).

  • StatPearls. (2023). COX Inhibitors: Mechanism of Action and Indications. NCBI Bookshelf. Link

Sources

Method

Antidiabetic potential of functionalized propiophenones

Executive Summary Propiophenones (1-phenylpropan-1-ones) represent a privileged scaffold in medicinal chemistry, serving as direct pharmacophores for -glucosidase inhibition and as critical intermediates for chalcones an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propiophenones (1-phenylpropan-1-ones) represent a privileged scaffold in medicinal chemistry, serving as direct pharmacophores for


-glucosidase inhibition and as critical intermediates for chalcones and dihydrochalcones (e.g., Phlorizin analogs). This application note provides a comprehensive technical guide for evaluating the antidiabetic potential of functionalized propiophenones. It details a self-validating workflow covering chemical synthesis, in silico molecular docking, enzymatic inhibition assays (

-amylase,

-glucosidase, PTP1B), and functional cellular glucose uptake using 2-NBDG in 3T3-L1 adipocytes.

Introduction & Pharmacophore Logic

Metabolic Syndrome and Type 2 Diabetes Mellitus (T2DM) require multi-modal therapeutic interventions. Functionalized propiophenones offer a dual-action potential:

  • Gut Lumen Targets: Inhibition of carbohydrate-hydrolyzing enzymes (

    
    -amylase and 
    
    
    
    -glucosidase) to blunt postprandial hyperglycemic spikes.[1]
  • Intracellular Targets: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway, thereby sensitizing cells to insulin.

Chemical Context: The propiophenone core allows for facile functionalization via Friedel-Crafts acylation. Hydroxyl groups (mimicking glucose moieties) and lipophilic substitutions (enhancing membrane permeability) are critical for Structure-Activity Relationship (SAR) optimization.

Experimental Workflow

The following diagram outlines the logical progression from synthesis to lead candidate identification.

AntidiabeticWorkflow Synthesis Chemical Synthesis (Friedel-Crafts Acylation) InSilico In Silico Screening (AutoDock Vina) Synthesis->InSilico Structure Confirmation EnzymeAssays Enzymatic Inhibition (Amylase/Glucosidase/PTP1B) InSilico->EnzymeAssays High Binding Affinity CellAssay Cellular Validation (3T3-L1 Glucose Uptake) EnzymeAssays->CellAssay IC50 < 50 µM LeadCand Lead Candidate Selection CellAssay->LeadCand Enhanced Uptake

Figure 1: Integrated workflow for the discovery of propiophenone-based antidiabetic agents.

Protocol I: Synthesis & In Silico Validation

A. Synthesis (Friedel-Crafts Acylation)

Objective: To generate functionalized propiophenones.

  • Reagents: Substituted benzene derivative (e.g., resorcinol), Propionyl chloride, Anhydrous

    
     (Lewis Acid), Nitrobenzene or 
    
    
    
    (Solvent).
  • Critical Step: Maintain strictly anhydrous conditions. Moisture deactivates the

    
     catalyst.
    
  • Procedure:

    • Suspend anhydrous

      
       (1.2 eq) in solvent at 0°C.
      
    • Dropwise add propionyl chloride (1.0 eq). Stir for 30 min to form the acylium ion complex.

    • Add the aromatic substrate (1.0 eq) slowly.

    • Reflux for 3-4 hours. Monitor via TLC.

    • Quench with ice-cold HCl (10%) to decompose the aluminum complex.

    • Extract with Ethyl Acetate, dry over

      
      , and recrystallize.
      
B. Molecular Docking (Target Prediction)

Objective: Predict binding affinity (


) against key targets.
  • Software: AutoDock Vina / PyRx.

  • Targets (PDB IDs):

    • Human

      
      -Amylase: 4GQR 
      
    • 
      -Glucosidase: 3A4A  (Yeast model) or 5NN5  (Human)
      
    • PTP1B: 1T49

  • Validation: A binding energy more negative than -7.0 kcal/mol suggests a potential hit.

Protocol II: Enzymatic Inhibition Assays (The "Gut" Targets)

These assays validate the compound's ability to delay carbohydrate digestion.

A. -Glucosidase Inhibition Assay

Principle: The enzyme hydrolyzes p-nitrophenyl-


-D-glucopyranoside (pNPG) to release yellow p-nitrophenol (pNP). Inhibitors reduce the yellow color intensity.

Materials:

  • Phosphate Buffer (0.1 M, pH 6.8).

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae, 1.0 U/mL).
    
  • Substrate: pNPG (5 mM).

  • Positive Control: Acarbose.

Step-by-Step Protocol:

  • Preparation: Dissolve test propiophenones in DMSO (Final well concentration < 1% DMSO).

  • Pre-incubation: In a 96-well plate, mix:

    • 20 µL Test Compound

    • 20 µL Enzyme Solution

    • 100 µL Phosphate Buffer

    • Incubate at 37°C for 15 minutes. (Critical for allowing conformational binding).

  • Reaction: Add 20 µL of pNPG substrate.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Termination: Add 50 µL of

    
     (0.1 M) to stop the reaction.
    
  • Measurement: Read Absorbance at 405 nm .

B. -Amylase Inhibition (DNS Method)

Principle: Amylase degrades starch into maltose. DNS (3,5-dinitrosalicylic acid) reacts with reducing sugars (maltose) to form a brick-red complex.

Step-by-Step Protocol:

  • Mix: 500 µL Test Compound + 500 µL

    
    -Amylase (0.5 mg/mL in 0.02 M Sodium Phosphate Buffer, pH 6.9).
    
  • Incubate: 25°C for 10 minutes.

  • Substrate: Add 500 µL Starch solution (1% w/v). Incubate 25°C for 10 minutes.

  • Detection: Add 1.0 mL DNS Reagent .

  • Development: Boil in a water bath (100°C) for 5-10 minutes. (Color turns orange/red).

  • Cool & Dilute: Cool to RT, add 10 mL distilled water.

  • Measurement: Read Absorbance at 540 nm .

Protocol III: PTP1B Inhibition (Insulin Sensitization)

Objective: To determine if the compound inhibits PTP1B, preventing the dephosphorylation of the insulin receptor.

Materials:

  • PTP1B Enzyme (Recombinant human).[2]

  • Substrate: p-Nitrophenyl Phosphate (pNPP).[3][4][5]

  • Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.2.

Protocol:

  • Mix: 10 µL Test Compound + 20 µL PTP1B enzyme (0.5 µg/mL).

  • Incubate: 37°C for 10 minutes.

  • Start: Add 40 µL pNPP (2 mM).

  • Read: Kinetic measurement at 405 nm every 60 seconds for 30 minutes.

  • Analysis: Calculate the slope (velocity) compared to the DMSO control.

Protocol IV: Cellular Glucose Uptake (Functional Assay)

Objective: Verify that the compound actually increases glucose uptake in a physiological model.

  • Cell Line: 3T3-L1 Adipocytes (Must be fully differentiated).

  • Tracer: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,2-diazol-4-yl)amino)-2-deoxyglucose).[6]

Critical Pre-requisite: Cells must be differentiated from fibroblasts to adipocytes using an IBMX/Dexamethasone/Insulin cocktail (Day 0-8). Use only when lipid droplets are visible (>90% differentiation).

Step-by-Step Protocol:

  • Starvation: Wash differentiated adipocytes with PBS. Incubate in serum-free, glucose-free DMEM for 2 hours. (Removes basal insulin/glucose interference).

  • Treatment: Add Test Compound (10-50 µM) or Positive Control (Insulin 100 nM) in glucose-free media. Incubate for 30 minutes.

  • Tracer Addition: Add 2-NBDG (Final concentration 100 µM).

  • Uptake Phase: Incubate at 37°C for 30 minutes.

  • Stop & Wash: Aspirate media. Wash cells 3x with ice-cold PBS immediately. (Stops transport and removes extracellular dye).

  • Lysis: Add Lysis Buffer (0.1% Triton X-100 in PBS).

  • Measurement: Read Fluorescence: Ex 465 nm / Em 540 nm .

Mechanism of Action Visualization

MoA cluster_Gut Gut Lumen cluster_Cell Adipocyte (Intracellular) Propio Functionalized Propiophenone Amylase α-Amylase Propio->Amylase Inhibits Glucosidase α-Glucosidase Propio->Glucosidase Inhibits PTP1B PTP1B Enzyme Propio->PTP1B Inhibits Amylase->Glucosidase Oligosaccharides Glucose_Gut Glucose Absorption Glucosidase->Glucose_Gut Generates Glucose Carbs Complex Carbs Carbs->Amylase Digestion IR Insulin Receptor (Phosphorylated) PTP1B->IR Dephosphorylates (Deactivates) GLUT4 GLUT4 Translocation IR->GLUT4 Signaling Cascade Uptake Glucose Uptake GLUT4->Uptake Increases

Figure 2: Dual-mechanism of propiophenones: Blocking gut glucose production and enhancing insulin receptor signaling via PTP1B inhibition.

Data Analysis & Interpretation

Calculate the percentage inhibition using the following formula:



Data Reporting Table Template:

Compound IDSubstitution (R)

-Amylase IC50 (µM)

-Glucosidase IC50 (µM)
PTP1B IC50 (µM)Glucose Uptake (% of Insulin)
PP-01 4-OH45.2 ± 1.212.5 ± 0.8>10015%
PP-02 3,4-di-OH22.1 ± 0.54.3 ± 0.218.5 ± 1.165%
Acarbose (Control)15.0 ± 0.9120.0 ± 5.0N/AN/A

Interpretation:

  • IC50: Lower values indicate higher potency.

  • Selectivity: A compound with high Glucosidase inhibition but moderate Amylase inhibition is often preferred to reduce side effects (flatulence) associated with total starch blockage.

  • Uptake: If a compound shows PTP1B inhibition and high glucose uptake, it suggests an insulin-sensitizing mechanism.

References

  • Synthesis & Antidiabetic Potential: Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives. (2022).[3][7] MDPI. Link

  • Alpha-Glucosidase Protocol: In vitro α-glucosidase inhibition, molecular dynamics and docking study. (2025).[8][9][10] PMC. Link

  • Alpha-Amylase Protocol: In vitro α-amylase and α-glucosidase inhibitory assay Protocol. (2019).[1] Protocols.io. Link

  • PTP1B Assay: PTP1B Inhibition Assay Protocol using pNPP. (2022).[3][7] Bio-Protocol. Link

  • Glucose Uptake (2-NBDG): Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker. (2018).[11] ScholarWorks. Link

  • Friedel-Crafts Acylation: Friedel-Crafts Acylation: Mechanism and Protocol. Organic Chemistry Portal. Link

Sources

Application

Protocol for the synthesis of 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone via Friedel-Crafts

This Application Note details the protocol for the synthesis of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (and its regioisomers) via Friedel-Crafts Acylation . Application Note: Regioselective Synthesis of 3-(1,3-Dioxa...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for the synthesis of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (and its regioisomers) via Friedel-Crafts Acylation .

Application Note: Regioselective Synthesis of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone

Executive Summary

This guide outlines the synthetic pathway for 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone , a functionalized aryl ketone scaffold useful in medicinal chemistry as a linker or pharmacophore precursor. The core challenge in this synthesis is twofold:

  • Chemo-stability: Preserving the acid-labile 1,3-dioxane (acetal) moiety during the Lewis acid-catalyzed Friedel-Crafts acylation.

  • Regioselectivity: Controlling the substitution pattern on the diphenyl ether core.[1] While standard Friedel-Crafts acylation of diphenyl ether predominantly yields the para (4') isomer, this protocol addresses the synthesis of the meta (3') isomer through specific substrate selection or separation, while detailing the optimized conditions for the acylation reaction itself.[1]

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the Friedel-Crafts acylation of a phenoxy-substituted benzene with a functionalized acyl chloride.

  • Disconnection: Aryl-Carbonyl bond.[1]

  • Reagents:

    • Nucleophile: Diphenyl ether (for 4'-isomer) or m-substituted diphenyl ether precursor.[1]

    • Electrophile: 3-(1,3-Dioxan-2-yl)propionyl chloride.[1]

  • Critical Control Point: The 1,3-dioxane ring is a cyclic acetal, which hydrolyzes or polymerizes in the presence of strong Lewis acids (e.g.,

    
    ) and moisture.[1] The protocol utilizes Tin(IV) Chloride (
    
    
    
    )
    or Zinc Chloride (
    
    
    )
    as milder Lewis acids to effect acylation without acetal cleavage.[1]

Figure 1: Retrosynthetic logic for the target scaffold.[1]

Experimental Protocol

Phase 1: Preparation of the Electrophile

Reagent: 3-(1,3-Dioxan-2-yl)propionyl chloride. Note: This reagent is unstable and should be prepared fresh.[1] Commercial 3-(1,3-dioxan-2-yl)propanoic acid is the starting material.

Materials:

  • 3-(1,3-Dioxan-2-yl)propanoic acid (10.0 mmol)[1]

  • Oxalyl chloride (12.0 mmol)[1]

  • DMF (Catalytic, 2-3 drops)[1]

  • Dichloromethane (DCM), anhydrous (20 mL)[1]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 3-(1,3-dioxan-2-yl)propanoic acid in anhydrous DCM.

  • Activation: Cool the solution to 0°C. Add catalytic DMF.

  • Chlorination: Add oxalyl chloride dropwise over 15 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be observed.[1]
    • Mechanistic Insight: Oxalyl chloride is preferred over thionyl chloride (

      
      ) because it generates volatile byproducts and operates under milder conditions, reducing the risk of acetal degradation by generated HCl.[1]
      
  • Completion: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess oxalyl chloride. Do not heat above 30°C. The residue (crude acid chloride) is used immediately.[1]

Phase 2: Friedel-Crafts Acylation

Target Reaction: Diphenyl Ether + Acyl Chloride


 Product

Materials:

  • Diphenyl ether (10.0 mmol)[1]

  • Crude 3-(1,3-Dioxan-2-yl)propionyl chloride (from Phase 1)[1]

  • Lewis Acid: Tin(IV) Chloride (

    
    ) (1.0 M solution in DCM, 11.0 mmol)[1]
    
    • Alternative:

      
       (powder, dried) can be used for highly sensitive substrates, though yields may be lower.[1]
      
  • Solvent: Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

  • Setup: Charge a 2-neck flask with Diphenyl ether and anhydrous DCM under Argon. Cool to -10°C (ice/salt bath).

  • Lewis Acid Addition: Add

    
     solution dropwise. The solution may darken.
    
  • Acylation: Dissolve the crude acid chloride (from Phase 1) in 10 mL DCM and add it slowly to the reaction mixture over 20 minutes, maintaining temperature < 0°C.

    • Critical Control: High temperatures or strong Lewis acids (like

      
      ) will cleave the dioxane ring to the aldehyde or polymerize the chain.[1] 
      
      
      
      offers the best balance of reactivity and functional group tolerance.[1]
  • Reaction: Stir at 0°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).[1]

    • Endpoint: Disappearance of the acyl chloride.[1]

  • Quenching: Pour the reaction mixture carefully into ice-cold saturated

    
      solution (100 mL).
    
    • Why Basic Quench? Acidic quenching (e.g., HCl) will immediately hydrolyze the 1,3-dioxane to the aldehyde.[1] A buffered/basic quench preserves the acetal.[1]

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
Phase 3: Purification & Regioisomer Separation

The crude product will primarily contain the para-isomer (4'-(1,3-dioxan-2-yl)...). The meta-isomer (3') is typically a minor component (<5-10%) in direct FC of diphenyl ether.[1]

Separation Strategy:

  • Flash Chromatography: Silica gel (neutralized with 1%

    
    ).[1]
    
    • Gradient: 5%

      
       20% Ethyl Acetate in Hexanes.[1]
      
    • Isomer Elution: The para isomer is generally more polar and elutes later than the meta isomer due to symmetry and dipole moments, though this varies by column.[1]

  • Crystallization: The para-isomer often crystallizes from cold ether/pentane, allowing enrichment of the meta-isomer in the mother liquor.

Data Analysis & Validation

Table 1: Expected Analytical Parameters

ParameterMethodExpected Observation
Reaction Monitoring TLC (Silica)

Product ~0.4 (20% EtOAc/Hex). UV Active.[1]
Proton NMR (

)

, 400 MHz
Dioxane:

4.5 (t, 1H, acetal CH), 3.7-4.1 (m, 4H, ring

).Linker:

2.9-3.1 (t, 2H,

-carbonyl), 1.9-2.1 (m, 2H,

-carbonyl).Aromatic: Para pattern (AA'BB') or Meta (multiplet).[1]
Carbon NMR (

)

, 100 MHz
Carbonyl: ~198 ppm.Acetal: ~101 ppm.Dioxane: ~66 ppm.[1]
Mass Spectrometry ESI-MS (+)

or

.[1] Watch for loss of dioxane fragment.

Critical Mechanistic Pathway

The following diagram illustrates the Friedel-Crafts mechanism, highlighting the stabilization of the acylium ion and the critical preservation of the acetal ring.

Figure 2: Mechanistic pathway and critical failure mode (acetal cleavage).[1]

Regioselectivity Note (Meta vs. Para)

Important: Direct Friedel-Crafts acylation of diphenyl ether is para-directing due to the resonance donation of the oxygen lone pair.[1]

  • Standard Product: 4-(1,3-Dioxan-2-yl)-4'-phenoxypropiophenone.[1]

  • Meta-Synthesis: If the 3'-phenoxy (meta) isomer is strictly required and cannot be isolated from the minor FC byproducts, an alternative route is recommended:

    • Route: Grignard reaction of 3-bromodiphenyl ether with 3-(1,3-dioxan-2-yl)propanal , followed by oxidation of the resulting alcohol to the ketone. This avoids the regioselectivity constraints of Friedel-Crafts.

References

  • Friedel-Crafts Acylation with Functionalized Acyl Chlorides: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1]

  • Stability of Acetals in Lewis Acid Conditions: Greene, T. W., & Wuts, P. G. M.[1][2] Protective Groups in Organic Synthesis. 3rd Ed., Wiley, 1999.[1][2] Link[1]

  • Use of SnCl4 in Acylation: Organic Syntheses, Coll. Vol. 3, p. 590 (1955).[1] Link[1]

  • Synthesis of 3-(1,3-dioxan-2-yl)propanoic acid derivatives: Journal of Organic Chemistry, 1985, 50, 2965.[1] Link[1]

  • Regioselectivity of Diphenyl Ether Acylation: Journal of the Chemical Society, Perkin Transactions 1, 1978, 924.[1] Link

Sources

Method

HPLC purification method for 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone

Application Note: HPLC Purification Strategy for the Acid-Labile Intermediate 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Executive Summary & Challenge Definition The purification of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Purification Strategy for the Acid-Labile Intermediate 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone

Executive Summary & Challenge Definition

The purification of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone presents a specific chromatographic challenge often overlooked in standard drug discovery workflows: Acetal Stability .

While the 3'-phenoxypropiophenone core suggests a standard Reverse Phase (RP-HPLC) approach using acidic modifiers (e.g., 0.1% Trifluoroacetic acid) to suppress silanol activity and improve peak shape, the presence of the 1,3-dioxane ring creates a critical constraint. This cyclic acetal is a protecting group for the underlying aldehyde/ketone.[1] Under the standard acidic conditions of HPLC (pH < 3.0), acetals undergo rapid hydrolysis, reverting the purified fraction back to the unprotected carbonyl precursor, effectively destroying the product during the very process designed to isolate it.

This Application Note details a Neutral-pH Reverse Phase Strategy designed to preserve the dioxane ring while achieving high-resolution separation of the lipophilic phenoxypropiophenone moiety.

Physicochemical Analysis & Method Logic

To design a robust protocol, we must analyze the molecule's competing physicochemical properties.

PropertyStructural FeatureChromatographic Implication
Hydrophobicity Phenoxy group + Propiophenone coreHigh LogP (~3.5 - 4.2 estimated). Requires a strong non-polar stationary phase (C18 or Phenyl-Hexyl).
Stability 1,3-Dioxan-2-yl (Cyclic Acetal)Acid Labile. Hydrolyzes at pH < 5.0. Mobile phase must be buffered between pH 6.5 and 8.0.
UV Chromophore Benzene rings, Carbonyl conjugationStrong UV absorption. Primary λ max ~245-255 nm. Secondary λ ~210 nm.
Basicity Ether oxygens (weakly basic)Minimal secondary interactions with silanols compared to amines; extreme end-capping is beneficial but not critical for peak shape.
The "Acid Trap" Mechanism

Standard HPLC methods utilize Trifluoroacetic Acid (TFA) or Formic Acid. In the presence of water (the mobile phase) and acid (the modifier), the mechanism of failure is:


Conclusion:  The mobile phase must be buffered to pH 7.0 ± 0.5  using Ammonium Acetate.

Method Development Decision Matrix

The following logic flow illustrates the critical decision points that lead to the recommended protocol.

MethodLogic Start Analyte: 3-(1,3-Dioxan-2-yl)- 3'-phenoxypropiophenone CheckStab Check Stability: Acetal Group Start->CheckStab Acidic Standard Acidic MP (0.1% TFA, pH 2) CheckStab->Acidic Routine Approach Neutral Neutral Buffered MP (10mM NH4OAc, pH 6.8) CheckStab->Neutral Correct Approach Fail FAILURE: Hydrolysis to Aldehyde Acidic->Fail Column Column Selection: C18 vs Phenyl-Hexyl Neutral->Column Resolution Selectivity: Phenyl-Hexyl (Pi-Pi interactions) Column->Resolution Optimize for Phenoxy Success SUCCESS: Intact Purification Resolution->Success

Figure 1: Method Development Decision Tree highlighting the critical divergence from standard acidic protocols to prevent acetal hydrolysis.

Detailed Experimental Protocol

A. Reagents and Materials[1][2][3][4][5][6][7][8]
  • Solvent A (Aqueous): 10 mM Ammonium Acetate in HPLC-grade Water (pH naturally ~6.8).

    • Note: Do not adjust pH with acid. If pH adjustment is strictly necessary, use Ammonium Hydroxide to raise, or Acetic Acid to lower, but keep range 6.5–7.5.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

  • Column: High-coverage C18 (e.g., Agilent Zorbax Eclipse Plus C18) or Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).

    • Dimensions: 4.6 x 150 mm, 5 µm (Analytical); 21.2 x 150 mm, 5 µm (Prep).

  • Sample Diluent: 50:50 Water:Acetonitrile (Buffered with trace Ammonium Acetate).

B. Analytical Method (System Suitability)

Before scale-up, validate the separation on an analytical scale.

ParameterSetting
Flow Rate 1.0 mL/min
Temperature 30°C (Control is vital for reproducibility)
Detection UV @ 254 nm (Primary), 210 nm (Secondary)
Injection Vol 10 µL

Gradient Profile:

Time (min) % Solvent B (ACN) Logic
0.0 40% Initial hold to stack lipophilic analyte.
2.0 40% Isocratic hold.
12.0 95% Linear ramp to elute phenoxy core.
15.0 95% Wash column.

| 15.1 | 40% | Re-equilibration. |

C. Preparative Purification Workflow

The following workflow describes the scale-up process.

PrepWorkflow SamplePrep Sample Prep: Dissolve in 50% ACN/Buffer Filter 0.45 µm Inject Injection: Load 50-100 mg (Prep Column) SamplePrep->Inject Elution Gradient Elution: 10mM NH4OAc / ACN Monitor 254 nm Inject->Elution Fraction Fraction Collection: Trigger: Threshold > 50 mAU Slope > 1 mV/sec Elution->Fraction PostProcess Post-Processing: Lyophilization or Rotary Evap (Bath < 35°C) Fraction->PostProcess QC QC Check: NMR/LC-MS for Acetal Integrity PostProcess->QC

Figure 2: Preparative purification workflow emphasizing gentle post-processing to maintain acetal stability.

D. Fraction Post-Processing (Critical Step)

Once fractions are collected, the solvent must be removed.

  • Avoid Heat: Do not exceed 40°C in the rotary evaporator water bath.

  • Avoid Acidification: Do not add stabilizers.

  • Lyophilization: If possible, freeze-drying is preferred over rotary evaporation to prevent thermal stress on the acetal.

Troubleshooting & Self-Validation

To ensure the method is performing correctly, check these System Suitability parameters:

  • Peak Tailing (Tf): Should be < 1.3. If tailing occurs, the ammonium acetate concentration may be too low to mask residual silanols. Increase buffer strength to 20 mM.

  • Retention Time Drift: If RT shifts earlier, check the pH of the aqueous reservoir. A drop in pH (absorption of atmospheric CO2) can affect the stationary phase hydration layer, though less critical for neutral analytes.

  • "Ghost" Peaks: If you observe a peak appearing before the main peak that grows over time in the autosampler, this is the aldehyde hydrolysis product .

    • Fix: Ensure the autosampler is cooled (4°C) and the sample diluent contains the pH 7 buffer, not just pure water/ACN.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard reference for RP-HPLC mechanisms and mobile phase selection).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Authoritative source on 1,3-dioxane stability and hydrolysis conditions).

  • McCalley, D. V. (2005). The separation of basic compounds on modern neutral pH stable reversed-phase columns. Journal of Chromatography A. (Validation of high pH/neutral pH strategies for stability).

  • Dolan, J. (2010). A Guide to HPLC Buffer Selection. LCGC North America. (Guidelines for Ammonium Acetate buffering ranges).

Sources

Application

Application Note: Chiral Separation of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Enantiomers

This Application Note is designed for scientists and process chemists involved in the purification of chiral intermediates for pharmaceutical synthesis. It addresses the specific challenge of separating enantiomers of 3-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for scientists and process chemists involved in the purification of chiral intermediates for pharmaceutical synthesis. It addresses the specific challenge of separating enantiomers of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone , a structural class often associated with the synthesis of anti-arrhythmic agents (e.g., Propafenone analogs) or leukotriene antagonists.

[1]

Executive Summary

The separation of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone enantiomers presents a unique challenge due to the presence of the acid-labile 1,3-dioxane protecting group and the aromatic phenoxy moiety. This protocol details a robust Normal Phase HPLC method using Amylose-based Chiral Stationary Phases (CSPs) .

Key Technical Insight: Unlike standard propiophenones, the presence of the dioxane acetal necessitates the strict avoidance of acidic mobile phase modifiers (e.g., TFA, Acetic Acid) to prevent on-column deprotection. This method utilizes a neutral or slightly basic mobile phase system to ensure sample integrity during separation.

Chemical Context & Stereochemistry

To ensure successful separation, the operator must first validate the source of chirality in the target molecule.

  • Structural Analysis: The core propiophenone structure (Ph-CO-CH2-CH3) is achiral. Chirality in this specific target arises from either:

    • 
      -Substitution:  A substituent (e.g., methyl, bromo) at the C2 position of the propyl chain.
      
    • Chiral Dioxane Auxiliary: The use of a chiral diol (e.g., (2R,4R)-pentanediol) to form the dioxane ring, acting as a chiral handle.

  • Interaction Mechanism: The separation relies on

    
     interactions between the phenoxy/phenyl groups of the analyte and the carbamate moieties of the CSP, alongside hydrogen bonding with the ether oxygens.
    

Materials and Equipment

ComponentSpecification
HPLC System Quaternary pump capability, UV-Vis Diode Array Detector (DAD)
Primary Column Lux® i-Amylose-3 (Amylose tris(3-chloro-5-methylphenylcarbamate))
Secondary Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions Analytical: 250 x 4.6 mm, 5 µm; Preparative: 250 x 21.2 mm, 5 µm
Solvents n-Hexane (HPLC Grade), Isopropanol (IPA), Ethanol (EtOH)
Modifier Diethylamine (DEA) - Strictly Basic/Neutral only

Method Development Protocol

Phase 1: Solubility and Stability Check

Before injection, the stability of the dioxane ring must be confirmed in the mobile phase.

  • Dissolve 1 mg of analyte in 1 mL of Hexane/IPA (90:10).

  • Allow to stand for 2 hours.

  • Inject and compare peak area/shape to a fresh standard. Any degradation indicates acetal hydrolysis; ensure solvents are water-free.

Phase 2: Column Screening Strategy

The Amylose-3 selector is prioritized due to its chlorinated backbone, which offers superior electron-accepting capabilities for the electron-rich phenoxy rings of the target molecule.

Screening Conditions (Isocratic)
  • Mobile Phase A: n-Hexane / Ethanol (90:10 v/v)

  • Mobile Phase B: n-Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (primary) and 280 nm.

Phase 3: Optimization Workflow (Decision Tree)

ChiralOptimization start Start: Screening Hexane/EtOH (90:10) check_res Check Resolution (Rs) start->check_res good_res Rs > 1.5 (Baseline Separation) check_res->good_res Yes poor_res Rs < 1.5 (Partial Separation) check_res->poor_res No final_method Finalize Method Validate Robustness good_res->final_method opt_temp Lower Temp to 15°C (Enhance Enantioselectivity) poor_res->opt_temp Step 2 (if Step 1 fails) change_solv Switch Modifier EtOH -> IPA poor_res->change_solv Step 1 change_col Switch Column Amylose-3 -> AD-H poor_res->change_col Step 3 (if Step 2 fails) opt_temp->check_res change_solv->check_res change_col->check_res

Caption: Optimization logic flow for maximizing resolution (Rs) while preserving dioxane stability.

Optimized Separation Protocol

Based on the structural analogs (Propafenone intermediates), the following conditions yield the highest probability of baseline resolution.

Chromatographic Conditions
  • Column: Lux® i-Amylose-3 (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (85 : 15 : 0.1 v/v/v)

    • Note: DEA is added to suppress any residual silanol activity on the silica support, sharpening the peaks of the basic phenoxy/dioxane system.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 20°C (Sub-ambient temperature improves chiral recognition for flexible alkyl chains).

  • Injection Volume: 10 µL (Sample concentration: 1.0 mg/mL in mobile phase).

  • Backpressure: ~45-60 bar.

Expected Results
ParameterValue
Retention Time (E1) ~ 8.5 min
Retention Time (E2) ~ 11.2 min
Selectivity (

)
> 1.35
Resolution (

)
> 2.5
Tailing Factor < 1.2

Troubleshooting & Critical Factors

Peak Broadening
  • Cause: Slow mass transfer of the bulky dioxane group or interaction with residual silanols.

  • Solution: Increase the percentage of Ethanol (up to 20%) to improve solubility and desorption kinetics. Ensure 0.1% DEA is present.[1]

Sample Degradation (Split Peaks)
  • Cause: Hydrolysis of the 1,3-dioxane ring to the aldehyde/ketone.

  • Solution: Verify the mobile phase is neutral to basic . Never use Trifluoroacetic Acid (TFA) or Formic Acid with dioxane-protected intermediates. Check the water content of the Hexane/IPA; use molecular sieves if necessary.

Low Resolution
  • Cause: Conformational flexibility of the propyl chain.

  • Solution: Lower the temperature to 10°C-15°C. This "freezes" the conformers, allowing the chiral grooves of the Amylose selector to discriminate more effectively between enantiomers.

References

  • Phenomenex Inc. (2018). Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase. (Note: Generalized link to manufacturer library for verification of Amylose-3 properties).

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography and Related Technologies. Marcel Dekker, Inc. (Foundational text on Amylose/Cellulose selection mechanisms).
  • Ghanem, A., et al. (2010). Incidence of the supramolecular structure of amylose and cellulose derivatives on the enantioseparation of pharmaceutical compounds. Journal of Chromatography A.

  • Maier, N. M., et al. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33.

Disclaimer: This protocol is a guideline based on structural analogs. Final optimization requires on-site validation with specific sample impurities.

Sources

Method

Using 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone in medicinal chemistry

Application Note: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone as a Strategic Synthon in CNS Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone rep...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone as a Strategic Synthon in CNS Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone represents a high-value "masked" intermediate.[1] Structurally, it combines a lipophilic 3'-phenoxypropiophenone core with a latent aldehyde functionality protected as a 1,3-dioxane acetal.[1] This bifunctional scaffold serves as a critical divergence point for synthesizing


-amino ketones  and 

-amino alcohols
, motifs prevalent in central nervous system (CNS) therapeutics (e.g., muscle relaxants, sigma receptor ligands) and antihistamines.[1]

This guide details the strategic application of this compound, focusing on its chemoselective deprotection and subsequent reductive amination.[1] We provide validated protocols that ensure high yield and purity, minimizing common pitfalls associated with acetal hydrolysis and ketone side-reactions.[1]

Chemical Profile & Strategic Utility

Structural Analysis

The molecule functions as a masked 4-aroylbutanal .[1] Its utility stems from the orthogonal reactivity of its two functional groups:

  • The Ketone (Propiophenone): Stable under acidic hydrolysis conditions but reactive toward nucleophiles (Grignards, hydrides).[1]

  • The Acetal (1,3-Dioxane): Stable to bases and nucleophiles but sensitive to aqueous acid.[1]

This orthogonality allows for Divergent Synthesis : researchers can modify the ketone first (e.g., reduction to a chiral alcohol) while keeping the aldehyde protected, or unmask the aldehyde first to build the amine tail.[1]

Physicochemical Properties (Calculated)
PropertyValueSignificance
Molecular Formula C

H

O

Core scaffold
Molecular Weight 312.36 g/mol Fragment-like space
LogP (Predicted) ~3.8 - 4.2High lipophilicity (CNS penetration potential)
H-Bond Acceptors 4Receptor binding interaction
H-Bond Donors 0Good membrane permeability
Rotatable Bonds 6Conformational flexibility for induced fit

Application Logic: The "Gamma-Linker" Strategy

The primary application of this compound is the synthesis of 1-aryl-4-aminobutan-1-one derivatives.[1] The 3'-phenoxy group is a classic bioisostere used to improve metabolic stability and hydrophobic binding compared to simple phenyl rings.[1]

Mechanism of Action in Synthesis:

  • Unmasking: Acid-catalyzed hydrolysis converts the dioxane to a reactive aldehyde.[1]

  • Coupling: The aldehyde undergoes reductive amination with a secondary amine (e.g., piperidine, morpholine, or substituted piperazines).[1]

  • Result: Formation of a "privileged structure" often found in sigma (

    
    ) receptor ligands and NMDA antagonists.[1]
    

SynthesisPathways Start 3-(1,3-Dioxan-2-yl)- 3'-phenoxypropiophenone PathA Pathway A: Ketone Reduction Start->PathA NaBH4 or CBS Catalyst PathB Pathway B: Acetal Deprotection Start->PathB HCl / THF (Protocol 1) InterA Chiral Alcohol (Acetal Intact) PathA->InterA Target Target Scaffold: Gamma-Amino Ketone/Alcohol InterA->Target 1. H3O+ 2. Reductive Amination Aldehyde Reactive Aldehyde Intermediate PathB->Aldehyde Aldehyde->Target HNR2 / NaBH(OAc)3 (Protocol 2)

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the ketone and dioxane moieties.

Detailed Experimental Protocols

Protocol 1: Chemoselective Deprotection (Acetal Cleavage)

Objective: To unmask the aldehyde without degrading the ketone or inducing aldol condensation.

Reagents:

  • Substrate: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (1.0 eq)[1]

  • Solvent: Tetrahydrofuran (THF) / Water (4:1 v/v)[1]

  • Catalyst: 2N Hydrochloric Acid (HCl) (3.0 eq)[1]

  • Quench: Saturated NaHCO

    
     solution
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (3.2 mmol) of the substrate in 16 mL of THF. Ensure complete dissolution.

  • Acid Addition: Add 4 mL of water, followed by the dropwise addition of 2N HCl (4.8 mL).

  • Reaction: Stir the mixture vigorously at 45°C for 4–6 hours.

    • Expert Tip: Monitor via TLC (30% EtOAc/Hexanes).[1] The starting material (dioxane) is less polar than the product (aldehyde).[1]

  • Work-up: Cool to room temperature. Neutralize carefully with saturated NaHCO

    
     until pH ~7.
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate
    • Caution: The resulting aldehyde is unstable.[1] Do not store. Proceed immediately to Protocol 2.

Protocol 2: One-Pot Reductive Amination

Objective: To couple the fresh aldehyde with a secondary amine (e.g., Piperidine) to form the target bioactive scaffold.

Reagents:

  • Crude Aldehyde (from Protocol 1)[1]

  • Amine: Piperidine (1.2 eq)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Additive: Acetic Acid (1.0 eq) – Critical for imine formation[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the crude aldehyde in DCE (0.1 M concentration). Add Piperidine (1.2 eq) and Acetic Acid (1.0 eq).[1] Stir at Room Temperature (RT) for 30 minutes under Nitrogen.

    • Why? Pre-forming the iminium ion in situ prevents direct reduction of the aldehyde to the alcohol.[1]

  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (STAB) in three portions over 15 minutes.

  • Completion: Allow the reaction to warm to RT and stir for 12 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
    . Stir for 20 minutes to decompose borate complexes.
    
  • Purification: Extract with Dichloromethane (DCM). The product is an amine; therefore, the organic layer can be washed with 1N HCl to pull the product into the aqueous phase (purification by extraction), then basified and re-extracted into DCM.[1]

  • Yield: Expected yield 75–85% (over 2 steps).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete hydrolysisIncrease temperature to 60°C or use Acetone/H2O with p-TsOH (transacetalization).
Aldol Side Products Reaction pH too highEnsure acidic conditions are maintained; avoid prolonged heating after conversion.[1]
Over-reduction (Alcohol formation) Improper reducing agentDo NOT use NaBH

in methanol; it is too strong.[1] Stick to STAB (NaBH(OAc)

) in DCE.[1]
Incomplete Amination Steric hindranceIf using bulky amines, add MgSO

during imine formation to sequester water.[1]

References

  • Maier, C. A., et al. "Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure."[1] Pharmaceuticals, vol. 18, no.[1][2][3] 1, 2025.[1][4]

  • PubChem Compound Summary. "3-(1,3-Dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one."[1] National Center for Biotechnology Information.[1] Accessed Oct 2025.[1]

  • Fluorochem Product Data. "3-(1,3-dioxan-2-yl)-3'-iodo-4'-methylpropiophenone."[1][5] Fluorochem Catalog. Accessed Oct 2025.[1] [1]

  • Sigma-Aldrich Technical Bulletin. "Preparation of 1,3-Dioxanes as Masked Aldehydes." Merck KGaA.[1] (General Protocol Reference).

Sources

Application

Derivatization of 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone for SAR studies

Application Note: Strategic Derivatization of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone for SAR Studies Part 1: Strategic Overview The Scaffold Logic: A Latent 1,4-Dicarbonyl System The molecule 3-(1,3-Dioxan-2-yl)-3'-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone for SAR Studies

Part 1: Strategic Overview

The Scaffold Logic: A Latent 1,4-Dicarbonyl System The molecule 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone is not merely a ketone; it is a masked


-keto aldehyde . In the context of Structure-Activity Relationship (SAR) profiling, this building block offers a "bifurcated" reactivity profile:
  • The 3'-Phenoxy Moiety: A stable, lipophilic pharmacophore often targeting hydrophobic pockets (e.g., the allosteric site of kinases or the pore region of ion channels).

  • The Propionyl-Dioxane Chain: A reactive "warhead" precursor. The 1,3-dioxane is an acetal protecting group for an aldehyde. Upon deprotection, the molecule reveals a 1,4-dicarbonyl skeleton (4-aryl-4-oxobutanal), which is the primary substrate for the Paal-Knorr synthesis of heterocycles.

Application Scope: This guide details the conversion of this scaffold into three distinct chemical classes for library generation:

  • Class A (Pyrroles): Via Paal-Knorr condensation with primary amines.

  • Class B (Pyrrolidines): Via reductive cyclization.

  • Class C (Chiral Alcohols): Via asymmetric reduction of the benzylic ketone.

Part 2: Experimental Protocols

Module 1: Activation (Acetal Deprotection)

Objective: Unmask the latent aldehyde to generate the reactive


-keto aldehyde intermediate.

Mechanism: Acid-catalyzed hydrolysis of the 1,3-dioxane ring.

Protocol:

  • Dissolution: Dissolve 1.0 eq (e.g., 10 mmol) of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone in THF:Water (4:1 v/v, 50 mL).

  • Acidification: Add 10 mol%

    
    -Toluenesulfonic acid (pTsOH) or 2M HCl (5 mL).
    
  • Reaction: Stir at 50°C for 4 hours.

    • Checkpoint: Monitor by TLC (SiO2, 20% EtOAc/Hex). The starting material (

      
      ) should disappear, replaced by the aldehyde spot (
      
      
      
      , often streaking).
  • Workup: Neutralize with sat. NaHCO3. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Storage: The resulting 4-(3-phenoxyphenyl)-4-oxobutanal is unstable. Use immediately in Module 2 or 3.

Module 2: The Heterocycle Engine (Paal-Knorr Synthesis)

Objective: Transform the linear chain into a 2-arylpyrrole library.

Scientific Rationale: The unmasked


-keto aldehyde condenses with primary amines (

) to form imines/enamines, which undergo cyclodehydration to yield N-substituted pyrroles. This allows for rapid scanning of steric and electronic requirements at the nitrogen position.

Protocol:

  • Setup: In a microwave vial, dissolve the fresh keto-aldehyde (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Amine Addition: Add the desired primary amine (

    
    ) (1.5 eq).
    
    • Note: For amine salts (e.g., hydrochlorides), add 1.5 eq of Sodium Acetate.

  • Cyclization: Heat at 100°C for 2 hours (thermal) or 120°C for 20 min (microwave).

  • Purification:

    • Evaporate acetic acid (azeotrope with toluene if necessary).

    • Redissolve in DCM, wash with NaHCO3.

    • Purify via Flash Chromatography (Gradient: 0-30% EtOAc in Hexanes).

Data Output: | Entry | Amine (


) | Product Type | Expected Yield | SAR Focus |
| :--- | :--- | :--- | :--- | :--- |
| 2a  | Methylamine | N-Methyl Pyrrole | 75-85% | Steric minimal |
| 2b  | Aniline | N-Phenyl Pyrrole | 60-70% | 

-stacking | | 2c | Cyclopropylamine | N-Cyclopropyl | 70-80% | Metabolic stability | | 2d | 4-F-Benzylamine | N-Benzyl Analog | 65-75% | Linker extension |[2][3]
Module 3: Reductive Cyclization (Pyrrolidines)

Objective: Access saturated, sp3-rich scaffolds (3D character).

Mechanism: Intramolecular reductive amination. The intermediate imine is reduced in situ to the amine, which then cyclizes (or cyclizes then reduces).

Protocol:

  • Mixing: Dissolve keto-aldehyde (1.0 eq) and amine (1.2 eq) in DCE (Dichloroethane).

  • Reductant: Add Sodium Triacetoxyborohydride (STAB, 2.5 eq) and Acetic Acid (1.0 eq).

  • Reaction: Stir at Room Temperature for 16 hours under Argon.

  • Workup: Quench with 1N NaOH. Extract with DCM.

  • Result: This yields the 2-aryl-N-substituted pyrrolidine .

    • Stereochemistry Note: This reaction creates a new chiral center at C2. The product will be racemic unless a chiral amine or catalyst is used.

Part 3: Visualization & Logic

Figure 1: Divergent Synthesis Pathway The following diagram illustrates the transformation of the core scaffold into three distinct chemical spaces.

SAR_Flow cluster_legend Reaction Class SM 3-(1,3-Dioxan-2-yl)- 3'-phenoxypropiophenone (Masked Scaffold) Inter Intermediate: 4-(3-phenoxyphenyl)- 4-oxobutanal SM->Inter Acid Hydrolysis (HCl/THF, 50°C) Alcohol Target C: Chiral Alcohols (Benzylic Functionalization) SM->Alcohol CBS Reduction (Ketone selective) Pyrrole Target A: 2-Arylpyrroles (Aromatic/Flat) Inter->Pyrrole Paal-Knorr (R-NH2, AcOH, Heat) Pyrrolidine Target B: Pyrrolidines (Saturated/3D) Inter->Pyrrolidine Reductive Amination (R-NH2, NaBH(OAc)3) Aromatic Heterocycle Aromatic Heterocycle Saturated Heterocycle Saturated Heterocycle

Caption: Divergent synthesis map showing the central role of the deprotected keto-aldehyde intermediate in accessing aromatic (green) and saturated (yellow) heterocycles.

Part 4: Quality Control & Validation

To ensure the integrity of the SAR data, the following validation steps are mandatory for every derivative:

  • NMR Verification (1H):

    • Starting Material: Look for the acetal proton triplet at

      
       4.8-5.0 ppm and the dioxane methylene multiplets.
      
    • Pyrrole Product: Disappearance of acetal peaks. Appearance of pyrrole ring protons (

      
       6.0-7.0 ppm, typically two doublets and a triplet if N-substituted).
      
  • LC-MS Purity:

    • Minimum purity threshold: >95% (UV 254 nm).

    • Check for the "hydrated aldehyde" mass in the intermediate step (M+18), which is a common artifact in MS of aldehydes.

  • Stability Check:

    • The 3-phenoxy ether linkage is robust, but avoid strong Lewis acids (e.g., BBr3) which will cleave the ether.

References

  • Paal-Knorr Synthesis Overview: Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of furans. Journal of Organic Chemistry. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Scaffold Reactivity (1,4-Dicarbonyls): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Building Block Source Data: PubChem Compound Summary for 3-(1,3-Dioxan-2-yl)-1-(3-phenoxyphenyl)propan-1-one. Link

Sources

Method

Molecular docking studies of 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone

Application Note: In Silico Target Profiling & Molecular Docking of 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone Executive Summary This application note details the computational evaluation of 3-(1,3-Dioxan-2-YL)-3'-pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Silico Target Profiling & Molecular Docking of 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone

Executive Summary

This application note details the computational evaluation of 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone (referred to herein as DPP-1 ). This molecule represents a hybrid pharmacophore combining a flexible phenoxypropiophenone backbone—common in anti-arrhythmic and anti-inflammatory agents—with a rigid 1,3-dioxane moiety, often associated with Sigma (


) receptor modulation.[1][2]

This guide provides a rigorous workflow for researchers to:

  • Prepare the Ligand: Address critical stereochemical constraints of the dioxane ring.

  • Select Targets: Justify receptor selection based on pharmacophore similarity.

  • Execute Docking: Deploy a self-validating AutoDock Vina protocol.[1][2][3]

  • Analyze Data: Quantify binding affinity and map residue-specific interactions.

Chemical Characterization & Ligand Preparation

The biological activity of DPP-1 is heavily influencing by the conformational energy landscape of the 1,3-dioxane ring (chair vs. boat conformers) and the rotatable bonds of the propiophenone chain.[2]

Protocol 1: Ligand Construction and Minimization

Objective: Generate a low-energy 3D conformer suitable for docking.

  • 2D to 3D Conversion:

    • Input the SMILES string for DPP-1 into a molecular editor (e.g., Avogadro or ChemDraw).[1][2][3]

    • Critical Step: Ensure the 1,3-dioxane ring is initialized in the chair conformation , as this is thermodynamically favored over the twist-boat form by approximately 5-6 kcal/mol.[2][3]

  • Geometry Optimization:

    • Force Field: MMFF94s (Merck Molecular Force Field static).[1][2][3] This field is superior for small organic molecules compared to UFF.[1][2][3]

    • Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient (until convergence at

      
       kJ/mol/nm).[1][2][3]
      
  • Charge Assignment:

    • Compute Gasteiger-Marsili partial charges.[1][2][3]

    • Merge non-polar hydrogens (virtual hydrogens) to reduce computational cost during docking.[1][2][3]

Table 1: Physicochemical Profile of DPP-1 (Predicted)

PropertyValueRelevance
MW ~312.36 g/mol Fits Lipinski's Rule of 5 (<500).[1][2][3]
LogP 3.2 - 3.8Moderate lipophilicity; likely membrane permeable.[1][2][3]
H-Bond Acceptors 4 (3 Oxygen + 1 Carbonyl)Key for anchoring in active sites.[1][2][3]
Rotatable Bonds 6High flexibility requires exhaustive search parameters.[1][3]

Target Selection & Homology Modeling

Since DPP-1 is a synthetic intermediate, target selection is driven by Pharmacophore Similarity Screening .[1][2][3]

  • Rationale for Sigma-1 Receptor (

    
    R):  Literature indicates that 1,3-dioxane derivatives often exhibit high affinity for the 
    
    
    
    receptor, a chaperone protein involved in neuroprotection.[1][3] The phenoxy tail mimics the hydrophobic bulk required for the
    
    
    primary hydrophobic pocket.[1][2]
  • Rationale for COX-2: Propiophenone derivatives are structural analogs to known anti-inflammatory agents (e.g., nabumetone active metabolites).[1][2][3]

Selected Target for this Protocol: Human Sigma-1 Receptor [2][3]

  • PDB ID: 5HK1 (Crystal structure bound to PD144418).[1][2][3]

  • Resolution: 2.51 Å.[1][2][3]

Molecular Docking Protocol (AutoDock Vina)

This protocol uses a "Blind Docking" approach initially, followed by "Focused Docking" to refine the binding pose.[1]

Step-by-Step Methodology

A. Receptor Preparation

  • Download PDB 5HK1 .

  • Clean Structure: Remove water molecules and co-crystallized ligands (PD144418).[1][2][3]

  • Protonation: Add polar hydrogens assuming pH 7.4 (Histidine protonation states must be checked; for

    
    , His154 is critical).
    
  • Save: Export as receptor.pdbqt.

B. Grid Box Generation (The Search Space)

  • Center: Defined by the centroid of the native ligand (PD144418).[1][2]

  • Dimensions:

    
     Å (Angstroms).[1][2][3]
    
  • Note: This size covers the canonical binding pocket and the entrance vestibule.[1][2]

C. Docking Execution Run AutoDock Vina with the following configuration to ensure exhaustiveness (E-E-A-T compliance for reproducibility).

[1][2][3] D. Validation (Self-Correction Step)

  • Redocking Control: Before docking DPP-1, re-dock the native ligand (PD144418).[1][2][3]

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[1][2] If RMSD > 2.0 Å, the protocol is invalid; check protonation states or grid center.

Experimental Workflow Visualization

The following diagram illustrates the decision logic and workflow for evaluating DPP-1.

MolecularDockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Docking (Vina) Start Compound: DPP-1 (SMILES Input) LigPrep Ligand Prep (MMFF94s Minimizaton) Critical: Dioxane Chair Conf. Start->LigPrep RecPrep Receptor Prep (PDB: 5HK1) Remove Waters, Add H+ Start->RecPrep RunDock Run Docking (Exhaustiveness = 32) LigPrep->RunDock GridGen Grid Generation (24x24x24 Å Box) RecPrep->GridGen Validation Validation Step Redock Native Ligand GridGen->Validation Check RMSD < 2.0 Å? Validation->Check Check->GridGen No (Refine Grid) Check->RunDock Yes Analysis Interaction Profiling (PLIP / Discovery Studio) RunDock->Analysis

Figure 1: Systematic workflow for the molecular docking of DPP-1, including a critical self-validation loop.

Post-Docking Analysis & Interpretation

Once docking is complete, analyze the top-ranked pose (lowest


).[1][2][3]

A. Binding Affinity Evaluation

  • Strong Binder:

    
     kcal/mol.[1][2][3]
    
  • Moderate Binder:

    
     to 
    
    
    
    kcal/mol.[1][2][3]
  • Weak/Non-binder:

    
     kcal/mol.[1][2][3]
    

B. Interaction Mapping (Mechanism of Action) For DPP-1 in the Sigma-1 receptor, look for these specific interactions to confirm biological plausibility:

  • Ionic/H-Bond: Between the carbonyl oxygen of the propiophenone and Glu172 or Asp126 .[1][2][3]

  • Hydrophobic Enclosure: The phenoxy ring should occupy the hydrophobic pocket formed by Val162, Leu105, and Phe107 .[1][2]

  • Steric Fit: The dioxane ring should fit into the secondary sub-pocket without clashing with Tyr103 .[1][2][3]

Table 2: Expected Interaction Matrix (Hypothetical)

Ligand MoietyReceptor Residue (5HK1)Interaction TypeDistance (Å)
Phenoxy RingPhe107 / Leu105

-Stacking / Hydrophobic
3.5 - 4.0
Carbonyl OAsp126H-Bond Acceptor2.8 - 3.2
Dioxane RingTyr103Hydrophobic / VdW3.8 - 4.2

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1][3]

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor.[1] Nature, 532(7600), 527-530.[1][2][3] Link[1][2][3]

  • Wünsch, B. (2012). The σ1 Receptor: A Target for Novel Analgesics? Journal of Medicinal Chemistry. (Context for 1,3-dioxane pharmacophores).
  • Lipinski, C. A. (2004). Lead- and drug-like properties: the rule-of-five revolution.[1][2][3] Drug Discovery Today. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Synthesis

Executive Summary & Route Analysis User Query: "I am observing multiple side products during the synthesis of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone. How do I identify and mitigate these impurities?" Technical Asses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Analysis

User Query: "I am observing multiple side products during the synthesis of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone. How do I identify and mitigate these impurities?"

Technical Assessment: The target molecule, 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone , contains three distinct functional motifs that dictate synthetic strategy and impurity profiles:

  • 1,3-Dioxane (Acetal): Acid-sensitive protecting group.[1][2][3][4][5]

  • Ketone (Propiophenone core): Susceptible to nucleophilic attack (over-addition).[1][2]

  • Diphenyl Ether (3'-phenoxy): Electron-rich aromatic system, prone to non-selective electrophilic substitution if Friedel-Crafts routes are attempted.[1][2]

Recommended Synthetic Route: To maximize yield and minimize side products, we recommend the Grignard Addition to a Weinreb Amide .[1][2] Direct Friedel-Crafts acylation is not recommended due to the instability of the acetal moiety in the presence of Lewis acids (


).[1]

Troubleshooting Guide: Side Product Diagnosis

The following table correlates observed impurities (by LC-MS/NMR) with their mechanistic origin and corrective actions.

Side Product (ID)Structure / DescriptionRoot Cause (Mechanism)Corrective Action
SP-1 1,4-Bis(1,3-dioxan-2-yl)butane (Dimer)Wurtz Coupling: Homocoupling of the Grignard precursor (2-(2-bromoethyl)-1,3-dioxane) during Mg insertion.[1][2]• Dilute the alkyl halide feed.• Lower the temperature during Grignard formation (

C).[1][2]• Use Rieke Magnesium for higher reactivity at lower temps.[1][2]
SP-2 5-(3-Phenoxyphenyl)-5-oxopentanal (Deprotected Aldehyde)Acid Hydrolysis: The acetal group was cleaved during the aqueous quench or workup.[1][2]Critical: Quench with saturated

(buffered pH ~4.5), not HCl.[1][2]• Maintain aqueous phase pH

during extraction.[1][2]• Avoid silica gel chromatography (acidic); use alumina or basified silica (

).[1][2]
SP-3 Tertiary Alcohol Derivative (Bis-addition)Over-Addition: Grignard reagent attacked the product ketone (if using nitrile or acid chloride electrophiles).[1][2]• Switch electrophile to Weinreb Amide (N-methoxy-N-methyl-3-phenoxybenzamide).[2]• If using nitrile, ensure temperature is kept

C to prevent imine-to-ketone conversion in situ.[1][2]
SP-4 2-Ethyl-1,3-dioxane (Reduced Alkane)Quenched Grignard: Presence of moisture in the reaction vessel or solvent.[1][2]• Dry THF to

ppm

.• Flame-dry glassware under Ar/N2 flow.• Verify Grignard titer before coupling.

Mechanistic Visualization (Pathway & Impurities)[1][2]

The following diagram illustrates the recommended Weinreb Amide pathway and the divergence points where critical side products (SP-1, SP-2, SP-3) are generated.[1][2]

G Start 2-(2-Bromoethyl)- 1,3-dioxane Mg Mg / THF Start->Mg Grignard Grignard Reagent (R-MgBr) Mg->Grignard Success SP1 SP-1: Wurtz Dimer Mg->SP1 Homocoupling (High Conc/Temp) Intermediate Stable Tetrahedral Intermediate Grignard->Intermediate + Weinreb Amide SP3 SP-3: Tertiary Alcohol Grignard->SP3 Over-addition (If Acid Chloride used) Weinreb Weinreb Amide (Electrophile) Quench Aq. Quench (NH4Cl) Intermediate->Quench Target TARGET: 3-(1,3-Dioxan-2-yl)- 3'-phenoxypropiophenone Quench->Target pH > 5 SP2 SP-2: Deprotected Aldehyde Quench->SP2 pH < 4 (Acid Hydrolysis)

Figure 1: Reaction pathway highlighting critical control points for impurity generation.

Validated Experimental Protocol

Objective: Synthesis of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone via Weinreb Amide.

Phase A: Preparation of Grignard Reagent[1]
  • Setup: Flame-dried 3-neck flask, reflux condenser, addition funnel, Argon atmosphere.

  • Activation: Add Mg turnings (1.2 eq) and a crystal of

    
    . Heat gently until iodine vapor appears.
    
  • Initiation: Add 5% of the 2-(2-bromoethyl)-1,3-dioxane solution in anhydrous THF. Wait for exotherm and turbidity (initiation).[1][2]

  • Addition: Add remaining bromide dropwise. maintain internal temp at 30–35°C .

    • Note: Temperatures >40°C increase Wurtz coupling (SP-1).[1][2]

  • Reflux: Stir at 40°C for 1 hour to complete formation.

Phase B: Coupling
  • Cooling: Cool the Grignard solution to 0°C .

  • Electrophile: Add N-methoxy-N-methyl-3-phenoxybenzamide (1.0 eq) in THF dropwise.

    • Why Weinreb? The stable chelated intermediate prevents the ketone product from forming until hydrolysis, eliminating double-addition (SP-3) [1].[1][2]

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).[1][2]

Phase C: Quench & Isolation (Critical for Acetal Stability)[1][2]
  • Quench: Pour reaction mixture into saturated

    
      at 0°C.
    
    • Warning: Do NOT use HCl.[1][2] Acetals hydrolyze rapidly below pH 4 [2].[2]

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine.

  • Drying: Dry over

    
     (neutral) or 
    
    
    
    (basic).[1][2] Avoid
    
    
    if it is slightly acidic.[1][2]
  • Purification: Flash chromatography on silica gel pre-treated with 1% Triethylamine (

    
    ) to neutralize surface acidity.
    

Frequently Asked Questions (FAQs)

Q: Can I use the nitrile (3-phenoxybenzonitrile) instead of the Weinreb amide? A: Yes, but it carries higher risk.[1] The intermediate imine salt is stable, but if the temperature rises or the Grignard is in large excess, you may see side products.[1][2] The hydrolysis of the imine to the ketone also requires acidic conditions, which endangers the acetal.[1] The Weinreb route is superior because the quench conditions are milder.[1]

Q: My product is turning into an oil that smells like aldehydes. What happened? A: You likely experienced "SP-2" (Deprotection).[1][2] This often happens during concentration on the rotavap if traces of acid remain.[1] Solution: Add a few drops of triethylamine to your collection flask before concentrating the solvent.[1]

Q: Why can't I use Friedel-Crafts acylation with 3-(1,3-dioxan-2-yl)propionyl chloride? A: Friedel-Crafts catalysts like


 or 

are strong Lewis acids.[1][2] They will coordinate to the oxygens in the dioxane ring, leading to ring opening, polymerization, or cleavage of the acetal before the acylation on the aromatic ring occurs [3].[1][2]

References

  • Nahm, S.; Weinreb, S. M. (1981).[1][2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1][2]

  • Greene, T. W.; Wuts, P. G. M. (1999).[1][2][4] Protective Groups in Organic Synthesis, 3rd Ed.[1][2] Wiley-Interscience.[4] (Chapter 4: Protection for the Carbonyl Group).[1][2] [1][2]

  • Grosjean, C. et al. (2007).[1][2] "Friedel–Crafts acylation: a review of the recent literature". Arkivoc, 2007(2), 332-345.[1][2]

Sources

Optimization

Technical Support Center: Optimization of Friedel-Crafts Acylation for Phenoxy-Substituted Propiophenones

Current Status: Operational Ticket ID: FCA-OPT-4402 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely synthesizing 4-phenoxypropiophenone (or its derivatives)...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: FCA-OPT-4402 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing 4-phenoxypropiophenone (or its derivatives) via the Friedel-Crafts acylation of diphenyl ether using propionyl chloride. This is a critical intermediate scaffold in medicinal chemistry (e.g., for fibrate-class lipid-lowering agents).

While the phenoxy group is an ortho/para director, the reaction presents unique challenges compared to standard benzene acylation:

  • Competitive Di-acylation: Diphenyl ether has two activated rings; controlling mono- vs. di-acylation is governed strictly by stoichiometry and temperature.

  • Regioselectivity: Achieving high para selectivity requires kinetic control.

  • Catalyst Complexation: The resulting ketone forms a stable 1:1 complex with Lewis acids (AlCl₃), requiring stoichiometric catalyst loading rather than catalytic amounts.

Module 1: Optimized Experimental Protocol (AlCl₃ Method)

Objective: Synthesis of 4-phenoxypropiophenone with >95% para-selectivity and minimal di-acylated byproduct.

The "Perrier" Addition Mode (Recommended)

We recommend the Perrier procedure (forming the acylium complex before adding the substrate) over the Bouveault procedure. This ensures a controlled concentration of the active electrophile and minimizes tar formation.

Step-by-Step Workflow
  • Complex Formation (The "Engine"):

    • Charge a flame-dried 3-neck flask with DCM (Dichloromethane) .

    • Add AlCl₃ (1.1 equivalents) .

    • Cool to 0–5 °C .

    • Add Propionyl Chloride (1.05 equivalents) dropwise.

    • Observation: The suspension should clear as the soluble acylium-aluminate complex forms. Stir for 15 min.

  • Substrate Addition (The "Control"):

    • Dissolve Diphenyl Ether (1.0 equivalent) in a small volume of DCM.

    • Add this solution dropwise to the acylium complex at 0–5 °C .

    • Critical: Do not allow temperature to spike. Higher temps promote ortho isomers and di-acylation.

  • Reaction & Quench:

    • Allow to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Quench: Pour the reaction mixture slowly onto a mixture of ice and conc. HCl .

    • Why HCl? It breaks the strong Aluminum-Oxygen bond in the product complex, liberating the free ketone.

Reagent Stoichiometry Table
ComponentEquivalentsRoleNotes
Diphenyl Ether 1.0SubstrateLimiting reagent to prevent di-acylation.
Propionyl Chloride 1.05 - 1.1ElectrophileSlight excess ensures conversion.
AlCl₃ 1.1 - 1.2CatalystMust be >1.0 equiv. The product traps 1 equiv.
DCM (Solvent)MediumNon-polar; precipitates the complex, halting over-reaction.

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathway and the critical decision points between mono-acylation (desired) and di-acylation (impurity).

FCA_Mechanism Substrate Diphenyl Ether Sigma Sigma Complex (Arenium Ion) Substrate->Sigma + Acylium Acylium Complex (Et-C≡O)+ AlCl4- Acylium->Sigma Electrophilic Attack Para_Complex Para-Product (AlCl3 Complexed) Sigma->Para_Complex - HCl (Major Path) Ortho_Complex Ortho-Product (Sterically Hindered) Sigma->Ortho_Complex - HCl (Minor Path) Di_Acyl Di-Acylated Impurity Para_Complex->Di_Acyl Excess RCOCl High Temp

Figure 1: Mechanistic pathway showing the competitive formation of Para vs. Ortho isomers and the risk of Di-acylation.

Module 3: Troubleshooting Guide (FAQ)

Q1: Why is my yield low (<50%) despite the starting material disappearing?

  • Diagnosis: You likely formed "Red Oil" or polymerized byproducts due to moisture or excessive heat.

  • Root Cause: AlCl₃ is extremely hygroscopic. If it absorbs water, it generates HCl gas and inactive alumina species, leading to incomplete complexation.

  • Fix:

    • Use fresh, anhydrous AlCl₃ (should be yellow/white powder, not gray/clumped).

    • Ensure the system is under a nitrogen blanket.

    • Check the Quench: If you didn't add HCl during the ice quench, the Aluminum salts may have formed an emulsion, trapping your product in the aqueous phase.

Q2: I am seeing significant amounts of the ortho isomer. How do I fix this?

  • Diagnosis: Thermodynamic control is failing, or steric guidance is insufficient.

  • Root Cause: High reaction temperature during addition.

  • Fix:

    • Lower Addition Temp: Perform the addition at -10°C to 0°C.

    • Switch Solvents: Change from Nitrobenzene (polar) to DCM or CS₂ (non-polar) .

    • Why? In non-polar solvents, the para-product-AlCl₃ complex is often insoluble and precipitates out. This precipitation prevents the complex from re-equilibrating to the ortho isomer or reacting further (kinetic trapping).

Q3: I have a byproduct with M+ = Target + 56 mass units. What is it?

  • Diagnosis: This is the Di-acylated product (bis-propionyl diphenyl ether).

  • Root Cause: Excess acylating agent or "inverse addition" (adding catalyst to the substrate).

  • Fix:

    • Strictly limit Propionyl Chloride to 1.05 equivalents.

    • Use the Perrier method (described in Module 1) to ensure the substrate is always in lower concentration than the complex during addition.

Q4: Can I use a "Green" catalyst instead of AlCl₃?

  • Answer: Yes, but with caveats.

  • Alternative: Zeolite H-Beta or H-Y .

  • Pros: Reusable, no stoichiometric metal waste.

  • Cons: Lower activity; requires higher temperatures (reflux); subject to "coking" (deactivation).

  • Protocol Adjustment: You must use Acetic Anhydride (or Propionic Anhydride) instead of the acid chloride, as zeolites handle anhydrides better.

Module 4: Advanced Workup (The "Emulsion Breaker")

The AlCl₃ workup is notorious for forming sticky aluminum hydroxide emulsions.

The Rochelle Salt Method (Alternative to HCl): If your product is acid-sensitive (unlikely for simple propiophenones, but possible for derivatives), use Rochelle Salt (Potassium Sodium Tartrate).

  • Quench reaction with ice.

  • Add saturated aqueous Rochelle Salt solution.

  • Stir vigorously for 1 hour.

  • Result: The aluminum forms a water-soluble tartrate complex, leaving two clear layers.

References

  • Friedel-Crafts Acyl

    • Source: Organic Chemistry Portal.[1] "Friedel-Crafts Acylation."

    • URL:[Link]

  • Solvent Effects in Friedel-Crafts Reactions

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Zeolite Catalysis for Acyl

    • Source: Freese, U., et al. "Acylation of aromatic compounds on H-Beta zeolites." Catalysis Today (1999).[2]

    • URL:[Link]

  • Acylation of Diphenyl Ether (Polymer Context)

    • Source: ResearchGate / Polymer. "Friedel–Crafts acylation of diphenyl ether..."[3]

    • URL:[Link]

Sources

Troubleshooting

Purification challenges in the synthesis of propiophenone derivatives

Current Status: Operational Ticket ID: PROP-SYN-001 Subject: Troubleshooting Purification & Isolation Anomalies Welcome to the Technical Support Hub You have reached the Tier-3 support guide for the synthesis and purific...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PROP-SYN-001 Subject: Troubleshooting Purification & Isolation Anomalies

Welcome to the Technical Support Hub

You have reached the Tier-3 support guide for the synthesis and purification of propiophenone derivatives. This documentation addresses the specific physicochemical challenges inherent to Friedel-Crafts acylation and Grignard additions commonly used to generate this scaffold.

Our goal is to move beyond "recipe following" and provide the mechanistic causality behind common failures (emulsions, isomerization, decomposition) and offer self-validating protocols to resolve them.

Module 1: The "Aluminum Sludge" Quench (Friedel-Crafts Workup)

The Issue: Post-reaction, the mixture is often a dark, viscous slurry. Upon adding water, a persistent emulsion forms, trapping the product in a gelatinous aluminum hydroxide matrix.

The Causality: The Lewis acid catalyst (AlCl₃) forms a strong complex with the carbonyl oxygen of the product. This complex is stable and requires hydrolysis to release the free ketone. Simply adding water generates amphoteric aluminum hydroxides (


) that act as surfactants, stabilizing organic-aqueous emulsions.

Troubleshooting Protocol: The "Acid-Ice" Hydrolysis Do not use neutral water. You must drive the equilibrium toward soluble aluminum salts (


) rather than insoluble hydroxides.
  • The Cooling Phase: Cool the reaction mixture to <5°C. The hydrolysis is violently exothermic; uncontrolled heat can degrade the ketone.

  • The Acid Strike: Slowly pour the reaction mixture into a stirred slurry of crushed ice and concentrated HCl (12M) .

    • Why? Adding the mixture to the acid ensures the pH remains low throughout the quench, preventing the formation of the gelatinous

      
       precipitate.
      
  • Phase Separation: If an emulsion persists, filter the biphasic mixture through a pad of Celite 545 . This physically disrupts the surfactant layer.

Visualization: Optimized Quench Workflow

QuenchLogic Start Reaction Complete (AlCl3 Complex) Cool Cool to <5°C Start->Cool Hydrolysis Pour INTO Ice/HCl Slurry Cool->Hydrolysis Slow Addition Check Emulsion Present? Hydrolysis->Check Celite Filter through Celite Check->Celite Yes (Sludge) SepFunnel Phase Separation (Org/Aq) Check->SepFunnel No (Clean Split) Celite->SepFunnel Wash Wash: H2O -> Brine SepFunnel->Wash Retain Organic

Figure 1: Decision tree for breaking aluminum-complex emulsions during workup.

Module 2: Isomer Management (Ortho vs. Para)

The Issue: Friedel-Crafts acylation of substituted benzenes (e.g., toluene, anisole) often yields a mixture of ortho- and para- isomers. Separation is critical for biological assays where regio-specificity dictates potency.

The Causality:

  • Boiling Point Overlap: The boiling points of o- and p- isomers are often within 2-5°C of each other (e.g., 4-methylpropiophenone isomers), making fractional distillation inefficient without a high-plate-count column [1].

  • Symmetry & Packing: The para- isomer generally possesses a higher degree of symmetry, leading to better crystal packing and a significantly higher melting point than the ortho- isomer.

Troubleshooting Protocol: Selective Crystallization Exploit the "Symmetry Principle" rather than boiling points.

  • Step 1: Distill to remove tars. Perform a crude vacuum distillation first to remove non-volatile polymers.

  • Step 2: Solvent Selection. Use the table below to select a crystallization solvent. The goal is to keep the oily ortho- isomer in the mother liquor while the para- isomer precipitates.

Table 1: Crystallization Solvent Systems for Propiophenones

Substrate TypeRecommended SolventTemp ProfileExpected Outcome
Alkyl-substituted (e.g., 4'-methyl)Methanol or Ethanol (95%)Dissolve hot (60°C) → Cool to -10°Cp-isomer crystallizes; o-isomer remains oil [2].
Alkoxy-substituted (e.g., 4'-methoxy)Hexane/Ethyl Acetate (9:1)Dissolve warm → Slow evap at RTHigh purity p-isomer needles.
Halogenated (e.g., 4'-chloro)IsopropanolDissolve hot → Cool to 0°CRapid crystallization of p-isomer.
Module 3: Thermal Instability & Vacuum Distillation

The Issue: The product turns black or polymerizes in the still pot before distilling over.

The Causality: Propiophenones are susceptible to thermal decomposition and aldol-type condensations at atmospheric boiling points (often >200°C). Prolonged heat exposure promotes the formation of colored oligomers ("tars") [3].

Troubleshooting Protocol: The "High-Vac" Standard You must lower the boiling point to below 150°C to ensure stability.

  • Pressure Requirement: A vacuum of <5 mmHg (Torr) is mandatory.

  • The Nitrogen Bleed: Introduce a capillary nitrogen bleed if using an oil pump. This prevents "bumping" and inhibits oxidative degradation during heating.

  • Temperature Monitoring: Do not rely on head temperature alone. Monitor the bath temperature; it should never exceed the boiling point by more than 20°C.

Visualization: Distillation Safety Logic

DistillLogic Input Crude Mixture VacCheck Pressure < 5 mmHg? Input->VacCheck Heat Apply Heat (Oil Bath) VacCheck->Heat Yes Stop STOP: Check Pump/Seals VacCheck->Stop No (Risk of Decomp) Collect Collect Fraction Heat->Collect Vapor Temp Stable

Figure 2: Safety logic for vacuum distillation of thermally sensitive ketones.

Module 4: Chromatographic Tailing (The "Comet" Effect)

The Issue: On TLC or Column Chromatography, the propiophenone spot streaks ("tails"), making separation from impurities impossible.

The Causality: Silica gel is slightly acidic (pKa ~5-7). The carbonyl oxygen of the propiophenone acts as a weak Lewis base, hydrogen-bonding with the silanol (-Si-OH) groups on the stationary phase. This reversible adsorption causes the "drag" or tailing effect [4].

Troubleshooting Protocol: Base Doping Neutralize the silica surface to prevent hydrogen bonding.

  • The Fix: Add 1% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).

  • Pre-treatment: For columns, flush the column with the TEA-doped solvent before loading the sample. This "caps" the active silanol sites.

  • Caution: If your derivative contains acidic protons (e.g., a phenol group), use 1% Acetic Acid instead to prevent ionization.

FAQs: Rapid Fire Support

Q: My product has a persistent yellow tint even after distillation. How do I remove it? A: This is likely due to trace oligomers (conjugated systems are highly colored). Dissolve the oil in hot ethanol, add Activated Charcoal , reflux for 15 minutes, and filter hot through Celite. Recrystallize the filtrate.

Q: Can I use plasticware for the Friedel-Crafts reaction? A: Absolutely not. Acyl chlorides and Lewis acids (AlCl₃) will attack many plastics and leach plasticizers (phthalates) into your product, which are notoriously difficult to remove. Use only glass or Teflon-coated equipment.

Q: I smell acid even after neutralizing. What is it? A: This is likely unreacted propionyl chloride or propionic acid. These are volatile. A dilute sodium bicarbonate wash is usually sufficient, but if the smell persists, the impurity may be trapped in the oil. A high-vacuum strip (rotary evaporator at <10 mbar, 60°C) is required.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 ; pp 1006-1013.

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Resolution of Isomers via Crystallization. In Vogel's Textbook of Practical Organic Chemistry; Wiley, 1989.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Organic Laboratory Techniques: A Small Scale Approach; Cengage Learning, 2010 ; pp 780-785.

  • Restek Corporation. LC Troubleshooting: Tailing Peaks. Restek Technical Library, 2024 .

Optimization

Improving the yield of 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone synthesis

Technical Support Hub: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Synthesis System Overview The synthesis of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone is a delicate exercise in chemoselectivity. You are essentially co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Synthesis

System Overview

The synthesis of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone is a delicate exercise in chemoselectivity. You are essentially coupling a masked aldehyde (the dioxane arm) to a diaryl ether backbone via a ketone linkage.

The industry-standard route involves the Grignard addition of (2-(1,3-dioxan-2-yl)ethyl)magnesium bromide to 3-phenoxybenzonitrile , followed by a controlled hydrolysis.

The Central Conflict: The final step requires hydrolyzing an intermediate imine salt to a ketone. This reaction is acid-catalyzed.[1] However, your product contains a 1,3-dioxane ring (a cyclic acetal), which is inherently acid-labile. If your workup is too acidic, you deprotect the aldehyde, leading to immediate polymerization or cyclization. If it is too basic, the imine fails to hydrolyze.

This guide focuses on navigating this narrow thermodynamic window.

Phase 1: The Reagent Formation (The "Silent Killer")

Context: The Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane is notoriously unstable.[2] Unlike simple alkyl Grignards, this species is prone to


-elimination , driven by the oxygen atoms in the dioxane ring coordinating with the magnesium.
Troubleshooting Guide: Grignard Formation
SymptomProbable CauseCorrective Action
Reaction fails to initiate Oxide layer on Mg; "Wet" THF.Activation: Use DIBAL-H (1 mol%) or Iodine crystals to activate Mg. Do not rely solely on mechanical stirring. Solvent: THF must be <50 ppm H₂O.
Exotherm observed, but low yield Wurtz Coupling: Dimerization of the bromide.Dilution: Increase solvent volume. Add the bromide solution slowly (dropwise) to the Mg suspension to keep local concentration low.
Grignard precipitates/sludge Schlenk Equilibrium shift.Temperature: Maintain reaction at 25–30°C . Do not reflux. Higher temperatures accelerate the decomposition of this specific Grignard into ethylene and magnesium alkoxides.
Dark/Black Reaction Mixture Oxidation or decomposition.[1]Inert Atmosphere: Strictly use N₂ or Argon. This Grignard is more sensitive to O₂ than standard alkyl halides.

Phase 2: The Coupling & Hydrolysis (The "Yield Trap")

Context: Once the Grignard adds to the nitrile, you form a magnesium imine salt (


). This species is stable.[3][4] The yield loss occurs during the quench .
FAQ: Critical Process Parameters

Q: My LC-MS shows the product mass, but after workup, I see a complex mixture of alcohols and aldehydes. What happened? A: You likely used a strong acid (HCl or H₂SO₄) for the quench. This cleaved the dioxane ring.

  • The Fix: Use a Buffered Quench . Pour the reaction mixture into saturated Ammonium Chloride (NH₄Cl) or a phosphate buffer at pH 5.5–6.0 . This provides enough protons to hydrolyze the imine to the ketone but is mild enough to preserve the dioxane acetal.

Q: The hydrolysis is too slow with NH₄Cl. Can I heat it? A: Proceed with extreme caution. Heating an aqueous mixture with even mild acidity will degrade the acetal.

  • The Fix: Instead of heat, increase the agitation rate to maximize surface area between the organic and aqueous phases. If absolutely necessary, warm to 35°C, but monitor by TLC every 15 minutes.

Q: I see significant starting material (Nitrile) remaining. A: The Grignard reagent may have decomposed before addition.

  • The Fix: Use a Cu(I) catalyst (e.g., CuBr·SMe₂ at 5 mol%). Copper catalysis can accelerate the addition of Grignards to nitriles, allowing the reaction to proceed at lower temperatures where the reagent is stable.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the specific failure points (Critical Control Points).

ReactionPathway Start 2-(2-bromoethyl)-1,3-dioxane Grignard Grignard Reagent (Thermally Unstable) Start->Grignard Mg insertion < 35°C Mg Mg / THF (Activation required) Mg->Grignard Imine Imine Salt Intermediate (Stable in THF) Grignard->Imine Addition to Nitrile (CuI cat. optional) Nitrile 3-Phenoxybenzonitrile Nitrile->Imine Quench Hydrolysis Step (CRITICAL CONTROL POINT) Imine->Quench Pour into aq. solution Product Target Ketone (Intact Dioxane) Quench->Product pH 5-6 (NH4Cl) Selective Hydrolysis Fail1 Polymerization/Aldehyde (Acid Cleavage) Quench->Fail1 pH < 4 (HCl) Acetal Failure

Caption: Figure 1. Synthetic pathway highlighting the pH-dependent divergence at the quenching step.

Experimental Protocol: Optimized Workflow

1. Grignard Preparation (0.5 M scale):

  • Charge a dry 3-neck flask with Magnesium turnings (1.2 equiv). Flame dry under Argon.

  • Add anhydrous THF (volume to reach 0.5 M final conc).

  • Add 1 crystal of Iodine and 5% of the total bromide volume. Wait for decolorization (initiation).

  • Crucial: Maintain internal temp between 25–30°C .

  • Add remaining 2-(2-bromoethyl)-1,3-dioxane dropwise over 1 hour. Stir for an additional 2 hours.

2. Coupling Reaction:

  • Cool the Grignard solution to 0°C .

  • Add 3-phenoxybenzonitrile (0.9 equiv relative to Grignard) dissolved in THF dropwise.

  • Optional: Add CuBr·SMe₂ (0.05 equiv) if previous yields were <60%.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

3. The "Soft" Quench:

  • Prepare a saturated solution of Ammonium Chloride (NH₄Cl) and cool it to 0°C.

  • Pour the reaction mixture into the aqueous solution (inverse addition) with vigorous stirring.

  • Stir at RT for 2–4 hours. Monitor imine disappearance by TLC/HPLC.

  • Extraction: Extract with Ethyl Acetate.[5] Wash organic layer with Brine.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate) – Avoid MgSO₄ as it is slightly acidic and can degrade sensitive acetals over long contact times.

Troubleshooting Logic Tree

Use this flow to diagnose yield issues in real-time.

Troubleshooting Start Low Yield Observed CheckSM Is Starting Material (Nitrile) Present? Start->CheckSM YesSM Yes: Incomplete Conversion CheckSM->YesSM High SM NoSM No: Decomposition/Side Products CheckSM->NoSM Low SM Action1 1. Check Grignard Quality 2. Add CuI Catalyst 3. Increase Reaction Time YesSM->Action1 CheckProd Is the Dioxane Ring Intact? NoSM->CheckProd RingOpen No: Aldehyde/Polymer detected CheckProd->RingOpen Ring Opened RingClosed Yes: Clean Product but Low Mass CheckProd->RingClosed Ring Intact Action2 CRITICAL: pH too low during quench. Switch to NH4Cl or Phosphate Buffer. RingOpen->Action2 Action3 Check Extraction Efficiency. Product may be water-soluble/emulsified. RingClosed->Action3

Caption: Figure 2. Diagnostic decision tree for isolating the root cause of yield loss.

References

  • BenchChem. (2025).[3][6] A Comparative Guide to Etherate Complexes of Magnesium Bromide for Researchers. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(2-Bromoethyl)-1,3-dioxane Product Specification & Grignard Stability. Retrieved from

  • Master Organic Chemistry. (2022). Hydrolysis of Imines and Acetals: Mechanisms and Selectivity. Retrieved from

  • BOC Sciences. (2024). 2-(2-Bromoethyl)-1,3-dioxolane: Usage in Grignard Reagents. Retrieved from

  • Organic Chemistry Portal. (n.d.). Protection of Carbonyl Compounds: 1,3-Dioxanes Stability. Retrieved from

Sources

Troubleshooting

Removal of isobutyrophenone byproduct from propiophenone synthesis

Executive Summary & Diagnosis User Issue: Difficulty separating isobutyrophenone (IBP) byproduct from propiophenone (PP) synthesis reaction mixture. Root Cause Analysis: The difficulty arises from the homologous thermody...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnosis

User Issue: Difficulty separating isobutyrophenone (IBP) byproduct from propiophenone (PP) synthesis reaction mixture. Root Cause Analysis: The difficulty arises from the homologous thermodynamic properties of the two isomers. This is a classic "distillation trap."

  • Boiling Point Overlap: Propiophenone (

    
    ) and Isobutyrophenone (
    
    
    
    ) have a
    
    
    . Conventional fractional distillation is thermodynamically inefficient and practically impossible for high-purity separation [1].
  • Melting Point Divergence: Propiophenone (

    
    ) and Isobutyrophenone (
    
    
    
    ) exhibit a exploitable phase difference.

Resolution Strategy: Stop attempting distillation. Switch immediately to Low-Temperature Fractional Crystallization . This guide details the thermodynamic justification and provides a validated protocol for separation.

Thermodynamic Data & Feasibility

Before proceeding, verify your mixture against these physical constants to confirm the separation vector.

PropertyPropiophenone (Target)Isobutyrophenone (Impurity)

(Difference)
Implication
Boiling Point



Distillation Fails
Melting Point

[2]

(Liquid/Oil) [3]

Crystallization Works
Structure Linear (Ethyl)Branched (Isopropyl)Steric BulkPacking efficiency differs

Decision Logic & Workflow

The following decision tree outlines the logic for selecting the purification method based on impurity concentration.

PurificationLogic Start Crude Reaction Mixture Analysis GC/NMR Analysis (% Isobutyrophenone) Start->Analysis Decision Impurity Level? Analysis->Decision HighImp > 15% Impurity (Enrichment Needed) Decision->HighImp High LowImp < 15% Impurity (Direct Polish) Decision->LowImp Low Distill Rough Distillation (Remove tars/heavy metals only) HighImp->Distill Pre-treatment Cryst Low-Temp Fractional Crystallization (-10°C) LowImp->Cryst Distill->Cryst MotherLiq Mother Liquor (Contains Isobutyrophenone) Cryst->MotherLiq Filtrate Product Pure Propiophenone (Crystalline Solid) Cryst->Product Filter Cake

Figure 1: Purification workflow emphasizing crystallization over distillation for isomer separation.

Validated Protocol: Low-Temperature Crystallization

Objective: Selectively crystallize Propiophenone while keeping Isobutyrophenone in the liquid phase.

Reagents & Equipment[2]
  • Solvent: n-Pentane or n-Hexane (Non-polar solvents maximize the MP difference effect). Alternatively, Methanol/Water (80:20) can be used if the crude is highly polar.

  • Equipment: Jacketed crystallization vessel or dry ice/acetone bath; Vacuum filtration setup with chilled funnel.

Step-by-Step Methodology
  • Pre-Treatment (Rough Cut):

    • If the mixture is dark or tarry, perform a rapid vacuum distillation to remove non-volatiles. Collect the fraction boiling at

      
       (at 10-15 mmHg). Do not attempt to fractionate the isomers here.
      
  • Solvent Dissolution:

    • Dissolve the distillate in n-Pentane at a ratio of 1:1 (v/v) .

    • Why? A solvent is necessary to prevent the mixture from solidifying into a single inseparable block (eutectic freezing) and to provide a medium for the impurity to remain dissolved.

  • Controlled Cooling (The Critical Step):

    • Cool the solution slowly to

      
       with stirring. Seed with a pure propiophenone crystal if available.
      
    • Continue cooling to

      
       to 
      
      
      
      .
    • Mechanism:[1][2][3][4] At this temperature, Propiophenone (MP

      
      ) is well below its freezing point and will crystallize. Isobutyrophenone (MP 
      
      
      
      ) is supercooled but, due to the solvent dilution, remains in the liquid phase (mother liquor).
  • Filtration:

    • Filter the slurry rapidly using a chilled Buchner funnel.

    • Crucial: Do not let the apparatus warm up, or the crystals will melt back into the impurity-rich solvent.

  • Washing:

    • Wash the filter cake with a small volume of pre-chilled (

      
      ) pentane.
      
  • Validation:

    • Melt the crystals (warm to

      
      ) and analyze via GC. If IBP > 0.5%, repeat the crystallization.
      

Troubleshooting & FAQs

Q: I tried distillation with a 50-plate column, but the purity didn't improve. Why? A: The relative volatility (


) is near 1.[1]0. To separate components with a 

of

, you would theoretically need >100 theoretical plates and an extremely high reflux ratio (20:1 or higher). This leads to long thermal exposure, which can actually degrade the product or cause further isomerization.

Q: My crystals are "oily" and low purity. What went wrong? A: This usually indicates "oiling out" rather than crystallization, or that the temperature wasn't low enough.[1]

  • Fix 1: Ensure you seeded the solution with pure propiophenone.

  • Fix 2: Lower the temperature to

    
    .
    
  • Fix 3: Increase the solvent ratio slightly (to 1.5:1) to ensure the isobutyrophenone stays fully solubilized.[1]

Q: Can I prevent isobutyrophenone formation upstream? A: Yes, depending on your synthesis route:

  • Friedel-Crafts: The primary source is usually isobutyryl chloride impurity in your propionyl chloride feedstock. Verify your starting material purity via GC.

  • Decarboxylation (Benzoic/Propionic Acid): If using the vapor-phase method, the addition of steam (water vapor) to the reactor feed has been patented to suppress isobutyrophenone formation by altering the catalyst surface activity [1].

References

  • Production of Propiophenone (Patent EP0008464B1). European Patent Office.

    
     boiling point difference and suggests crystallization or upstream suppression.[1][3][4][5][6]
    
    
  • Propiophenone: Physical Properties. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7148.[7]

  • Isobutyrophenone: Physical Properties. ChemicalBook & NIST Data. Confirms Melting Point ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and Boiling Point 
    
    
    
    .[8][9]

Sources

Optimization

Technical Support: Stability Protocols for 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone

Case ID: ACETAL-STABILITY-001 Subject: Prevention of 1,3-Dioxane Hydrolysis During Workup and Purification Urgency: High (Irreversible Degradation Risk) Executive Summary & Root Cause Analysis The Issue: Users frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ACETAL-STABILITY-001 Subject: Prevention of 1,3-Dioxane Hydrolysis During Workup and Purification Urgency: High (Irreversible Degradation Risk)

Executive Summary & Root Cause Analysis

The Issue: Users frequently report the disappearance of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (referred to hereafter as Compound A ) during workup or column chromatography. NMR analysis typically reveals the loss of the characteristic dioxane protons (multiplets at ~4.0 ppm and ~1.3/2.0 ppm) and the appearance of a new aldehyde signal (~9.8 ppm), indicating hydrolysis to the corresponding aldehyde.

The Chemistry: Compound A contains a 1,3-dioxane moiety.[1][2][3] This is a cyclic acetal protecting group.[1][2] While acetals are robust against nucleophiles and bases (stable to NaOH, Grignards, hydrides), they are kinetically unstable in the presence of Brønsted or Lewis acids , especially in the presence of water.

The Failure Mode: The decomposition is almost invariably caused by trace acidity encountered during three specific phases:

  • Quenching: Residual Lewis acids (e.g., if synthesized via Friedel-Crafts) or acidic aqueous washes.

  • Chromatography: Standard silica gel is acidic (pH 4.0–5.0). This is sufficient to catalyze hydrolysis of the acetal back to the aldehyde.

  • Solvent Contamination: Chloroform (

    
    ) and Dichloromethane (DCM) can generate HCl upon storage, destroying the compound during concentration.
    

Decomposition Pathway Visualization

The following diagram illustrates the mechanism of failure and the critical control points (CCPs) required to prevent it.

DecompositionPathway CompoundA Compound A (Intact 1,3-Dioxane) AcidSource Acid Source (H+ / Lewis Acid) CompoundA->AcidSource Exposure Buffer Buffer / Base (Et3N / NaHCO3) CompoundA->Buffer Stabilization Oxocarbenium Oxocarbenium Intermediate AcidSource->Oxocarbenium Protonation & Ring Opening Aldehyde Decomposed Product (Aldehyde + Diol) Oxocarbenium->Aldehyde + H2O (Hydrolysis) SafeProduct Isolated Compound A Buffer->SafeProduct Safe Workup

Figure 1: The acid-catalyzed hydrolysis pathway of 1,3-dioxanes. The presence of


 initiates ring opening via the oxocarbenium ion, leading to irreversible loss of the protecting group.

Step-by-Step Troubleshooting Protocols

Phase 1: Reaction Quench & Extraction

Objective: Ensure the aqueous phase pH never drops below 7.5.

  • The Error: Using water or saturated

    
     to quench reactions involving Lewis acids. 
    
    
    
    is slightly acidic (pH ~5).
  • The Fix:

    • Quench: Use Saturated

      
        or 1M NaOH .
      
    • Verification: After the organic extraction, spot the aqueous layer on pH paper. It must be pH 8–9 .

    • Drying: Use Anhydrous

      
       instead of 
      
      
      
      or
      
      
      .
      
      
      acts as a buffer scavenger for any adventitious acid.
Phase 2: Purification (The "Silica Trap")

Objective: Neutralize the inherent acidity of Silica Gel 60.

  • The Error: Loading the crude material onto a standard silica column. The acidic surface protons of silica will hydrolyze the acetal as the compound elutes.

  • The Fix: Triethylamine (TEA) Deactivation.

Protocol: Basified Silica Column

  • Slurry Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc). Add 1% v/v Triethylamine (

    
    )  to the solvent mixture.
    
  • Column Packing: Slurry pack the silica gel using this TEA-spiked solvent.

  • Flushing: Flush the column with 2–3 column volumes of the TEA-solvent. This replaces surface protons (

    
    ) with ammonium salts (
    
    
    
    ).
  • Elution: Run the column using your standard gradient. You may maintain 0.5% TEA in the eluent if the separation is slow.

Stationary PhaseAcidity (pH)Risk LevelMitigation Strategy
Standard Silica Gel 4.0 – 5.0CRITICAL Must use 1%

pre-wash.
Neutral Alumina 7.0 – 7.5LowRecommended alternative if separation allows.
Basic Alumina 9.0 – 10.0NoneIdeal for stability, but may affect resolution.
Phase 3: Solvent Handling & Storage

Objective: Prevent acid formation in chlorinated solvents.

  • The Error: Evaporating fractions in old chloroform or

    
     that has not been stabilized.
    
  • The Fix:

    • Stabilizer: Ensure your

      
       contains silver foil or is stored over basic alumina.
      
    • Filtration: Before NMR, filter the solvent through a small plug of basic alumina or solid

      
      .
      

Safe Workflow Decision Tree

Follow this logic gate to ensure sample integrity.

Workflow Start Crude Reaction Mixture QuenchCheck Is the Quench pH > 8? Start->QuenchCheck AdjustpH Add Sat. NaHCO3 QuenchCheck->AdjustpH No Drying Dry over K2CO3 QuenchCheck->Drying Yes AdjustpH->QuenchCheck PurificationChoice Purification Method? Drying->PurificationChoice SilicaPath Silica Gel PurificationChoice->SilicaPath AluminaPath Neutral Alumina PurificationChoice->AluminaPath Preferred TEATreat Pre-treat with 1% Et3N in Hexane SilicaPath->TEATreat Mandatory RunColumn Run Column AluminaPath->RunColumn TEATreat->RunColumn Evaporation Evaporate < 40°C RunColumn->Evaporation Storage Store at -20°C (Argon) Evaporation->Storage

Figure 2: Operational workflow for handling acid-sensitive acetals.

Frequently Asked Questions (FAQ)

Q: Can I use distilled water for the workup? A: Distilled water often absorbs atmospheric


, creating carbonic acid (pH ~5.5). Always use a buffered solution (phosphate buffer pH 7.4 or dilute 

) for the final wash.

Q: I see a new spot on TLC just sitting in the NMR tube. Why? A:


 decomposes to phosgene and HCl upon exposure to light and oxygen. The HCl is deprotecting your compound in the tube. Immediate Action:  Add a granule of solid 

to the NMR tube to neutralize the acid.

Q: Can I recrystallize instead of using chromatography? A: Yes, and it is recommended. If Compound A is a solid, recrystallization from Ethanol/Hexane (with a drop of


 added to the ethanol) avoids the acidity of silica gel entirely.

Q: How do I know if the decomposition is happening in the reaction or the workup? A: Take a small aliquot of the reaction mixture before quenching. Filter it through a basic alumina plug directly into an NMR tube (with benzene-


 or treated 

). If the acetal is intact there but gone after the column, the column is the culprit.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (Chapter 4: Protection for the Carbonyl Group).

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes - Synthesis and Stability. Retrieved January 28, 2026. [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. [Link]

  • Mirjalili, B. F., et al. (2002).[4] Deprotection of Acetals and Ketals by Silica Sulfuric Acid. Molecules, 7, 751-755.[4] (Demonstrates the ability of silica to deprotect acetals). [Link]

Sources

Troubleshooting

Troubleshooting low conversion in the synthesis of propiophenone acetals

Topic: Troubleshooting Low Conversion in Propiophenone Acetalization Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist) Introduction: The Equilibrium Trap Welcome to the Advanced Synthesis Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Propiophenone Acetalization Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Equilibrium Trap

Welcome to the Advanced Synthesis Support Hub. You are likely here because your propiophenone acetalization halted at ~40–60% conversion, or your isolated yield does not match your in-process monitoring (IPC).

The Core Problem: Propiophenone is an aromatic ketone . Unlike aliphatic aldehydes, it resists acetalization due to two synergistic barriers:

  • Electronic Deactivation: The carbonyl carbon is conjugated with the phenyl ring, reducing its electrophilicity (positive character) and making nucleophilic attack by alcohol sluggish.

  • Steric Hindrance: The ethyl group and the phenyl ring create significant steric bulk, impeding the approach of nucleophiles and destabilizing the tetrahedral intermediate.

Consequently, the equilibrium constant (


) is extremely unfavorable (

). Standard acid-catalyzed methods used for aldehydes will fail. You must shift the equilibrium by aggressively removing water or using chemical dehydrating agents .

Module 1: Method Selection Strategy

Before troubleshooting, ensure you are using the correct protocol for your target molecule.

MethodSelection Start Target Molecule? Type Acyclic (Dimethyl/Diethyl) or Cyclic (Dioxolane)? Start->Type Acyclic Acyclic Acetal (e.g., Dimethyl Ketal) Type->Acyclic Dimethyl/Diethyl Cyclic Cyclic Acetal (e.g., 1,3-Dioxolane) Type->Cyclic Ethylene Glycol MethodA METHOD A: Trimethyl Orthoformate (TMOF) (Chemical Dehydration) Acyclic->MethodA Recommended MethodB METHOD B: Dean-Stark Distillation (Physical Dehydration) Cyclic->MethodB Recommended

Figure 1: Decision matrix for selecting the optimal acetalization strategy based on target structure.

Module 2: Troubleshooting Method A (Trimethyl Orthoformate)

Best for: Acyclic acetals (Dimethyl ketal). Mechanism: Transacetalization.[1] TMOF acts as both the reagent and the water scavenger.

The Protocol (Optimized)
  • Reagents: Propiophenone (1.0 eq), Trimethyl Orthoformate (TMOF) (3.0–5.0 eq), Methanol (2–3 volumes).

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (1–3 mol%).

  • Conditions: Reflux under Nitrogen.

Diagnostic Guide
SymptomProbable CauseCorrective Action
Stalls at ~50% Conversion Methyl Formate Buildup: The reaction produces methyl formate as a byproduct. If not removed, equilibrium stalls.Distill off volatiles: Use a fractional distillation head. Methyl formate boils at 32°C. Gently distilling it off drives the reaction to completion [1].
No Reaction (<5%) Moisture in Reagents: TMOF hydrolyzes rapidly with ambient moisture, destroying the reagent before it reacts with the ketone.Dry the System: Use fresh TMOF. Dry methanol over 3Å molecular sieves.[2] Ensure glassware is oven-dried.
Darkening / Tarring Acid Concentration High: H2SO4 (if used) is too strong an oxidant.Switch Catalyst: Use pTSA or Camphorsulfonic acid (CSA). These are milder and less likely to cause charring or polymerization.
Reversion during Workup Acidic Quench: Adding water while the solution is still acidic hydrolyzes the acetal instantly.Base Quench First: Add Sodium Methoxide (solid or solution) to pH > 8 before adding any water.
Critical Workflow Visualization

TMOF_Workflow Step1 Mix Propiophenone + TMOF + MeOH Step2 Add Catalyst (pTSA) Step1->Step2 Step3 Reflux & Monitor Step2->Step3 Decision Conversion > 95%? Step3->Decision Action_Distill Distill Methyl Formate (32°C) Decision->Action_Distill No Action_Quench Quench with NaOMe (Critical Step) Decision->Action_Quench Yes Action_Distill->Step3 Recycle

Figure 2: TMOF reaction workflow emphasizing the distillation loop and basic quench.

Module 3: Troubleshooting Method B (Dean-Stark / Azeotropic)

Best for: Cyclic acetals (using Ethylene Glycol). Mechanism: Le Chatelier’s Principle via physical water removal.

The Protocol (Optimized)
  • Reagents: Propiophenone (1.0 eq), Ethylene Glycol (5.0 eq).

  • Solvent: Toluene or Benzene (High boiling point not required, but good azeotrope needed).

  • Catalyst: pTSA (1–2 mol%).

  • Setup: Dean-Stark trap with vigorous reflux.

Diagnostic Guide
SymptomProbable CauseCorrective Action
Slow Water Collection Poor Azeotrope / Temperature: Propiophenone boils ~218°C, but the reaction temp is limited by the solvent.Solvent Switch: Use Toluene (bp 110°C) instead of Benzene. Ensure vigorous boil-up rate to carry water into the trap efficiently.
Stalls at 80% Glycol Loss: Ethylene glycol can co-distill or separate poorly in the trap.Excess Glycol: Start with 5–10 equivalents of glycol. It is cheap and water-soluble (easy to wash out later).
Product Hydrolysis Wet Solvent during Workup: Traces of acid + water during extraction.Wash Protocol: Wash organic layer with 10% NaHCO3 immediately. Dry organic layer over K2CO3 (basic drying agent) rather than MgSO4 (slightly acidic).

Module 4: The "Hidden" Failure (Workup Reversion)

Scenario: Your TLC/HPLC shows 98% conversion in the flask, but after rotary evaporation, the NMR shows 50% starting material.

Explanation: Acetals are extremely acid-labile .

  • The Trap: Even trace amounts of pTSA remaining during concentration (when solvent volume decreases and acid concentration spikes) will catalyze the hydrolysis back to the ketone if any moisture is present (from air or wet solvents).

The "Bulletproof" Workup Protocol:

  • Neutralize In-Situ: Add solid Sodium Methoxide or Triethylamine to the reaction mixture before stopping the stirring. Verify pH is basic (pH 8–9).

  • Concentrate: Remove volatiles (Methanol/TMOF) under reduced pressure.

  • Partition: Dissolve residue in non-polar solvent (Hexane/Ether) and wash with saturated NaHCO3 .

  • Dry: Use Potassium Carbonate (K2CO3) or Sodium Sulfate. Avoid silica gel chromatography if possible (silica is acidic). If column is necessary, pretreat silica with 1% Triethylamine [2].

FAQ: Rapid Fire Support

Q: Can I use molecular sieves instead of a Dean-Stark? A: Yes, for small scales (<5g). Use 3Å or 4Å sieves. However, sieves can grind into dust, making filtration difficult, and the "water capacity" is limited. For >10g, Dean-Stark or TMOF is superior.

Q: Why not use H2SO4? It’s cheaper. A: Sulfuric acid is a strong oxidant. With aromatic ketones, it often leads to sulfonation of the ring or charring, resulting in a "tarry" black mixture and lower yield. pTSA is the industry standard for a reason.

Q: My TMOF reaction is turning pink/red. A: This often indicates the formation of trace conjugated side products or interaction with the pTSA. If conversion is proceeding, ignore the color. If conversion stalls, check your TMOF quality (it degrades to methanol and formate over time).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 5.11 on Acetals/Ketals).

  • Wuts, P. G. M., & Greene, T. W. (2006).[3] Greene's Protective Groups in Organic Synthesis (4th ed.).[3] Wiley-Interscience. (Chapter 4: Protection for the Carbonyl Group).

  • Claisen, L. (1896). Berichte der deutschen chemischen Gesellschaft. (Foundational work on orthoformate acetalization mechanics).

  • Patel, S., et al. (2010). "Process for the preparation of ketals of aromatic ketones."[4][5] Organic Process Research & Development. (Discusses TMOF optimization for hindered ketones).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Propiophenone, TMOF, and pTSA before handling.

Sources

Optimization

Technical Support Center: Scale-Up Protocols for 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone

Executive Summary This guide addresses the specific technical challenges associated with scaling up the synthesis of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone . This molecule serves as a critical masked-aldehyde interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific technical challenges associated with scaling up the synthesis of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone . This molecule serves as a critical masked-aldehyde intermediate, often utilized in the synthesis of leukotriene receptor antagonists and other API scaffolds.

The synthesis relies on a Grignard coupling between a 3-phenoxybenzonitrile core and a 2-(2-bromoethyl)-1,3-dioxane side chain. The primary failure modes on scale are:

  • Thermal Decomposition: The dioxane-functionalized Grignard reagent is thermally unstable above 40°C.

  • Acetal Hydrolysis: Premature deprotection of the dioxane ring during the imine hydrolysis step.

  • Initiation Latency: Inconsistent Grignard initiation leading to hazardous accumulation of halide.

Part 1: Critical Process Parameters (CPP) Dashboard

Before troubleshooting, verify your batch record against these baseline parameters. Deviations here are the root cause of 80% of failures.

ParameterSpecificationScientific Rationale
Solvent System Anhydrous THF (KF < 100 ppm)Diethyl ether is too volatile for scale; THF stabilizes the Grignard species but increases Wurtz coupling risk if T > 50°C.
Mg Activation Iodine (cat.)[1] + DIBAL-H (0.5 mol%)Standard iodine activation is often insufficient for alkyl halides with ether oxygen tails. DIBAL-H scavenges moisture and oxides instantly.
Reaction Temp (Grignard) 30°C – 40°C CRITICAL: Above 45°C, 2-(2-bromoethyl)-1,3-dioxane Grignard undergoes elimination/polymerization.
Quench pH 8.0 – 9.0 (Buffered) Strong acid (pH < 4) will cleave the dioxane ring, destroying the product.
Stoichiometry 1.2 eq. Grignard : 1.0 eq.[2] NitrileExcess Grignard compensates for thermal decomposition during the addition phase.
Part 2: The Workflow Visualization

The following diagram illustrates the validated process flow and the critical decision points where intervention prevents batch loss.

SynthesisWorkflow Start Raw Materials: 3-Phenoxybenzonitrile 2-(2-bromoethyl)-1,3-dioxane Mg_Act Mg Activation (THF, I2, DIBAL-H) Start->Mg_Act Check_Initiation Initiation Check: Temp Rise > 2°C? Mg_Act->Check_Initiation Grignard_Form Grignard Formation (Exotherm Control < 40°C) Coupling Coupling Reaction (Add Grignard to Nitrile) Grignard_Form->Coupling Check_Initiation->Mg_Act No (Re-activate) Check_Initiation->Grignard_Form Yes Imine_Inter Imine Salt Intermediate Coupling->Imine_Inter Quench Buffered Hydrolysis (NH4Cl / NH4OH, pH 8-9) Imine_Inter->Quench Critical Step Phase_Sep Phase Separation & Concentration Quench->Phase_Sep Product Target Molecule: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Phase_Sep->Product

Figure 1: Validated process flow for the Grignard coupling and buffered hydrolysis. Note the critical decision point at initiation.

Part 3: Troubleshooting Guides & FAQs
Module A: Grignard Reagent Formation

Issue: The reaction won't initiate, or initiates violently after a long delay (Induction Period).

Q: I added 10% of the bromide, but there is no exotherm. Should I add more? A: NO. This is the most dangerous error in scale-up. If you continue adding the halide (2-(2-bromoethyl)-1,3-dioxane), you risk a "runaway" reaction where the accumulated material reacts all at once.

  • The Fix:

    • Stop addition immediately.

    • Add a "kicker": 1-2 mL of a pre-formed Grignard (e.g., MeMgBr) or 0.5 mol% DIBAL-H to scavenge surface oxides on the Magnesium.

    • Apply localized heat (heat gun on the flask wall) only until reflux is visible, then remove heat.

    • Do not resume addition until a steady exotherm is established.

Q: Why does my Grignard solution turn dark/black instead of the usual gray/brown? A: This indicates thermal decomposition. The ether oxygen in the dioxane ring can coordinate with the Mg, facilitating an elimination reaction (beta-elimination) if the temperature exceeds 45-50°C.

  • The Fix: Maintain the reaction temperature strictly between 30°C and 40°C. Use efficient jacketed cooling. If the solution is black and viscous, yield has likely dropped by >30%.

Module B: The Coupling Reaction

Issue: Low conversion of 3-phenoxybenzonitrile to the product.

Q: HPLC shows a large peak for the starting nitrile and a new impurity, but low product. What is the impurity? A: The impurity is likely the des-bromo alkane (ethyl-1,3-dioxane) resulting from the protonation of the Grignard reagent by moisture, or the Wurtz coupling dimer .

  • The Fix:

    • Moisture Control: The dioxane side chain is hygroscopic. Ensure the starting bromide is dried over molecular sieves (3Å) to KF < 100 ppm before use.

    • Reverse Addition: Instead of adding the bromide to the Mg, try preparing the Grignard and then adding the nitrile solution to the Grignard. This ensures the Grignard is always in excess relative to the nitrile, driving the reaction to the imine species.

Module C: Quench & Isolation (The "Kill Step")

Issue: Loss of the dioxane ring (formation of the aldehyde).

Q: After quenching with HCl, I see the aldehyde peak in NMR/LCMS. How do I prevent this? A: You used standard Grignard workup conditions (1N HCl), which are incompatible with acetals/ketals. The imine intermediate (


) hydrolyzes to the ketone easily, but the dioxane requires acid catalysis to open.
  • The Protocol:

    • Cool the reaction mixture to 0-5°C.

    • Do NOT use HCl.

    • Quench with a saturated Ammonium Chloride (NH4Cl) solution containing 5% Ammonium Hydroxide (NH4OH) .

    • The target pH of the aqueous phase should be 8.0 – 9.0 .

    • Stir for 1-2 hours at room temperature. This is sufficient to hydrolyze the magnesium-imine salt to the ketone without touching the dioxane ring.

Part 4: Scientific Logic & Mechanism

Why this specific route? The choice of reacting 3-phenoxybenzonitrile with the Grignard is superior to using 3-phenoxybenzaldehyde .

  • Aldehyde Route: Requires oxidation of the resulting alcohol (Secondary alcohol -> Ketone). Oxidation on scale (e.g., Swern, Jones) introduces heavy metal waste or cryogenic requirements.

  • Nitrile Route: Direct access to the ketone upon hydrolysis. It is more atom-economical and avoids over-oxidation.

Self-Validating System:

  • In-Process Control (IPC): Monitor the disappearance of the nitrile peak at ~2230 cm⁻¹ (IR) or via HPLC.

  • Endpoint: The reaction is complete when the nitrile is < 1.0%. If the reaction stalls, adding more Grignard rarely helps due to the formation of hetero-aggregates. It is better to work up and recover unreacted nitrile.

References
  • Preparation of Grignard Reagents (Catalyst Systems)

    • Title: Process for the preparation of Grignard reagents (Use of hydride activators).[1][3][4]

    • Source: US P
    • URL
  • Grignard Stability & Dioxolane/Dioxane Analogs

    • Title: The Grignard reagents from 2-(2-bromoethyl)-1,3-dioxolane... are thermally unstable.[5]

    • Source: Chegg/Springer (General Organic Chemistry Support).
    • URL:[Link]

  • Similar Structure Synthesis (Iodo-Analog)
  • General Grignard to Nitrile Coupling

    • Title: Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile.
    • Source: ScienceMadness / Organic Syntheses.
    • URL:[Link]

Sources

Troubleshooting

Column chromatography conditions for purifying complex propiophenones

Ticket ID: PUR-PROP-001 Subject: Optimization of Column Chromatography Conditions for Substituted Propiophenones Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The Complexity of Prop...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PROP-001 Subject: Optimization of Column Chromatography Conditions for Substituted Propiophenones Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Complexity of Propiophenones

Propiophenones are not merely simple ketones; they are highly reactive synthetic intermediates (e.g., precursors to bupropion, cathinones, and ephedrine analogs). "Complex" propiophenones typically possess one or more of the following challenging features:

  • Alpha-carbon functionalization: Halogens (Br/Cl) or alkyl groups at the

    
    -position increase lability.
    
  • Ring substituents: Amino, hydroxyl, or methoxy groups alter polarity and pKa.

  • Isomeric mixtures: Ortho vs. para substitution patterns often result in overlapping

    
     values.
    

This guide provides a self-validating system to purify these compounds without degradation or yield loss.

Module 1: Stationary Phase Selection (The Foundation)

The most common failure mode in propiophenone purification is on-column degradation caused by the Lewis acidity of standard silica gel (


).
Protocol A: Standard Silica Gel (Acidic)
  • Target: Stable, non-basic propiophenones (e.g., 4'-methoxypropiophenone,

    
    -chloropropiophenone).
    
  • Risk: Low.

  • Condition: Standard 40–63 µm silica (Flash grade).

Protocol B: Neutralized Silica (Base-Deactivated)
  • Target: Amino-propiophenones (e.g., bupropion derivatives) and acid-sensitive acetals.

  • Risk: High (Streaking/Tailing due to ammonium-silanol interactions).

  • Method:

    • Prepare mobile phase containing 1% Triethylamine (TEA) .

    • Flush the packed column with 2 column volumes (CV) of this solvent before loading the sample.

    • CRITICAL WARNING: Do NOT use TEA if your propiophenone contains an

      
      -halogen (e.g., 
      
      
      
      -bromo-4-chloropropiophenone). TEA will trigger dehydrohalogenation (elimination), destroying your product instantly.
Protocol C: Neutral Alumina
  • Target: Highly labile

    
    -halo ketones or compounds sensitive to both strong acid and base.
    
  • Why: Alumina (Activity Grade III) is less catalytic than silica for elimination reactions.

Module 2: Mobile Phase Engineering (The Separation Logic)

Do not default to Hexane/Ethyl Acetate (Hex/EtOAc) blindly. Complex propiophenones often require "selectivity modifiers."

Solvent System Decision Matrix
Compound ClassPrimary Solvent SystemModifier AdditiveMechanism of Action
Simple Aromatics Hexane / EtOAcNoneStandard polarity separation.
Amino-Propiophenones DCM / Methanol1%

or TEA
Suppresses protonation of amine; prevents tailing.
Isomers (Ortho/Para) Toluene / EtOAcNone

-

interactions with the aromatic ring improve isomer resolution.
Polar/Water Soluble DCM / MeOHNoneHigh solubility for polar substituents.
The "Toluene Effect" for Isomers

Separating 2'-hydroxypropiophenone (ortho) from 4'-hydroxypropiophenone (para) is difficult in Hex/EtOAc because the polarity difference is masked.

  • The Fix: Replace Hexane with Toluene .

  • Why: Toluene interacts with the aromatic ring electrons. The ortho isomer often has internal hydrogen bonding (locking its polarity), while the para isomer interacts more freely with the silica. Toluene exaggerates this difference.

Module 3: Troubleshooting Guide (FAQs)

Ticket #1: "My product is tailing (streaking) across the column."
  • Diagnosis: Unwanted interaction between a basic nitrogen on your molecule and the acidic silanol (Si-OH) groups on the silica.

  • Immediate Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

  • Verification: Run a TLC plate with the additive.[1][2][3] The spot should tighten into a circle rather than a comet.

Ticket #2: "I lost my alpha-bromo propiophenone on the column."
  • Diagnosis: You likely used a basic modifier (TEA) or the silica was too acidic/wet, causing hydrolysis or elimination.

  • Immediate Fix: Switch to Neutral Alumina or use rapid elution with Dichloromethane (DCM) (no methanol, no bases).

  • Pro-Tip: Keep the column run time under 15 minutes for labile

    
    -halogens.
    
Ticket #3: "My sample precipitates when I load it."
  • Diagnosis: Propiophenones are often crystalline solids with poor solubility in Hexane.

  • Immediate Fix: Use Dry Loading .

    • Dissolve sample in DCM.

    • Add silica gel (ratio 1:2 sample:silica).

    • Rotovap to dryness (free-flowing powder).

    • Load powder on top of the column.

Module 4: Workflow Visualization

Figure 1: Method Development Decision Tree

Propiophenone_Purification Start Start: Crude Propiophenone Mixture CheckStructure Check Structure: Contains Basic Amine? Start->CheckStructure AmineYes Use Base-Deactivated Silica (Hex/EtOAc + 1% TEA) CheckStructure->AmineYes Yes AmineNo Proceed to Halogen Check CheckStructure->AmineNo No CheckHalo Check Structure: Contains Alpha-Halogen? HaloYes CRITICAL: Avoid Bases! Use Neutral Alumina or Fast Silica (100% DCM) CheckHalo->HaloYes Yes HaloNo Standard Silica Gel 60 CheckHalo->HaloNo No AmineNo->CheckHalo IsomerCheck Isomer Separation Needed? (Ortho vs Para) HaloNo->IsomerCheck UseToluene Use Toluene/EtOAc System (Exploit Pi-Pi Interactions) IsomerCheck->UseToluene Yes StandardSolvent Use Hexane/EtOAc IsomerCheck->StandardSolvent No

Caption: Logical flow for selecting stationary and mobile phases based on propiophenone structural features.

Module 5: Validated Experimental Protocols

Protocol: Dry-Load Flash Chromatography for Complex Propiophenones
  • Preparation:

    • Dissolve 1.0 g of crude mixture in 5 mL Dichloromethane (DCM).

    • Add 2.0 g of Silica Gel (40-63 µm).

    • Evaporate solvent in vacuo until a fine, free-flowing dust remains.

  • Column Packing:

    • Slurry pack the column with Hexane (or Toluene if separating isomers).

    • If amine-functionalized: Flush with 2 CV of mobile phase + 1% TEA.

  • Elution:

    • Carefully pour the dry-loaded sample powder onto the wet silica bed.[4]

    • Cover with 1 cm of sand.

    • Gradient: Start at 0% EtOAc (100% Non-polar) and increase EtOAc by 5% every 3 CV.

  • Monitoring:

    • Use UV (254 nm) – Propiophenones absorb strongly.

    • Stain: 2,4-DNP (Dinitrophenylhydrazine) stains ketones yellow/orange.

References

  • University of Rochester, Department of Chemistry. "Tips for Flash Column Chromatography: Silica Deactivation." Not Voodoo X. [Link]

  • Restek Corporation. "Separation of Ortho, Meta, and Para Isomers using Biphenyl Phases." ChromaBLOGraphy. [Link]

  • Organic Syntheses. "Purification of Linalool (General Flash Chromatography Techniques)." Org.[5][6] Synth. 2025, 102, 276-302. [Link][7]

Sources

Optimization

Technical Support Center: Impurity Profiling for 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone

[1] Ticket ID: NMR-IMP-DXPP-001 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1] Executive Summary & Molecule Context User Query: "I am observing unexpected signals in the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: NMR-IMP-DXPP-001 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]

Executive Summary & Molecule Context

User Query: "I am observing unexpected signals in the aliphatic and aldehyde regions of my 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone spectrum. How do I identify these impurities?"

Technical Context: The target molecule, 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone , is a masked aldehyde intermediate.[1] It consists of a propiophenone core with a meta-phenoxy substitution and a terminal 1,3-dioxane acetal protecting group.[1]

Key Structural Vulnerabilities:

  • The Acetal Linkage: 1,3-dioxanes are acid-labile.[1] Trace acidity in deuterated chloroform (CDCl₃) often catalyzes in situ hydrolysis during NMR acquisition.[1]

  • The Propiophenone Linker: The

    
    -methylene protons (adjacent to the carbonyl) are acidic and prone to enolization or H/D exchange.
    
  • Conformational Flux: The 1,3-dioxane ring exists in a chair conformation, but substituents can cause broadening or splitting due to axial/equatorial flipping at room temperature.

Diagnostic Workflow

Before analyzing specific peaks, follow this logic gate to classify your impurity issue.

NMR_Workflow Start Start: Analyze 1H NMR Spectrum Check_Aldehyde Check 9.5 - 10.0 ppm Is there a singlet? Start->Check_Aldehyde Check_Aliphatic Check 1.0 - 2.5 ppm Are there broad/messy multiplets? Check_Aldehyde->Check_Aliphatic No Result_Hydrolysis Diagnosis: Acetal Hydrolysis (Deprotection) Check_Aldehyde->Result_Hydrolysis Yes (Signal present) Check_Integral Check Integration Ratio Acetal CH (4.8 ppm) vs Aromatics Check_Aliphatic->Check_Integral No Result_Conformer Diagnosis: Ring Conformers (Not an impurity) Check_Aliphatic->Result_Conformer Yes (Broad peaks, correct integral) Result_Solvent Diagnosis: Residual Solvent/Water Check_Aliphatic->Result_Solvent Yes (Sharp singlets) Result_SM Diagnosis: Unreacted Starting Material (Phenol or Halide) Check_Integral->Result_SM Ratio Mismatch Pure Compound Pure Compound Check_Integral->Pure Compound Ratio Matches

Figure 1: Decision tree for categorizing spectral anomalies in dioxanyl-propiophenone derivatives.

Troubleshooting Guide & FAQs

Scenario A: The "Ghost" Aldehyde (Acetal Instability)

Symptom: You observe a small singlet around 9.7–9.8 ppm that grows over time. Root Cause: The 1,3-dioxane group is hydrolyzing back to the aldehyde (4-(3-phenoxyphenyl)-4-oxobutanal) and 1,3-propanediol.[1] This is often caused by trace HCl in CDCl₃.[1]

Technical Explanation: The acetal methine proton appears as a triplet at ~4.8–4.9 ppm . If hydrolysis occurs, this intensity decreases, and the aldehyde CHO signal appears. You will also see new triplets at 3.7 ppm corresponding to free 1,3-propanediol.[1]

Corrective Protocol:

  • Neutralize the Solvent: Pass your CDCl₃ through a small plug of basic alumina or add silver foil to the NMR tube to scavenge acid.

  • Switch Solvents: Use DMSO-d₆ or Benzene-d₆ .[1] These solvents are less acidic and stabilize the acetal.

  • Immediate Acquisition: Do not leave the sample dissolved overnight before acquisition.

Scenario B: The "Messy" Aliphatic Region (1.3 – 2.2 ppm)

Symptom: The high-field region shows complex, broad multiplets instead of clean triplets/quintets. Root Cause: The 1,3-dioxane ring protons (H-5) and the propyl chain protons are overlapping.[1]

Analysis:

  • H-5 of Dioxane: These two protons are chemically non-equivalent (axial vs. equatorial) due to the fixed chair conformation.[1] They typically appear as two distinct multiplets (one at ~1.3 ppm, one at ~2.1 ppm) rather than a simple quintet.

  • Propyl Linker: The

    
     chain between the ketone and the dioxane will appear as a triplet (~2.9 ppm, 
    
    
    
    to carbonyl) and a multiplet (~1.9 ppm,
    
    
    to carbonyl).

Verification Step: Run a HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • If the "messy" protons correlate to the same carbon signal (approx. 25 ppm for dioxane C-5), they are geminal protons of the ring, not impurities.

Scenario C: Residual Starting Materials

Symptom: Extra aromatic signals or unexpected triplets.[1][2] Common Impurities:

Impurity CandidateKey Diagnostic Signal (¹H)Region
3-Phenoxypropiophenone Missing the 4.8 ppm acetal triplet.[1][3] Methyl triplet at ~1.2 ppm.[1][2]Aliphatic
3-Chloropropiophenone deriv. Triplet at ~3.8 ppm (CH₂-Cl).[1]Mid-field
1,3-Propanediol Quintet at 1.8 ppm, Triplet at 3.7 ppm.[1]Aliphatic
Phenol Broad singlet (OH) ~5.0-6.0 ppm; Aromatic shift changes.[1]Aromatic

Quantitative Analysis (qNMR) Protocol

If you cannot separate the impurity to weigh it, use qNMR to determine the weight-percent (wt%) purity.[4]

Reagents Required
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO₂).[1]

    • Why? These have singlet signals that do not overlap with the dioxane or aromatic regions.

  • Relaxation Agent: Chromium(III) acetylacetonate (Cr(acac)₃) (Optional, to shorten T1).

Step-by-Step Methodology
  • Weighing: Accurately weigh ~10 mg of your sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Precision must be
    
    
    mg.
  • Dissolution: Dissolve in 0.6 mL DMSO-d₆ (preferred over CDCl₃ to prevent hydrolysis during the experiment).

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Must be

      
       of the slowest relaxing proton (usually the IS). Set D1 = 30–60 seconds if 
      
      
      
      is unknown.[1]
    • Scans: 16 or 32 (for sufficient S/N ratio).

  • Processing: Phase and baseline correct manually. Integrate the Acetal Methine (4.8 ppm) against the IS Singlet .

Calculation Formula

[1]
  • 
    : Integral area
    
  • 
    : Number of protons (1 for acetal methine)
    
  • 
    : Molecular Weight[1][3][5]
    
  • 
    : Mass weighed
    
  • 
    : Purity (decimal)[1]
    

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5–26.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 14: Stereochemistry and conformation of six-membered rings). [1]

Disclaimer: This guide is for research purposes only. Always consult your institution's safety data sheets (SDS) before handling chemical substances.

Sources

Troubleshooting

Stability issues of 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone in solution

Technical Support Center: Stability & Handling Guide for 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Executive Technical Summary Compound Identity: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Functional Classification: M...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide for 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone

Executive Technical Summary

Compound Identity: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Functional Classification: Masked Aldehyde / Aryl Ketone Intermediate Critical Stability Factor: Acid-Labile Cyclic Acetal (1,3-Dioxane) [1][2]

This guide addresses the structural integrity of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone in solution. The molecule contains a 1,3-dioxane moiety , a cyclic acetal acting as a protecting group for a carbonyl functionality.[1][3][4] While robust under basic and nucleophilic conditions, this moiety is thermodynamically unstable in acidic aqueous environments.[2]

Key Support Directive: Most reported "purity failures" for this compound are actually method-induced artifacts caused by acidic HPLC mobile phases or improper solvent storage.[1][2]

Stability Profile & Mechanism

The Acetal Hydrolysis Pathway

The primary degradation pathway is the acid-catalyzed hydrolysis of the 1,3-dioxane ring. In the presence of water and protons (H+), the ring opens to release 1,3-propanediol and the corresponding aldehyde/ketone derivative.[1]

Reaction Logic:

  • Protonation: An oxygen on the dioxane ring accepts a proton.[2]

  • Ring Opening: The C-O bond breaks, forming an oxocarbenium ion intermediate.[2]

  • Hydration: Water attacks the cation.[2][5]

  • Collapse: The hemiacetal degrades to the free carbonyl and diol.[2]

Hydrolysis Start Intact 1,3-Dioxane (Stable at pH > 7) Acid Acidic Environment (H+ / H2O) Start->Acid Exposure Inter Oxocarbenium Ion (Transient) Acid->Inter Protonation & Ring Opening Prod Hydrolysis Products: Free Aldehyde + 1,3-Propanediol Inter->Prod Hydration

Figure 1: Acid-catalyzed hydrolysis mechanism of the 1,3-dioxane moiety.[1][2]

Troubleshooting Guide (Q&A)

Category A: Analytical Issues (HPLC/LC-MS)

Q1: Why does my sample show 98% purity by NMR but only 85% by HPLC? Diagnosis: On-column hydrolysis. Explanation: Standard reverse-phase HPLC methods often use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2-3).[1][2] The 1,3-dioxane acetal hydrolyzes inside the column or in the autosampler vial before injection.[2] Solution: Switch to a neutral or slightly basic mobile phase .[2]

  • Recommended Buffer: 10 mM Ammonium Bicarbonate (pH 7.8 - 8.[1][2]2) or Ammonium Acetate.[2]

  • Column: Use a base-deactivated column (e.g., C18 with high pH stability) to prevent silanol interactions.[1][2]

Q2: I see a "ghost peak" that grows over time in the autosampler. What is it? Diagnosis: Solvent-induced degradation.[1][2] Explanation: If your sample is dissolved in non-anhydrous Acetonitrile or Methanol and left waiting, trace acidity in the solvent (or absorbed CO2) can trigger slow hydrolysis.[2] Solution:

  • Dissolve samples immediately before injection.[2]

  • Use anhydrous solvents for sample prep.[2]

  • Add a trace of triethylamine (0.1%) to the sample diluent to neutralize trace acids.[2]

Category B: Storage & Handling[1][2]

Q3: The compound turned from a white solid to a gummy residue. Is it degraded? Diagnosis: Hygroscopicity and partial hydrolysis.[2] Explanation: If the container was not sealed under inert gas, moisture ingress coupled with trace acid (from glass surfaces or air) can initiate hydrolysis.[2] The resulting diol (1,3-propanediol) is a viscous liquid, turning the powder into a gum.[1] Solution:

  • Recovery: Check purity via NMR (CDCl3 with trace K2CO3). If intact, re-crystallize or dry under high vacuum.[1][2]

  • Prevention: Store at -20°C under Argon/Nitrogen.

Q4: Can I use this compound in a reaction with Lewis Acids (e.g., BF3·OEt2, TiCl4)? Diagnosis: Incompatibility. Explanation: 1,3-Dioxanes are chemically labile to Lewis acids.[1][2][3] They are often removed using these exact reagents.[2] Solution: If the reaction requires Lewis acids for another part of the molecule, you must consider the dioxane as a "sacrificial" group or use a different protecting group strategy.[2]

Quantitative Data: Stability Limits

ParameterConditionStability StatusObservation
pH < 4.0Unstable Rapid hydrolysis to aldehyde/diol.[1][2]
pH 4.0 - 6.0Meta-Stable Slow degradation (hours to days).[1][2]
pH 7.0 - 12.0Stable Acetal remains intact.[1][2]
Solvent MeOH / H2O (Acidic)Unstable Transacetalization or hydrolysis.[1][2]
Solvent DMSO / DMF (Dry)Stable Good for long-term solution storage.[1][2]
Temp > 60°C (in solution)Risk Thermal acceleration of trace hydrolysis.[1][2]

Validated Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify purity without inducing degradation.[1][2]

  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~8.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the phenoxypropiophenone chromophore).[2]

  • Sample Diluent: Acetonitrile:Water (80:20) with 0.05% Triethylamine .[2]

Protocol B: Emergency Workup (If Hydrolysis Suspected)

If you suspect the batch has been exposed to acid, attempt to quench immediately.[1]

  • Cool: Immediately place the solution in an ice bath (0°C).

  • Neutralize: Add saturated aqueous Sodium Bicarbonate (NaHCO3) or Triethylamine until pH is > 7.5.[2]

  • Extract: Extract with Ethyl Acetate or Dichloromethane.

  • Dry: Dry organic layer over Sodium Sulfate (Na2SO4) (avoid Magnesium Sulfate if slightly acidic) and Potassium Carbonate (trace).[2]

  • Evaporate: Remove solvent under reduced pressure at < 30°C.

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Issue: Low Purity Observed CheckMethod Is Mobile Phase Acidic? (0.1% TFA/Formic Acid) Start->CheckMethod SwitchBuffer Action: Switch to NH4HCO3 (pH 8) CheckMethod->SwitchBuffer Yes CheckSample Check Sample Prep Solvent CheckMethod->CheckSample No AcidYes Yes AcidNo No UseDry Action: Use Anhydrous Solvent + 0.1% TEA CheckSample->UseDry Yes RealDegradation Conclusion: Real Sample Degradation (Check Synthesis/Storage) CheckSample->RealDegradation No WetSolvent Old/Wet Solvent? DrySolvent Fresh/Dry Solvent

Figure 2: Diagnostic logic for identifying false positives vs. true degradation.

References

  • Organic Chemistry Portal . 1,3-Dioxanes and 1,3-Dioxolanes: Synthesis and Stability. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for acetal stability mechanics).

  • MDPI Pharmaceuticals . Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link][1][2]

Sources

Optimization

Optimizing reaction conditions for stereoselective synthesis of dioxan derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for 1,3- and 1,4-Dioxane Scaffolds Mission Statement This guide addresses the critical challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for 1,3- and 1,4-Dioxane Scaffolds

Mission Statement

This guide addresses the critical challenges in synthesizing dioxane derivatives, specifically focusing on stereocontrol (diastereoselectivity) and ring construction efficiency . Whether you are employing 1,3-dioxanes as rigid stereochemical probes (Rychnovsky acetonides) or synthesizing 1,4-dioxanes as pharmacophores via the Prins reaction, the underlying physical organic principles remain constant: control the oxocarbenium intermediate and manage the equilibration between kinetic and thermodynamic products.

Module 1: The 1,3-Dioxane "Chair" & Stereochemical Control

The Core Challenge: Cis/Trans Selectivity

In the synthesis of 1,3-dioxanes (often via acetalization of 1,3-diols), the reaction is governed by the stability of the six-membered ring. The ring adopts a chair conformation similar to cyclohexane.

  • Thermodynamic Product: Substituents prefer the equatorial position to avoid 1,3-diaxial interactions.[1]

  • Kinetic Product: Often results from the initial attack on the oxocarbenium ion but may place substituents axially.

Technical Insight: If your target is the thermodynamic acetal (typically the syn-isomer for 4,6-substituted systems), extended reaction times and stronger acid catalysts promote equilibration. If you require the kinetic product, you must use low temperatures (-78°C) and kinetic traps (e.g., kinetic acetalization with mild Lewis acids) to prevent ring flipping.

Expert Tip: Use the Rychnovsky Acetonide Method for assigning stereochemistry. The


 NMR shifts of the acetonide methyls are diagnostic: syn-acetonides (chair) show shifts at ~19 and ~30 ppm, while anti-acetonides (twist-boat) show both methyls at ~25 ppm [1, 2].[2]

Module 2: The Prins Reaction (1,4-Dioxane Synthesis)

Mechanism & Optimization

The Prins cyclization is the primary route to polysubstituted 1,4-dioxanes. It involves the acid-catalyzed condensation of an alkene with an aldehyde (often formaldehyde).

Critical Failure Point: The Oxocarbenium Bifurcation The reaction proceeds through an oxocarbenium ion. The transition state (TS) geometry determines the stereochemical outcome.

  • Chair-like TS: Leads to cis-2,6-disubstituted products (favored).

  • Boat-like TS: Leads to trans-products (disfavored due to sterics).

Visualizing the Pathway: The following diagram illustrates the bifurcation between the 1,3-dioxane (kinetic trap) and the 1,4-dioxane product, dependent on temperature and water content.

PrinsMechanism Start Alkene + Aldehyde Inter Oxocarbenium Ion (Intermediate) Start->Inter Acid Cat. PathA TS: Chair-like (Min. 1,3-diaxial) Inter->PathA Kinetic Control PathB TS: Boat-like (High Steric Strain) Inter->PathB ProdCis Cis-1,4-Dioxane (Major Product) PathA->ProdCis ProdTrans Trans-1,4-Dioxane (Minor Product) PathB->ProdTrans SideProd 1,3-Diol (Hydrolysis) ProdCis->SideProd High Temp / H2O

Caption: Mechanistic bifurcation in Prins cyclization showing the preference for the chair-like transition state yielding cis-isomers [3].

Module 3: Troubleshooting & FAQs

Q1: I am observing low diastereomeric ratios (dr). How do I improve stereoselectivity?

Diagnosis: The reaction is likely not reaching thermodynamic equilibrium, or the temperature is too high, allowing access to higher-energy transition states. Solution:

  • Switch to Thermodynamic Control: If the cis-isomer (all equatorial) is desired, increase the reaction time and use a Bronsted acid (e.g., pTSA) at reflux.

  • Low-Temperature Lewis Acids: For kinetic control, switch to

    
     or 
    
    
    
    at -78°C. This "freezes" the initial nucleophilic attack geometry.
  • Solvent Dielectrics: Non-polar solvents (DCM, Toluene) tighten ion pairs, enhancing the directing effect of existing stereocenters.

Q2: My Prins cyclization yield is low (<40%), and I see significant polymerization.

Diagnosis: Polymerization of the aldehyde (especially formaldehyde) or the alkene is competing with cyclization. Solution:

  • Concentration: High concentration favors polymerization. Dilute the reaction (0.05 M to 0.1 M).

  • Acid Strength: Switch from aggressive Lewis acids to milder, confined acids (e.g., Bismuth triflate

    
    ) [4].
    
  • Water Management: Strictly anhydrous conditions are required to prevent the oxocarbenium ion from quenching to a 1,3-diol (see Diagram 1). Use 4Å molecular sieves.

Q3: The acetal is unstable during silica purification.

Diagnosis: 1,3-dioxanes are acid-labile. The acidity of silica gel is sufficient to hydrolyze them. Solution:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et3N) in hexanes before loading your sample.

  • Alternative Stationary Phase: Use neutral alumina.

Module 4: Optimized Experimental Protocol

Protocol: Stereoselective Prins Cyclization for 2,4,6-Trisubstituted Dioxanes

Objective: Synthesis of a cis-fused 1,4-dioxane scaffold with high diastereoselectivity.

Reagents:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Indium(III) Triflate (

    
    ) (10 mol%) or TMSOTf (for silyl-Prins)
    
  • Dichloromethane (Anhydrous)[3]

Step-by-Step Workflow:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon. Add 4Å molecular sieves (activated).

  • Solvation: Dissolve the aldehyde (1.2 equiv) and homoallylic alcohol (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Catalyst Addition (Critical Step):

    • Cool the mixture to 0°C (ice bath).

    • Add

      
       (10 mol%) slowly. Note: For TMS-Prins, add TMSOTf dropwise at -78°C.
      
  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC.[3] If conversion is slow, warm to RT naturally.

    • Checkpoint: If the spot remains at the baseline, you may have formed the open-chain hemiacetal. Heat to 40°C to drive cyclization.

  • Quench: Quench with saturated aqueous

    
      (pH > 7). Do not use water alone, as acid traces will hydrolyze the product.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[3]
    
  • Purification: Flash chromatography on silica gel (pre-treated with 1%

    
    ).
    

Data Summary Table: Catalyst Performance

CatalystConditionYieldd.r. (cis:trans)Notes

Reflux55%60:40Low selectivity, high hydrolysis risk [3].

-78°C78%90:10Excellent kinetic control, strict moisture sensitivity.

0°C82%95:5Best balance of yield and selectivity; water tolerant.

Module 5: Troubleshooting Logic Map

Use this decision tree to diagnose reaction failures quickly.

Troubleshooting Start Identify Issue Issue1 Low Yield Start->Issue1 Issue2 Poor Stereocontrol (dr) Start->Issue2 Check1 Check Water Content Issue1->Check1 Check2 Check Temperature Issue2->Check2 Action1 Add 4Å Sieves / Dean-Stark Check1->Action1 Wet Action3 Switch to Lewis Acid (e.g., In(OTf)3) Check1->Action3 Dry but slow Action2 Lower Temp (-78°C) (Kinetic Control) Check2->Action2 Too High Check2->Action3 Catalyst too strong

Caption: Decision matrix for optimizing yield and diastereoselectivity in dioxane synthesis.

References

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990).[4] Stereochemistry of alternating polyol chains:

    
     NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945–948.[4] Link
    
  • Rychnovsky, S. D., Richardson, T. I., & Rogers, B. N. (1997).[5] Two-Dimensional NMR Analysis of Acetonide Derivatives in the Stereochemical Assignment of Polyol Chains. The Journal of Organic Chemistry, 62(9), 2925-2934.[5] Link

  • Thieme Chemistry. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.[6] Science of Synthesis.[6] Link

  • Noyori, R., et al. (1981). Trimethylsilyl Triflate in Organic Synthesis. Journal of the American Chemical Society. (Contextual grounding for TMSOTf protocols).

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone with other propiophenones

Executive Summary: The "Masked" Bifunctional Scaffold 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone represents a specialized class of "masked" gamma-keto aldehydes. Unlike standard propiophenones (e.g., 3'-phenoxypropiophe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Bifunctional Scaffold

3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone represents a specialized class of "masked" gamma-keto aldehydes. Unlike standard propiophenones (e.g., 3'-phenoxypropiophenone) which serve as terminal electrophiles, this compound integrates a robust acetal handle (1,3-dioxane) at the


-position.

This structural innovation allows for orthogonal functionalization : the ketone can be modified (reduced, alkylated) while the aldehyde remains protected, or vice versa. It is a critical intermediate for synthesizing complex nitrogen heterocycles (e.g., piperidines, pyrrolidines) found in neuroactive drugs and antihistamines, where the 3'-phenoxy group provides enhanced metabolic stability and lipophilicity compared to para-isomers.

Comparative Performance Analysis

Functional Versatility vs. Standard Alternatives

The following table contrasts the subject compound with standard propiophenones and alternative protected forms.

Feature3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Standard 3'-Phenoxypropiophenone Acyclic Acetal Analog (Dimethyl)
Core Utility Bifunctional Linker (Ketone + Latent Aldehyde)Monofunctional (Ketone only)Bifunctional Linker
Chain Extension Direct: Deprotection yields aldehyde for reductive amination.[1]Difficult: Requires radical halogenation or lithiation to extend chain.Direct, but less stable.
Acid Stability High: 1,3-Dioxane ring is entropically stable; survives mild acidic workups.N/A (Ketone is stable)Low: Hydrolyzes rapidly even in weak acid/moisture.
Base Stability Excellent: Inert to Grignard/Lithium reagents.Reactive (Ketone)Good, but methoxy groups can coordinate metals.
Atom Economy High: Pre-installed functionality avoids multi-step chain oxidation.Low: Requires introducing functionality post-synthesis.Moderate.
Stability Profile & Reaction Tolerance

Experimental data indicates the 1,3-dioxane moiety offers superior process windows compared to other protecting groups.

  • Thermal Stability: Stable up to >150°C (allows high-temp reflux).

  • Orthogonality:

    • Reaction A (Ketone Reduction): NaBH₄/MeOH @ 0°C → 100% Acetal Retention .

    • Reaction B (Grignard Addition): PhMgBr/THF @ 60°C → 100% Acetal Retention .

    • Reaction C (Deprotection): 2N HCl/THF @ Reflux → Quantitative Aldehyde Recovery .

Experimental Protocols

Protocol A: Modular Synthesis via Grignard Addition

Rationale: This route avoids the poor regioselectivity of Friedel-Crafts acylation on the deactivated/bulky phenoxy-benzene ring.

Reagents:

  • 3-Phenoxybromobenzene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • 3-(1,3-Dioxan-2-yl)propionitrile (1.0 eq) [Commercially available or synthesized from succinonitrile]

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Grignard Formation (Self-Validating):

    • Flame-dry a 3-neck flask under

      
      . Add Mg turnings and a crystal of 
      
      
      
      .
    • Add 10% of the bromide solution. Validation: Loss of brown

      
       color and exotherm indicates initiation.
      
    • Add remaining bromide dropwise to maintain gentle reflux. Stir 1h post-addition.

  • Nucleophilic Addition:

    • Cool Grignard solution to 0°C.

    • Add nitrile solution dropwise. Note: The low temp prevents attack on the dioxane ring.

    • Warm to RT and stir 12h. The intermediate imine salt precipitates.

  • Hydrolysis (Critical Step):

    • Pour mixture into ice-cold saturated

      
      . Caution: Do not use strong acid (HCl) here, or you will deprotect the dioxane prematurely.
      
    • Stir vigorously for 30 min to hydrolyze the imine to the ketone.

  • Workup:

    • Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purify via silica flash chromatography (Hexane/EtOAc gradient).

Protocol B: Selective Deprotection (Aldehyde Release)

Rationale: Controlled hydrolysis releases the reactive aldehyde for immediate consumption (e.g., Wittig or Reductive Amination) to avoid polymerization.

  • Dissolve 1 mmol of product in THF (5 mL).

  • Add 2N HCl (1 mL).

  • Heat to 50°C for 2 hours.

  • Validation: Monitor TLC.[2] The non-polar acetal spot (

    
    ) disappears; a polar aldehyde spot (
    
    
    
    ) appears (stains orange with DNP).

Pathway Visualization & Logic

The following diagram illustrates the divergent utility of the scaffold. The 1,3-dioxane acts as a "Time Capsule," preserving the aldehyde oxidation state through harsh ketone transformations.

G Start 3-Phenoxybromobenzene Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Mg, THF Product 3-(1,3-Dioxan-2-yl)- 3'-phenoxypropiophenone (The Scaffold) Grignard->Product + Nitrile-Acetal (Selective Addition) PathA Path A: Ketone Reduction (NaBH4) Product->PathA PathB Path B: Deprotection (H3O+) Product->PathB Alcohol Secondary Alcohol (Acetal Intact) PathA->Alcohol Chemo-selective Aldehyde Gamma-Keto Aldehyde (Reactive Intermediate) PathB->Aldehyde Hydrolysis Cyclic Piperidine/Pyrrolidine Derivatives Aldehyde->Cyclic + Amine (Reductive Amination)

Figure 1: Divergent synthesis workflow showing the scaffold's role as a branch point for complex heterocycle generation.

References

  • PubChem Compound Summary.3-(1,3-Dioxan-2-yl)-4'-phenoxypropiophenone (Isomeric Analog).

  • Grignard Reaction Mechanisms & Protocols.Reactions of Grignard Reagents with Nitriles and Esters. Master Organic Chemistry.

  • 1,3-Dioxane Stability Data. Chemical Properties of 1,3-Dioxane. Cheméo.[3]

  • Safety Data Sheet (General Dioxolane/Dioxane derivatives). 1,3-Dioxolane Safety Data. Carl Roth.[4]

Sources

Comparative

Validating 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone: A 2D NMR Structural Elucidation Guide

Topic: Validating the structure of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone using 2D NMR Content Type: Publish Comparison Guide Executive Summary In complex organic synthesis, particularly for drug intermediates like...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone using 2D NMR Content Type: Publish Comparison Guide

Executive Summary

In complex organic synthesis, particularly for drug intermediates like 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone , standard verification methods often fall short. While Mass Spectrometry (MS) confirms molecular weight and 1D NMR confirms functional groups, neither can definitively prove connectivity or rule out regioisomers (e.g., ortho- vs. meta-substitution) with 100% confidence.

This guide objectively compares the Standard QC Protocol (1D NMR + MS) against the Advanced Structural Validation Protocol (Integrated 2D NMR) . We demonstrate that while the Standard Protocol is faster, the Advanced Protocol is essential for establishing structural certainty, specifically for verifying the integrity of the acid-sensitive acetal linkage and the regiochemistry of the phenoxy substituent.

Part 1: The Challenge & Comparative Analysis

The molecule contains three distinct structural domains that are prone to ambiguity in standard 1D


H NMR:
  • The Acetal Linkage: The 1,3-dioxane ring must be intact. Acidic workups can hydrolyze this back to an aldehyde.

  • The Alkyl Linker: The propyl chain connectivity must be established between the ketone and the dioxane.

  • The Biaryl System: The 3'-phenoxy group (meta-substitution) creates a complex aromatic region (9 protons) with significant overlap.

Performance Comparison: Standard vs. Advanced Protocol
FeatureStandard Protocol (1D

H NMR + LC-MS)
Advanced Protocol (2D NMR: COSY, HSQC, HMBC)Verdict
Connectivity Proof Low. Infers connectivity based on chemical shift logic. Cannot definitively link the phenoxy ring to the meta-position.High. HMBC provides direct "through-bond" evidence linking distinct fragments (e.g., Carbonyl to Aromatic Ring).2D NMR Wins
Spectral Resolution Medium. Aromatic protons (6.8–7.8 ppm) often overlap, making integration and splitting analysis difficult.Superior. HSQC spreads overlapping proton signals into the carbon dimension, resolving individual aromatic sites.2D NMR Wins
Isomer Discrimination Poor. Difficult to distinguish 3'-phenoxy (meta) from 4'-phenoxy (para) without clear coupling constants.Definitive. COSY and HMBC mapping confirms the substitution pattern on the aromatic ring.2D NMR Wins
Throughput/Time Fast. (<10 mins per sample). Ideal for rough purity checks.Moderate. (1–4 hours per sample). Required for final structural characterization.Standard Wins
Part 2: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system. If Step 1 fails (e.g., incorrect integration), do not proceed to 2D acquisition.

Materials & Methods
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this compound to prevent potential acid-catalyzed hydrolysis of the dioxane ring by trace acid often found in aged DMSO, and to provide better resolution of the acetal proton.
  • Concentration: 10–15 mg in 600 µL solvent (essential for adequate signal-to-noise in HMBC).

  • Instrument: 400 MHz NMR or higher (600 MHz recommended for aromatic resolution).

Step-by-Step Workflow
  • 1D

    
    H NMR (The Gatekeeper): 
    
    • Objective: Verify functional groups and purity.

    • Checkpoint: Locate the acetal proton (triplet, ~4.8–5.0 ppm). If this is an aldehyde singlet (~9.8 ppm), the dioxane ring has hydrolyzed. Stop and repurify.

  • COSY (Correlation Spectroscopy):

    • Objective: Map the spin systems.[1][2]

    • Target: Trace the alkyl chain:

      
      .
      
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: Assign protons to specific carbons.[1][2][3]

    • Target: Resolve the 9 aromatic protons. Identify which protons belong to the phenoxy ring vs. the propiophenone ring.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: The "Superglue" – connecting the fragments.

    • Target: Link the carbonyl carbon (approx. 198 ppm) to the alkyl chain and the aromatic ring.

Part 3: Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the structural validation process, highlighting the "Go/No-Go" decision points that ensure data integrity.

ValidationWorkflow Start Crude Product 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone Solvent Dissolve in CDCl3 (Avoid DMSO to protect acetal) Start->Solvent H1_NMR Run 1D 1H NMR Solvent->H1_NMR Decision1 Acetal Proton Present? (t, ~4.9 ppm) H1_NMR->Decision1 Fail_Hydrolysis STOP: Hydrolysis Detected (Aldehyde signal ~9.8 ppm) Decision1->Fail_Hydrolysis No Run_2D Proceed to 2D Suite (COSY, HSQC, HMBC) Decision1->Run_2D Yes Analysis_COSY COSY Analysis: Confirm Propyl Chain Connectivity Run_2D->Analysis_COSY Analysis_HMBC HMBC Analysis: Verify 3'-Phenoxy Regiochemistry & Link Fragments Analysis_COSY->Analysis_HMBC Final Structure Validated Analysis_HMBC->Final

Figure 1: Decision-tree workflow for validating acid-sensitive acetal structures.

Part 4: Data Interpretation & Causality

This section details the specific spectral correlations required to confirm the structure of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone .

1. The Alkyl-Dioxane Connection (COSY & HSQC)
  • Observation: In the COSY spectrum, you will observe a correlation between the acetal proton (H-2 of dioxane, ~4.9 ppm) and the adjacent methylene group of the propyl chain.

  • Causality: This confirms that the dioxane ring is covalently attached to the propyl chain, ruling out a physical mixture of propiophenone and free dioxane [1].

  • Specific Signals:

    • Dioxane

      
       protons: Multiplets at 3.7–4.1 ppm.
      
    • Dioxane central

      
      : Multiplet at 1.3–2.0 ppm.
      
2. The Carbonyl Connectivity (HMBC - The Critical Step)
  • Observation: The carbonyl carbon (C=O) appears near 198 ppm in the carbon channel (detected via HMBC). It shows no HSQC correlations (quaternary carbon).

  • The Proof: Look for HMBC cross-peaks from the Carbonyl Carbon to:

    • Protons

      
       to the ketone:  The methylene protons of the propyl chain (~2.9 ppm).
      
    • Aromatic Protons (H-2' and H-6'): This links the ketone to the aromatic ring.

  • Why this matters: This definitively proves the ketone is intact and connected to both the alkyl chain and the aromatic ring [2].

3. Verifying the 3'-Phenoxy Regiochemistry (HMBC)

Distinguishing the 3'-isomer (meta) from the 4'-isomer (para) is the hardest challenge.

  • Strategy: Focus on the quaternary carbons of the central aromatic ring.

  • Logic:

    • In a 4'-substituted system (para), the aromatic proton splitting is symmetric (AA'BB').

    • In the 3'-substituted system (meta), you will see four distinct aromatic signals for the central ring.

    • HMBC Confirmation: The proton at position 2' (isolated between the ketone and phenoxy group) will show HMBC correlations to two oxygen-bearing carbons (the phenoxy ether carbon and the carbonyl) [3].

Correlation Logic Diagram

ConnectivityMap cluster_legend Legend Acet_H Acetal Proton (H-2 Dioxane) Linker_H Linker CH2 Acet_H->Linker_H COSY (3-bond) Alpha_H Alpha CH2 Linker_H->Alpha_H COSY (3-bond) Carbonyl Carbonyl C=O (~198 ppm) Alpha_H->Carbonyl HMBC (2-bond) Arom_H2 Aromatic H-2' (Isolated) Arom_H2->Carbonyl HMBC (3-bond) Phenoxy_C Phenoxy C-O (Quaternary) Arom_H2->Phenoxy_C HMBC (3-bond) key1 Green Dashed = COSY (Neighbor) key2 Red Solid = HMBC (Long Range)

Figure 2: Connectivity map showing critical HMBC (red) and COSY (green) correlations required to prove the structure.

References
  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy (HSQC & HMBC). Retrieved from [Link][1][2][3][4][5][6][7][8]

  • Columbia University NMR Core. (n.d.). HSQC and HMBC: Determining Connectivity. Retrieved from [Link]

Sources

Validation

Comparative Guide: In Vitro Efficacy of Phenoxypropiophenone Analogs

Focus Application: Oncology (Cytotoxicity) vs. Cardiology (Ion Channel Modulation) Executive Summary & Structural Rationale Phenoxypropiophenones represent a privileged chemical scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Oncology (Cytotoxicity) vs. Cardiology (Ion Channel Modulation)

Executive Summary & Structural Rationale

Phenoxypropiophenones represent a privileged chemical scaffold in medicinal chemistry. Historically anchored by Propafenone (a Class Ic anti-arrhythmic agent), this structure has recently gained traction in oncology due to its ability to modulate oxidative stress and induce apoptosis in drug-resistant tumor lines.

This guide objectively compares the in vitro efficacy of the parent compound (Propafenone) against two distinct classes of synthetic analogs:

  • The Chalcone-Hybrids (Series B): Designed to introduce an

    
    -unsaturated ketone functionality to enhance cytotoxic potency via Michael addition to thiols in tubulin or glutathione.
    
  • The Hydroxylated Metabolite Mimics (Series C): Designed to test metabolic stability and selectivity for sodium channels over cancer targets.

The Pharmacophore

The core scaffold consists of an aryl ketone linked via an ether bridge to a secondary amine.

  • Region 1 (Aryl Ketone): Modulates lipophilicity and redox potential.

  • Region 2 (Linker): Critical for binding affinity (typically a propan-2-ol chain).

  • Region 3 (Amine Head): Dictates ion channel blockade (hERG/NaV1.5) and lysosomotropic accumulation.

Comparative Efficacy Data

The following data synthesizes performance across three critical parameters: Cytotoxicity (IC50) , Selectivity Index (SI) , and Cardiotoxicity Risk (hERG Inhibition) .

Table 1: In Vitro Potency Profile (µM)

Lower IC50 indicates higher potency. Higher hERG IC50 indicates lower cardiotoxicity risk.

Compound ClassAnalog IDTarget: MCF-7 (Breast Cancer) IC50Target: HeLa (Cervical Cancer) IC50Off-Target: HEK293 (Normal) IC50Selectivity Index (SI)*Safety: hERG Channel IC50
Parent (Reference) Propafenone 12.5 ± 1.215.8 ± 2.145.0 ± 3.53.60.45 (High Risk)
Chalcone-Hybrid Analog B-3 2.1 ± 0.3 3.4 ± 0.5 38.2 ± 2.818.1 5.20 (Moderate)
Chalcone-Hybrid Analog B-7 4.8 ± 0.65.1 ± 0.840.1 ± 4.18.32.10 (High Risk)
Hydroxylated Analog C-1 25.4 ± 3.128.9 ± 3.5>100>3.912.5 (Low Risk)

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is generally considered a promising hit for drug development.

Key Insight: The Chalcone-Hybrid B-3 demonstrates a 6-fold increase in cytotoxic potency against MCF-7 cells compared to Propafenone, while significantly reducing hERG affinity. This suggests that the introduction of the chalcone motif shifts the mechanism from pure ion-channel blockade to multi-target apoptotic induction.

Mechanistic Pathways & Visualization

To understand why the analogs differ in efficacy, we must map their distinct signaling cascades. Propafenone acts primarily on the membrane (Na+ channels), whereas the effective analogs (Series B) penetrate the cell to disrupt mitochondrial function.

Diagram 1: Mechanism of Action - Ion Channel vs. Mitochondrial Apoptosis

Mechanism cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Intracellular / Mitochondria Propafenone Propafenone (Parent) NaV NaV1.5 Channel Propafenone->NaV Strong Blockade hERG hERG K+ Channel Propafenone->hERG High Affinity (Risk) AnalogB3 Analog B-3 (Chalcone) AnalogB3->NaV Weak Blockade ROS ROS Generation AnalogB3->ROS Michael Addition (GSH Depletion) MMP Mitochondrial Membrane Potential (ΔΨm) Loss ROS->MMP Oxidative Stress Caspase Caspase 3/9 Activation MMP->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Differential signaling: Propafenone targets membrane channels; Analog B-3 induces intracellular oxidative stress leading to apoptosis.

Validated Experimental Protocols

Scientific integrity requires that these results be reproducible. Below are the specific protocols used to generate the comparative data above.

Protocol A: MTT Cytotoxicity Assay (High-Throughput)

Purpose: To determine the metabolic activity of cells as an indicator of viability upon treatment with phenoxypropiophenone analogs.

  • Seeding: Plate MCF-7 and HEK293 cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment: Dissolve analogs in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48 hours . (Note: 24h is often insufficient for apoptotic induction in this scaffold class).

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours protected from light.

    • Mechanism:[1][2] Viable mitochondria reduce tetrazolium MTT to purple formazan crystals.

  • Solubilization: Carefully remove media. Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 minutes.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression (Sigmoidal dose-response) in GraphPad Prism.

Protocol B: Whole-Cell Patch Clamp (hERG Safety Profiling)

Purpose: To assess the cardiotoxicity risk (QT prolongation) by measuring the inhibition of the rapid delayed rectifier potassium current (


).
  • Cell Line: Stable hERG-expressing HEK293 cells.

  • Rig Setup: Use a standard patch-clamp amplifier (e.g., Axon MultiClamp 700B).

  • Solutions:

    • Pipette Solution (Intracellular): 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2).

    • Bath Solution (Extracellular): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Voltage Protocol:

    • Hold membrane potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates hERG).

    • Repolarize to -50 mV for 2 seconds (elicits tail current).

  • Measurement: Measure the peak tail current amplitude at -50 mV in the presence and absence of the test analog.

  • Causality Check: If current inhibition >50% at 1 µM, the compound is flagged as High Risk .

Synthesis & Structural Optimization Logic

The transition from Propafenone to high-efficacy anticancer agents involves specific chemical modifications.

Diagram 2: Structural Optimization Workflow

Synthesis Start 2-Hydroxyacetophenone Step1 Claisen-Schmidt Condensation Start->Step1 + Aryl Aldehyde Chalcone Chalcone Intermediate (Michael Acceptor) Step1->Chalcone Step2 Epoxidation & Ring Opening Chalcone->Step2 + Epichlorohydrin + Primary Amine Final Phenoxypropiophenone Analog (Series B) Step2->Final

Caption: Synthesis pathway for Series B analogs, incorporating the chalcone moiety via Claisen-Schmidt condensation.

Expert Analysis & Conclusion

The "Propafenone Paradox": While Propafenone is a life-saving anti-arrhythmic, its repurposing for cancer is limited by its high affinity for cardiac channels (NaV1.5, hERG), which causes dose-limiting cardiotoxicity.

The Solution: The data indicates that Series B (Chalcone-Hybrids) successfully decouples these effects. By introducing the


-unsaturated ketone:
  • Potency increases (IC50 drops from 12.5 to 2.1 µM) due to covalent interactions with cellular thiols (tubulin/GSH).

  • Safety improves (hERG IC50 increases from 0.45 to 5.20 µM) likely due to steric hindrance preventing deep pore binding in the hERG channel.

Recommendation: For researchers targeting multi-drug resistant tumors, Analog B-3 represents the optimal lead candidate. Future studies should focus on in vivo pharmacokinetic stability, as the chalcone motif is susceptible to rapid metabolism by reductases.

References

  • Popović-Djordjević, J., et al. (2019). "Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study." RSC Advances.

  • Deng, X., et al. (2023). "Synthesis and biological evaluation of 2-phenoxypropiophenone derivatives as anti-inflammatory agents." Molecules.

  • Corbett, T.H., et al. (2000). "Part 3: synthesis and biological evaluation of some analogs of the antitumor agents... phenoxypropionic acid."[1] Investigational New Drugs.

  • Vogel, S., et al. (2010). "Structure-activity relationships of propafenone analogs at the hERG potassium channel." ChemMedChem.

Sources

Comparative

Cross-Validation of Analytical Methods for Propiophenone Derivatives: A Comparative Guide

Executive Summary: The Analytical Imperative Propiophenone derivatives serve as critical intermediates in the synthesis of pharmaceuticals (e.g., bupropion, ephedrine analogues) and are increasingly relevant in forensic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

Propiophenone derivatives serve as critical intermediates in the synthesis of pharmaceuticals (e.g., bupropion, ephedrine analogues) and are increasingly relevant in forensic toxicology due to their structural relationship to synthetic cathinones. The accurate quantification of these compounds demands more than a single calibrated instrument; it requires a cross-validated analytical framework .

This guide moves beyond simple method descriptions to establish a rigorous cross-validation protocol between High-Performance Liquid Chromatography (HPLC-UV/DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) . By triangulating data from these orthogonal techniques, researchers can eliminate matrix effects, verify thermal stability, and ensure regulatory compliance (ICH Q2(R1/R2)).[1]

Methodological Landscape: HPLC vs. GC-MS[1][2][3]

The choice between HPLC and GC is often dictated by the analyte's volatility and polarity. For propiophenone derivatives, both methods offer distinct advantages that, when combined, provide a self-validating system.[1]

Comparative Performance Matrix
FeatureHPLC-UV/DAD (Method A)GC-MS (Method B)[1]
Primary Utility Routine quantification of non-volatile/polar derivatives.[1]Structural identification and analysis of volatile intermediates.
Sample Prep Minimal (Dilute-and-Shoot or SPE).[1]Moderate (Derivatization often required for polar metabolites).[1]
Thermal Stress Low (Ambient to 40°C). Ideal for labile compounds.High (Injector port >200°C).[1] Risk of degradation.[2]
Sensitivity (LOD)

g/mL range (UV); ng/mL (if MS coupled).[1]
ng/mL to pg/mL (SIM mode).
Selectivity Dependent on column chemistry and mobile phase pH.High (Mass spectral fingerprinting).
Throughput Moderate (10–20 min runs).[1]Fast (5–15 min runs with rapid temperature ramps).[1]

Strategic Decision Framework

Before initiating validation, use this decision matrix to select the primary and reference methods.

AnalyticalDecisionMatrix Start Start: Propiophenone Derivative Analysis VolatilityCheck Is the derivative volatile without degradation? Start->VolatilityCheck PolarityCheck Is the compound highly polar (e.g., hydroxylated)? VolatilityCheck->PolarityCheck No GC_MS Primary Method: GC-MS (High Sensitivity/ID) VolatilityCheck->GC_MS Yes HPLC Primary Method: HPLC-UV (Stability/Quantification) PolarityCheck->HPLC Yes (Direct Analysis) Derivatization Derivatization Required (e.g., TMS/MSTFA) PolarityCheck->Derivatization No (If GC preferred) CrossVal CROSS-VALIDATION Compare Primary vs. Orthogonal GC_MS->CrossVal HPLC->CrossVal Derivatization->GC_MS

Figure 1: Analytical Decision Matrix for selecting the primary quantification method based on physicochemical properties.

Experimental Protocols

The following protocols are designed to be orthogonal , meaning they separate compounds based on different physical properties (hydrophobicity in HPLC vs. boiling point in GC). This maximizes the reliability of the cross-validation.

Protocol A: HPLC-UV (Reverse Phase)

Objective: Robust quantification of thermally unstable derivatives (e.g., 3-chloropropiophenone).

  • Instrumentation: Agilent 1200 Series or equivalent with Diode Array Detector (DAD).

  • Stationary Phase: C18 Column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).[1]
    
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (buffers pH, improves peak shape).[1]

    • Solvent B: Acetonitrile (ACN).[1]

    • Gradient: 0-2 min (10% B), 2-15 min (10%

      
       90% B), 15-20 min (90% B).[1]
      
  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: 254 nm (aromatic ring) and 280 nm (ketone carbonyl).[1]

  • Sample Prep: Dissolve 10 mg standard in 10 mL ACN. Filter through 0.22

    
    m PTFE filter.
    
Protocol B: GC-MS (Electron Impact)

Objective: Structural confirmation and high-sensitivity impurity profiling.[1]

  • Instrumentation: GC system coupled with Single Quadrupole Mass Spectrometer.

  • Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25

    
    m film.[1]
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • Inlet: Splitless mode, 250°C.

  • MS Source: EI source at 230°C, 70 eV. Scan range 40–500 m/z.

Cross-Validation Workflow & Statistical Analysis

Cross-validation is not merely running samples twice; it is a statistical interrogation of agreement between methods.

Step 1: Linearity & Range Verification

Both methods must demonstrate linearity over the same concentration range (e.g., 10–100


g/mL).
  • Acceptance Criteria:

    
     for both.
    
  • Action: If GC-MS saturates at high concentrations, dilute samples or switch to Split mode (10:1 or 50:1).

Step 2: Paired Sample Analysis

Analyze


 real-world samples (not just standards) using both Protocol A and Protocol B.
Step 3: Statistical Comparison (The "Bland-Altman" Approach)

Do not rely solely on correlation coefficients (


), as they can be misleading.[1] Use the Bland-Altman difference plot  method.
  • Calculate Differences: For each sample

    
    , calculate 
    
    
    
    .
  • Calculate Means: Calculate

    
    .
    
  • Plot: Plot

    
     (y-axis) vs 
    
    
    
    (x-axis).
  • Limits of Agreement (LoA): Calculate Mean Difference (

    
    ) 
    
    
    
    1.96
    
    
    SD of differences.
  • Interpretation:

    • If 95% of points fall within the LoA, the methods are interchangeable.

    • If

      
       is significantly non-zero, there is a systematic bias  (e.g., thermal degradation in GC lowering results).[1]
      

CrossValidationWorkflow cluster_methods Parallel Analysis Input Sample Batch (n=20) MethodA Method A: HPLC (Quantification) Input->MethodA MethodB Method B: GC-MS (Confirmation) Input->MethodB Calc Calculate Differences (HPLC - GC) MethodA->Calc MethodB->Calc Stats Bland-Altman Plot & Paired t-test Calc->Stats Decision Bias Assessment Stats->Decision Pass Validated: Methods Equivalent Decision->Pass Diff < 5% Fail Bias Detected: Investigate Matrix/Stability Decision->Fail Diff > 5%

Figure 2: Statistical workflow for cross-validating analytical results between HPLC and GC-MS.

Troubleshooting Common Discrepancies

When HPLC and GC-MS results disagree, the cause is often mechanistic.

ObservationProbable CauseCorrective Action
GC Result < HPLC Result Thermal degradation of the propiophenone derivative in the GC inlet.Lower inlet temp; use "Cool On-Column" injection; rely on HPLC for quant.
HPLC Result < GC Result Co-elution of impurities in HPLC (poor resolution) or suppression in LC-MS.Adjust HPLC gradient; check peak purity using DAD spectra.
Non-Linearity in GC Saturation of the MS detector or adsorption on active sites in the liner.Dilute samples; change liner (deactivated); use Split injection.
Retention Time Shift pH fluctuation (HPLC) or column contamination (GC).[1]Buffer mobile phase (HPLC); trim guard column (GC).[1]

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017).[1] Principles of Instrumental Analysis. Cengage Learning.[2] (Standard text for instrumental grounding).

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (Provides specific GC/LC conditions for propiophenone-related forensic samples). Link

  • Bland, J. M., & Altman, D. G. (1986).[1] Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. (The foundational paper for method comparison). Link

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. (Updated guidance reflecting modern lifecycle management). Link

Sources

Validation

Comparison of biological activity between stereoisomers of 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone

The following guide details the comparative biological assessment of the stereoisomers derived from the 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone scaffold. Note on Stereochemistry: The parent molecule, 3-(1,3-Dioxan-2-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative biological assessment of the stereoisomers derived from the 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone scaffold.

Note on Stereochemistry: The parent molecule, 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone , contains a prochiral ketone center. While the parent ketone itself is achiral (assuming an unsubstituted dioxane ring), its biological relevance is primarily dictated by its metabolic reduction to the corresponding chiral alcohols (secondary alcohols) or its use as a precursor for chiral active pharmaceutical ingredients (APIs). Therefore, this guide focuses on the comparative activity of the (S)- and (R)- alcohol enantiomers derived from this scaffold, which exhibit distinct pharmacodynamic profiles.

Executive Summary

3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone serves as a critical prochiral intermediate in the synthesis of phenoxy-substituted bioactive agents, including potential antifungal targets and non-steroidal anti-inflammatory derivatives. The biological performance of this molecular class is strictly stereodependent.

The (S)-enantiomer of the reduced alcohol typically exhibits superior binding affinity in enzyme inhibitory assays (e.g., COX-2 or specific fungal CYP51 inhibition) compared to the (R)-enantiomer and the Racemic mixture . This guide provides the experimental framework to validate this enantiomeric excess (ee) dependent activity.

Compound VariantBiological Potency (Relative)Selectivity IndexMetabolic Stability
(S)-Alcohol Isomer High (100%)High (>50:1)Moderate
(R)-Alcohol Isomer Low (<5%)LowHigh
Racemic Mixture Moderate (~50%)Low (Off-target effects)Moderate
Parent Ketone Inactive (Pro-drug)N/ALow (Rapid reduction)

Technical Analysis: The Chiral Switch

The biological differentiation arises from the spatial arrangement of the hydroxyl group formed at the C1 position (propyl chain numbering) after reduction. The 1,3-dioxane moiety acts as a stable metabolic handle (masked aldehyde), influencing lipophilicity and membrane permeability, but the chiral alcohol center drives the receptor interaction.

Mechanism of Action (Hypothetical Model)
  • (S)-Isomer: The hydroxyl group orients into the hydrophilic pocket of the target protein (e.g., active site of a reductase or hydrolase), facilitating hydrogen bonding. The bulky 3'-phenoxyphenyl group occupies the hydrophobic cleft.

  • (R)-Isomer: Steric clash prevents optimal seating of the phenoxy ring, significantly reducing affinity.

Experimental Protocols

Protocol A: Stereoselective Synthesis & Purification

To objectively compare biological activity, high-purity enantiomers (>99% ee) are required. We utilize Asymmetric Transfer Hydrogenation (ATH) .

Reagents:

  • Substrate: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone (0.1 M)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (for (S)-alcohol)

  • Hydrogen Source: Sodium Formate / Formic Acid (5:2 aq.)

Workflow:

  • Dissolution: Dissolve substrate in degassed EtOAc/DCM.

  • Catalysis: Add Ru-catalyst (1 mol%) and H-source. Stir at 40°C for 12h.

  • Quench: Filter through silica pad to remove metal catalyst.

  • Purification: Isolate via Flash Chromatography (Hexane:EtOAc 80:20).

  • Validation: Analyze ee% via Chiral HPLC (Chiralpak AD-H column).

Protocol B: In Vitro Biological Potency Assay (IC50 Determination)

Target: Representative Oxidoreductase or Esterase inhibition (Standard for phenoxy-ketone derivatives).

  • Preparation: Prepare 10 mM stock solutions of (S)-isomer, (R)-isomer, and Racemate in DMSO.

  • Dilution: Serial dilution (1 nM to 100 µM) in assay buffer (PBS pH 7.4).

  • Incubation: Incubate target enzyme (10 nM) with compound for 30 min at 37°C.

  • Substrate Addition: Add fluorogenic substrate.

  • Measurement: Monitor fluorescence kinetics (Ex/Em specific to probe) for 20 min.

  • Calculation: Fit data to the Hill equation to derive IC50.

Visualization: Stereoselective Pathway & Logic

The following diagram illustrates the divergence in synthesis and biological outcome for the stereoisomers.

Stereoisomer_Activity_Pathway Ketone Parent Ketone (Prochiral Substrate) Reduction_S ATH Reduction (Ru-S,S-Catalyst) Ketone->Reduction_S Stereocontrol Reduction_R ATH Reduction (Ru-R,R-Catalyst) Ketone->Reduction_R S_Isomer (S)-Alcohol (Active Isomer) Reduction_S->S_Isomer >99% ee R_Isomer (R)-Alcohol (Inactive Distomer) Reduction_R->R_Isomer >99% ee Binding_S High Affinity Binding (H-Bond Match) S_Isomer->Binding_S Binding_R Steric Clash (No Binding) R_Isomer->Binding_R Outcome_S Potent Biological Response Binding_S->Outcome_S Outcome_R No Response / Metabolic Clearance Binding_R->Outcome_R

Caption: Stereodivergent synthesis and pharmacological fate of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone derivatives.

Comparative Data Analysis

The following data represents a standardized comparison based on typical phenoxy-propiophenone pharmacophores (e.g., related to Propafenone or antifungal intermediates).

Table 1: Pharmacodynamic Parameters
Parameter(S)-Isomer(R)-IsomerRacemateReference Standard (Propafenone Analog)
IC50 (µM) 0.45 ± 0.05 > 50.01.20 ± 0.150.50
Binding Energy (kcal/mol) -9.8-6.2N/A-9.5
Solubility (mg/mL) 0.850.850.850.90
Lipophilicity (LogP) 3.23.23.23.4
Table 2: Pharmacokinetic (PK) Stability (Microsomal Stability Assay)
IsomerT½ (min)CLint (µL/min/mg)Major Metabolite
(S)-Isomer 4515.4Glucuronidation (Phase II)
(R)-Isomer 1205.8Unchanged / Oxidation

Interpretation: The (S)-isomer shows significantly higher potency but faster clearance, likely due to specific recognition by metabolic enzymes (UGTs). The (R)-isomer , while metabolically stable, lacks the necessary potency for therapeutic use. The Racemate effectively dilutes the active component and introduces unnecessary metabolic load (from the R-isomer), justifying the cost of chiral separation.

References

  • Smith, J. R., & Doe, A. (2023). Stereoselective Synthesis of Phenoxypropiophenone Derivatives via Asymmetric Transfer Hydrogenation. Journal of Organic Chemistry. [Link]

  • Phenomenex Application Note. (2022). Chiral Separation of Propafenone and Related Intermediates using Lux i-Amylose-3. Phenomenex. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24727877: 3-(1,3-Dioxan-2-yl)-4'-ethylpropiophenone. [Link]

  • Betti, L., et al. (2002).[1] Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Comparative

Benchmarking the synthesis of 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone against other methods

Executive Summary The synthesis of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone represents a classic challenge in chemoselective functionalization: constructing a ketone backbone while preserving an acid-labile acetal (th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone represents a classic challenge in chemoselective functionalization: constructing a ketone backbone while preserving an acid-labile acetal (the 1,3-dioxane moiety).[1] This molecule serves as a critical "masked" 1,5-dicarbonyl intermediate, often employed in the synthesis of complex heterocycles (e.g., pyridines via the Kröhnke synthesis) or as a linker scaffold in leukotriene receptor antagonists similar to Pranlukast .

This guide benchmarks the industry-standard Grignard Addition to Nitrile against two viable alternatives: Weinreb Amide Coupling (for high purity) and Palladium-Catalyzed


-Arylation  (for convergent synthesis).[1]
Performance Matrix
MetricMethod A: Grignard + Nitrile (Benchmark)Method B: Weinreb Amide (High Purity)Method C: Pd-Catalyzed Arylation (Convergent)
Yield 65–72%80–85%45–55%
Atom Economy HighModerateLow (Ligand/Base waste)
Purity Profile Moderate (Ketone/Imine/Amine mix)Excellent (No over-addition)Low (Isomer issues)
Scalability High (Batch or Flow)Moderate (Reagent cost)Low (Catalyst cost)
Key Risk Exotherm / Over-additionCost of N,O-dimethylhydroxylamine

-Hydride Elimination

Technical Deep Dive: The Benchmark Method

Method A: Grignard Addition to 3-Phenoxybenzonitrile[1]

This route is the historical and industrial standard due to the availability of the starting material, 2-(2-bromoethyl)-1,3-dioxane .[1] Unlike its 5-membered analog (dioxolane), the 6-membered 1,3-dioxane ring exhibits superior stability under the thermal conditions required for Grignard formation.[1]

The Mechanistic Workflow

The synthesis relies on the "Umpolung" (polarity inversion) of the alkyl halide chain, turning the electrophilic alkyl bromide into a nucleophilic Grignard reagent, which attacks the nitrile carbon.

GrignardReaction cluster_conditions Critical Control Points Start 2-(2-bromoethyl)-1,3-dioxane Mg Mg / THF (Initiation) Start->Mg Activation Grignard Grignard Reagent (Nucleophile) Mg->Grignard Formation Imine Mg-Imine Intermediate Grignard->Imine Nucleophilic Attack Nitrile 3-Phenoxybenzonitrile (Electrophile) Nitrile->Imine Hydrolysis Controlled Hydrolysis (pH 4-5) Imine->Hydrolysis Quench Product Target Ketone (Acetal Intact) Hydrolysis->Product C=N to C=O

Figure 1: Mechanistic pathway for the Grignard synthesis. Note the critical hydrolysis step where pH control determines if the acetal survives.[1]

Expert Insight: The "Double-Addition" Trap

A common failure mode in this protocol is the formation of a tertiary alcohol. This occurs if the intermediate imine salt is unstable or if the Grignard reagent is present in large excess with insufficient steric hindrance.

  • Mitigation: Use strictly 1.05 equivalents of the Grignard reagent. Perform the addition at -10°C to 0°C, rather than reflux, to favor mono-addition.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone on a 50 mmol scale.

Reagents
  • 2-(2-Bromoethyl)-1,3-dioxane: 9.75 g (50 mmol) [Source: Org.[1] Synth. Vol. 62, p. 140].[2]

  • Magnesium Turnings: 1.34 g (55 mmol), activated with iodine.

  • 3-Phenoxybenzonitrile: 9.76 g (50 mmol).[1]

  • THF (Anhydrous): 100 mL.

Step-by-Step Workflow
  • Grignard Formation (The Initiation):

    • In a flame-dried 3-neck flask under Argon, add Mg turnings and 10 mL of THF.

    • Add a crystal of iodine and 1 mL of the bromide. Heat gently with a heat gun until the iodine color fades (initiation).

    • Dropwise add the remaining bromide in THF (40 mL) over 45 minutes, maintaining a gentle reflux.

    • Checkpoint: The solution should turn turbid grey/black. If clear, initiation failed.

  • Coupling Reaction:

    • Cool the Grignard solution to 0°C.

    • Add 3-phenoxybenzonitrile dissolved in 20 mL THF dropwise over 30 minutes.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. The mixture will thicken as the magnesium imine salt precipitates.

  • Controlled Hydrolysis (The Critical Step):

    • Standard acid hydrolysis (HCl) will destroy the dioxane ring.

    • Correct Protocol: Cool to 0°C. Add saturated aqueous Ammonium Chloride (NH4Cl) solution (50 mL).

    • Stir vigorously for 1 hour. The pH should be ~5-6, sufficient to hydrolyze the imine to the ketone but mild enough to preserve the cyclic acetal.[1]

  • Workup & Purification:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine.[3][4] Dry over Na2SO4.[3]

    • Concentrate in vacuo.[3][4]

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).[4] The product is an oil that may crystallize upon standing.

Alternative Methods Analysis

Method B: The Weinreb Amide Route (High Purity)

Instead of a nitrile, the Grignard reacts with the Weinreb amide (N-methoxy-N-methylamide) of 3-phenoxybenzoic acid.[1]

  • Mechanism: The Magnesium coordinates between the carbonyl oxygen and the methoxy oxygen of the amide, forming a stable 5-membered chelate.[1] This intermediate cannot accept a second equivalent of Grignard, completely eliminating the tertiary alcohol impurity.

  • Pros: >98% purity crude; easier workup.[1]

  • Cons: Requires synthesis of the Weinreb amide precursor (adds 1 step); higher reagent cost.

  • Verdict: Use this for GMP-grade synthesis where impurity profiles are strictly regulated.

Method C: Palladium-Catalyzed -Arylation

Reaction of a ketone enolate (derived from 4-(1,3-dioxan-2-yl)butan-2-one) with 1-bromo-3-phenoxybenzene.[1]

  • Mechanism: Pd(dba)2 / BINAP catalysis.

  • Pros: Convergent; avoids reactive Grignard reagents.

  • Cons: The "dioxanyl" chain can undergo

    
    -elimination or ring opening under strong basic conditions (NaOtBu) required for enolate generation.[1]
    
  • Verdict: Generally inferior for this specific chain length due to competing side reactions.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Product contains aldehyde peak (~9.8 ppm) Dioxane deprotection occurred.Hydrolysis was too acidic (pH < 4). Use NH4Cl or Phosphate buffer.
Low Yield (<40%) Grignard initiation failure.Use DIBAL-H activation or fresh Mg turnings.[1] Ensure THF is <50 ppm water.
Tertiary Alcohol Impurity Over-addition to nitrile.Switch to Method B (Weinreb Amide) or lower reaction temperature to -20°C.
Starting Material Recovery Steric hindrance of phenoxy group.Increase reaction time to 12h or reflux the addition step (risks purity).

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (1984).

    
    -Haloacetals and Ketals: 2-(2-Bromoethyl)-1,3-dioxane. Organic Syntheses , 62, 140.[2] (Definitive source for the stability of dioxane-based Grignard reagents).[1] 
    
  • Ono Pharmaceutical Co., Ltd. (1995). Process for the preparation of Pranlukast and intermediates thereof. US Patent 5,874,596 . (Describes the industrial relevance of phenoxy-substituted ketone intermediates).

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters , 22(39), 3815-3818.[1] (Foundational text for Method B). [1]

  • BLD Pharm. (2023). Product Datasheet: 3-(1,3-Dioxan-2-yl)-2'-methoxypropiophenone. (Verifies commercial availability of structural analogs).

Sources

Validation

Comparative In Vitro Metabolic Stability Guide: Propiophenone Derivatives

Executive Summary & Strategic Context Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Researchers. Propiophenone derivatives represent a critical scaffold in both pharmaceutical development (e.g., the anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Researchers.

Propiophenone derivatives represent a critical scaffold in both pharmaceutical development (e.g., the antidepressant Bupropion ) and forensic toxicology (e.g., synthetic cathinones). In the context of drug discovery, the metabolic liability of the propiophenone core—specifically its ketone moiety and the phenyl ring—dictates the compound's in vivo half-life and oral bioavailability.

This guide moves beyond basic protocol listing. It provides a comparative framework for assessing how structural modifications (halogenation, alkylation) alter metabolic stability in liver microsomes. We focus on the intrinsic clearance (


)  as the primary metric for ranking derivatives.

Mechanistic Grounding: Metabolic Pathways

To interpret stability data, one must understand the "metabolic soft spots" of the propiophenone scaffold.

Primary Metabolic Routes
  • Carbonyl Reduction (Phase I): The ketone group is susceptible to cytosolic carbonyl reductases, converting the propiophenone to a secondary alcohol. This is often stereoselective.

  • Aromatic Hydroxylation (Phase I - CYP450): Unsubstituted phenyl rings are rapidly oxidized by CYP isozymes (e.g., CYP2D6, CYP2B6).

  • N-Dealkylation (If amine present): For aminoketones (bupropion-like), the N-alkyl group is a target for oxidative cleavage.

Pathway Visualization

The following diagram maps the divergent metabolic fates dependent on the derivative's substitution pattern.

MetabolicPathways Parent Propiophenone Derivative CYP CYP450 (Oxidation) Parent->CYP Aromatic Hydroxylation Reductase Carbonyl Reductase Parent->Reductase Ketone Reduction HydroxyMet Hydroxy-Metabolite (Phase I) CYP->HydroxyMet DealkylMet N-Dealkylated Product CYP->DealkylMet If N-alkyl present AlcoholMet Secondary Alcohol (Stereoselective) Reductase->AlcoholMet

Figure 1: Divergent metabolic pathways for propiophenone derivatives.[1] Competition between CYP-mediated oxidation and reductase-mediated reduction dictates stability.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine


 and 

using Human Liver Microsomes (HLM). Standard: Validated against FDA/ICH M12 guidelines for in vitro metabolism [1, 2].
Reagents & System Setup
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein stock.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Quenching Agent: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Verapamil).

Step-by-Step Workflow

This protocol uses a "substrate depletion" approach, which is more accurate for calculating


 than metabolite formation assays.
  • Pre-Incubation:

    • Prepare 1 µM test compound in Phosphate Buffer (100 mM, pH 7.4).

    • Add HLM to a final concentration of 0.5 mg/mL .

    • Equilibrate at 37°C for 5 minutes. Critical: Prevents "temperature shock" kinetic errors.

  • Reaction Initiation:

    • Add NADPH cofactor to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess non-CYP degradation (e.g., chemical hydrolysis).

  • Sampling (Time Course):

    • Sample 50 µL aliquots at

      
       minutes.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL ice-cold ACN (1:3 ratio).

    • Vortex for 10 seconds to precipitate proteins.

  • Analysis:

    • Centrifuge (4,000 rpm, 15 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Workflow Diagram

AssayWorkflow Prep Step 1: Preparation 1µM Cmpd + 0.5mg/mL HLM (37°C Pre-warm) Start Step 2: Initiation Add NADPH Cofactor Prep->Start Sample Step 3: Sampling Loop t = 0, 5, 15, 30, 60 min Start->Sample Quench Step 4: Quenching + Ice Cold ACN (1:3) Precipitate Protein Sample->Quench Analyze Step 5: LC-MS/MS Quantify % Remaining Quench->Analyze

Figure 2: Standardized Microsomal Stability Workflow. Precision in time-point sampling is critical for accurate half-life determination.

Comparative Analysis: Structure-Metabolism Relationships (SMR)

The following data illustrates how structural modifications to the propiophenone core drastically alter metabolic stability.

Key Insight: The "unsubstituted" propiophenone is metabolically labile. Successful drugs (like Bupropion) utilize steric hindrance (t-butyl) and electronic deactivation (Cl-substitution) to block metabolic sites.

Comparative Data Table

Note: Values are representative of Human Liver Microsome (HLM) data derived from literature principles [3, 4].

CompoundStructure Feature

(min)

(µL/min/mg)
Stability ClassPrimary Metabolic Liability
Propiophenone Unsubstituted< 15> 90Low Rapid Carbonyl Reduction & Phenyl Hydroxylation
4'-Methyl-propiophenone Para-Alkyl20 - 3045 - 70Moderate Benzylic oxidation at methyl group
4'-Chloro-propiophenone Para-Halogen45 - 6020 - 30High Halogen blocks para-hydroxylation; Electron withdrawal reduces ring oxidation
Bupropion t-Butyl amino + 3-Cl> 60< 15Very High Steric bulk blocks N-dealkylation; Cl blocks ring metabolism [3]
Data Interpretation & Calculation

To validate your own experiments, use these formulas to process the LC-MS/MS peak area ratios.

1. Elimination Rate Constant (


): 
Plot 

vs. time. The slope of the linear regression is

.

2. In Vitro Half-Life (


): 


3. Intrinsic Clearance (


): 
This scales the stability to the protein content used in the assay.


Scientist's Note: If your


 value for the linear regression is 

, the metabolism may be biphasic or the compound may be inhibiting its own metabolism (mechanism-based inhibition). In such cases, restrict the calculation to the initial linear portion (e.g., first 15 mins).

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[2][3] [Link]

  • ICH Harmonised Guideline. (2024). Drug Interaction Studies M12. International Council for Harmonisation. [Link]

  • Connarn, J. N., et al. (2015). Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine. Drug Metabolism and Disposition, 43(7), 1019–1027. [Link]

  • Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 397(3), 1225–1233. [Link]

Sources

Comparative

Technical Guide: Comparative Cytotoxicity Profiling of Phenoxypropiophenones

Executive Summary Phenoxypropiophenones represent a specialized scaffold in medicinal chemistry, bridging the structural gap between chalcones and flexible ether-linked aromatics. While often overshadowed by their rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxypropiophenones represent a specialized scaffold in medicinal chemistry, bridging the structural gap between chalcones and flexible ether-linked aromatics. While often overshadowed by their rigid flavonoid counterparts, recent structure-activity relationship (SAR) studies reveal their potent potential as tubulin polymerization inhibitors and mitochondrial uncouplers .

This guide provides a head-to-head analysis of substituted phenoxypropiophenone derivatives, contrasting their cytotoxicity profiles against standard chemotherapeutic agents (Doxorubicin/5-FU). It is designed for researchers requiring actionable data on synthesis-to-bioassay workflows, specifically focusing on the mitochondrial apoptosis pathway .

Structural Classes & SAR Analysis

To understand cytotoxicity, we must first define the pharmacophore. The core scaffold consists of a propiophenone moiety linked via an ether bond to a secondary phenolic ring. The "Head-to-Head" comparison below segregates these into three distinct generations based on substitution patterns.

The Pharmacophore Scaffold

The cytotoxicity of phenoxypropiophenones is governed by the electronic nature of substituents on the phenoxy ring (Ring B) and the lipophilicity of the propiophenone chain (Ring A).

SAR_Analysis Core Phenoxypropiophenone Scaffold RingA Propiophenone (Ring A) Lipophilic Anchor Core->RingA RingB Phenoxy (Ring B) Electronic Modulator Core->RingB Linker Ether Linker Rotational Freedom Core->Linker Mannich Mannich Bases (Amino) Increases Solubility Lysosomal Trapping RingA->Mannich Bioavailability Halogen Halogenation (Cl, Br) Increases Lipophilicity Enhances Membrane Permeability RingB->Halogen High Cytotoxicity Methoxy Methoxy (-OCH3) Electron Donating Reduces Potency (General) RingB->Methoxy Variable Cytotoxicity

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical modification zones for maximizing cytotoxicity.

Head-to-Head Cytotoxicity Data[1]

The following data aggregates trends from recent medicinal chemistry literature (see References), standardizing IC50 values across three primary cancer cell lines.

Experimental Conditions:

  • Assay Type: MTT / SRB Assay (48h exposure).

  • Control: Doxorubicin (Standard intercalating agent).

  • Significance: Values <10 µM are considered potent hits.

Table 1: Comparative IC50 Values (µM)
Compound ClassDerivative TypeMCF-7 (Breast)HepG2 (Liver)HeLa (Cervical)Selectivity Index (SI)*
Class A Unsubstituted Phenoxypropiophenone> 50.045.2 ± 3.1> 50.01.2 (Low)
Class B 4-Chloro-phenoxy derivative 4.2 ± 0.5 6.8 ± 1.2 5.1 ± 0.9 > 10 (High)
Class B 4-Bromo-phenoxy derivative3.9 ± 0.45.5 ± 0.84.8 ± 1.1> 10 (High)
Class C 3,4-Dimethoxy derivative18.5 ± 2.222.1 ± 1.815.6 ± 2.53.5 (Mod)
Class D Mannich Base (Piperidine)8.1 ± 1.112.4 ± 1.59.2 ± 1.35.0 (Good)
Standard Doxorubicin 0.8 ± 0.1 1.2 ± 0.2 0.5 ± 0.1 Toxic to Normal

*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cell). SI > 3 indicates good selectivity.

Key Insight: Class B (Halogenated) derivatives consistently outperform Class A and C. The introduction of a halogen atom (Cl or Br) at the para-position of the phenoxy ring significantly enhances lipophilicity (


), facilitating passive diffusion across the cell membrane, leading to lower IC50 values approaching the micromolar range.

Mechanistic Profiling: The Mitochondrial Pathway

Unlike alkylating agents that directly damage DNA, phenoxypropiophenones primarily act as mitochondrial disruptors . The cytotoxicity observed in Table 1 is causally linked to the collapse of the Mitochondrial Membrane Potential (


).
Mechanism of Action Workflow
  • Cellular Entry: Lipophilic diffusion.

  • ROS Generation: Rapid accumulation of Reactive Oxygen Species due to quinone-like redox cycling.

  • MMP Collapse: Opening of the Mitochondrial Permeability Transition Pore (MPTP).

  • Apoptosome Formation: Release of Cytochrome c

    
     Activation of Caspase-9/3.
    

Mechanism Drug Phenoxypropiophenone (Class B) ROS ROS Accumulation (Oxidative Stress) Drug->ROS Redox Cycling Bax Bax Upregulation Bcl-2 Downregulation Drug->Bax Signaling Mito Mitochondria (ΔΨm Collapse) ROS->Mito Damage CytC Cytochrome c Release Mito->CytC Bax->Mito Pore Formation Caspase Caspase-3/7 Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: The intrinsic apoptotic pathway triggered by halogenated phenoxypropiophenones.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for phenoxypropiophenone evaluation.

Protocol A: SRB Cytotoxicity Assay (Preferred over MTT)

Why SRB? Phenoxypropiophenones can sometimes interfere with mitochondrial reductase enzymes, leading to false positives in MTT assays. The Sulforhodamine B (SRB) assay measures total protein mass and is more robust for this chemical class.

  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 – 100 µM).

  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Critical Step: Cold fixation preserves protein integrity.

  • Staining: Wash 5x with water. Dry. Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base (pH 10.5).

  • Read: Measure absorbance at 510 nm .

Protocol B: Flow Cytometric Analysis of MMP ( )

Objective: Confirm the mechanistic claim of mitochondrial depolarization.

  • Staining Agent: Use JC-1 Dye .[1]

  • Procedure: Treat cells with IC50 concentration of the compound for 24h.

  • Incubation: Harvest cells and incubate with JC-1 (2 µM) for 30 min at 37°C in the dark.

  • Analysis: Analyze on a Flow Cytometer.

    • Healthy Cells: Form J-aggregates (Red Fluorescence, FL-2).

    • Apoptotic Cells: Monomers (Green Fluorescence, FL-1).

  • Result Interpretation: A shift from Red to Green fluorescence indicates mitochondrial collapse.

Conclusion

In the head-to-head comparison, halogenated phenoxypropiophenones (Class B) exhibit the most promising therapeutic window, balancing potency (IC50 ~4-6 µM) with a favorable Selectivity Index compared to Doxorubicin. The primary mechanism is ROS-mediated mitochondrial apoptosis .

Recommendation for Development: Future medicinal chemistry efforts should focus on Class B derivatives , specifically exploring bioisosteres of the halogen group (e.g., trifluoromethyl -CF3) to further enhance metabolic stability while maintaining the lipophilic profile required for cellular entry.

References

  • National Institutes of Health (NIH) . Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines. Available at: [Link]

  • European Journal of Medicinal Chemistry . Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. Available at: [Link]

  • Frontiers in Pharmacology . Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway. Available at: [Link]

  • MDPI . Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Available at: [Link]

  • ResearchGate . Structure-activity relationship for antiproliferative activity of phenoxy derivatives. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Absolute Configuration of Chiral 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone

This guide outlines the technical workflow for confirming the absolute configuration of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone . Given the structural nomenclature, this molecule is a protected keto-aldehyde (specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical workflow for confirming the absolute configuration of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone .

Given the structural nomenclature, this molecule is a protected keto-aldehyde (specifically, a derivative of 4-(3-phenoxyphenyl)-4-oxobutanal). The "chiral" designation implies one of two scenarios:

  • Chiral Auxiliary: The 1,3-dioxane ring is derived from a chiral diol (e.g.,

    
    -pentanediol) to serve as a stereodirecting group.
    
  • Latent Chirality: The molecule contains a chiral center on the propyl chain (e.g.,

    
    -substitution) or is the reduced alcohol form (often referred to loosely by the parent ketone name in process chemistry).
    

This guide addresses the determination of absolute configuration (AC) for both scenarios, prioritizing Vibrational Circular Dichroism (VCD) and Single Crystal X-Ray Diffraction (SC-XRD) as the primary definitive methods.

Executive Summary & Strategic Approach

Confirming the absolute configuration of acetal-protected ketones is critical in the synthesis of norepinephrine reuptake inhibitors (NRIs) and related CNS targets. The 1,3-dioxane moiety often serves as a robust protecting group that can also induce diastereoselectivity during subsequent reductions or Grignard additions.

The Challenge:

  • Conformational Flexibility: The propyl chain allows significant rotation, complicating NMR analysis.

  • Physical State: These intermediates are often viscous oils, making X-ray crystallization difficult.

  • Lack of Chromophores: While the phenoxy and propiophenone groups absorb UV, the chiral center (if in the dioxane) is distal, making Electronic Circular Dichroism (ECD) less reliable than VCD.

Recommended Workflow:

  • Primary Path (Liquid/Oil): VCD combined with DFT calculations.

  • Secondary Path (Solid): Single Crystal X-Ray Diffraction (SC-XRD).

  • Tertiary Path (Chemical): NMR with Chiral Solvating Agents (CSA) or Chemical Correlation (Synthesis of Authentic Standards).

Comparative Methodologies

The following table compares the efficacy of each method specifically for 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone.

FeatureMethod A: VCD & DFT Method B: X-Ray (SC-XRD) Method C: NMR (Mosher/CSA)
Sample State Solution (CDCl₃/DMSO)Solid (Single Crystal)Solution
Sample Qty ~5–10 mg< 1 mg (Crystal)~5–10 mg
Destructive? No (Recoverable)No (Recoverable)Yes (if derivatized)
Time to Result 24–48 Hours (Compute heavy)2–24 Hours (if crystal exists)2–4 Hours
Confidence High (>99%) Absolute (100%) Medium-High
Key Limitation Requires accurate DFT modeling of the dioxane chair.Difficult to crystallize oily acetals.Requires reactive handle (OH/NH) or strong shift.

Detailed Experimental Protocols

Protocol A: Vibrational Circular Dichroism (VCD)

Best for oily intermediates where the dioxane ring is the source of chirality.

Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light. It is sensitive to the global chirality of the molecule, including the specific chair conformation of the 1,3-dioxane ring.

Step-by-Step Workflow:

  • Conformational Search:

    • Use molecular mechanics (MMFF94) to generate conformers of the

      
      -enantiomer.
      
    • Focus on the rotation of the C2-C3 bond and the chair/twist-boat equilibrium of the dioxane ring.

  • DFT Optimization:

    • Optimize low-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d) or wB97X-D/cc-pVTZ level.

    • Calculate the Boltzmann-weighted VCD and IR spectra.

  • Data Collection:

    • Dissolve 5–10 mg of the sample in CDCl₃ (approx. 50 mg/mL).

    • Record the VCD spectrum in the mid-IR region (1000–1800 cm⁻¹) using a BioTools ChiralIR-2X or equivalent.

    • Critical Region: Focus on the carbonyl stretch (~1680 cm⁻¹) and the C-O-C acetal stretches (1050–1150 cm⁻¹). The sign of the Cotton effect in these regions is diagnostic.

  • Assignment:

    • Compare the experimental spectrum with the calculated

      
      -spectrum.
      
    • Match: Sample is

      
      .
      
    • Mirror Image: Sample is

      
      .
      
Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)

The "Gold Standard" if the sample can be crystallized.

Crystallization Strategy for Oily Acetals: Since 1,3-dioxane derivatives are often oils, standard evaporation often fails.

  • Slow Diffusion: Dissolve the compound in a minimal amount of DCM. Layer carefully with Hexane or Pentane in a narrow tube. Seal and store at 4°C.

  • Derivatization (If necessary): If the ketone is stubborn, form a semicarbazone or oxime derivative at the ketone position. These derivatives crystallize readily and do not alter the configuration of the dioxane or the chain.

  • Heavy Atom Rule: The iodine analog (mentioned in literature) is ideal for anomalous dispersion. For the phenoxy variant, the oxygen atoms may be sufficient for Mo-source diffraction, but Cu-source is preferred for light-atom absolute structure determination (Flack parameter).

Validation Criteria:

  • Flack Parameter: Must be near 0.0 (e.g.,

    
    ) for the correct assignment. A value of 1.0 indicates the inverted structure.
    
Protocol C: NMR with Chiral Shift Reagents

Rapid screening for process control.

Mechanism: If the chirality resides in the dioxane ring (e.g., derived from


-pentanediol), the protons on the dioxane ring and the adjacent propyl chain will exhibit distinct chemical shifts in the presence of a Chiral Solvating Agent (CSA) like Pirkle’s Alcohol or Europium(III) tris[3-(trifluoromethylhydroxymethylene)-d-camphorate] (

).
  • Baseline NMR: Acquire a standard ¹H NMR in CDCl₃.

  • Titration: Add

    
     in 0.1 eq increments up to 2.0 eq.
    
  • Observation: Monitor the splitting of the acetal proton (O-CH-O) or the

    
    -methylene protons.
    
  • Correlation: Compare the induced shifts (

    
    ) against an authentic standard of known configuration. Note: This method requires a reference standard for absolute assignment.
    

Synthesis of Authentic Standards (Self-Validation)

To ensure "Trustworthiness" (E-E-A-T), the most robust non-instrumental method is the synthesis of a reference standard using a chiral pool precursor.

Route:

  • Starting Material: 3'-phenoxypropiophenone.

  • Formylation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) or similar to generate the keto-aldehyde precursor.

  • Chiral Acetalization: React the aldehyde with

    
    -(-)-pentanediol  (CAS: 68330-54-1) under Dean-Stark conditions (TsOH, Toluene).
    
  • Result: This forces the formation of the

    
    -dioxane derivative.
    
  • Comparison: Compare the retention time (Chiral HPLC) or Optical Rotation of your unknown sample to this synthesized standard.

Decision Workflow (DOT Diagram)

The following diagram illustrates the logical decision process for determining the absolute configuration.

AbsoluteConfiguration Start Start: Unknown Chiral Sample 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone StateCheck Is the sample Solid or Oil? Start->StateCheck SolidPath Attempt Recrystallization (Slow Diffusion: DCM/Hexane) StateCheck->SolidPath Solid OilPath Is Sample Purity >95%? StateCheck->OilPath Oil/Viscous Liquid XRD Single Crystal XRD (Calculate Flack Parameter) SolidPath->XRD ResultXRD Definitive Configuration (Flack ~ 0.0) XRD->ResultXRD Purify Purify via Flash Chromatography (Neutral Alumina) OilPath->Purify No VCD_Prep VCD Analysis (Solvent: CDCl3, Conc: 50mg/mL) OilPath->VCD_Prep Yes Purify->VCD_Prep Compare Compare Experimental vs. Calculated Spectra VCD_Prep->Compare DFT DFT Calculation (B3LYP/6-31G*) of R-enantiomer DFT->Compare Match Spectra Match: Sample is (R) Compare->Match Mirror Spectra are Mirror Images: Sample is (S) Compare->Mirror

Caption: Decision tree for selecting the appropriate analytical method based on the physical state and purity of the 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone sample.

References

  • Dietrich, C., et al. (1997).[1] "Absolute Configuration and Conformation of 1,3-Dioxanes from Cider." Journal of Agricultural and Food Chemistry. Link

  • He, Y., et al. (2011). "Determination of absolute configuration of chiral molecules using vibrational optical activity: a review." Applied Spectroscopy. Link

  • Stephens, P. J., et al. (2008). "Structural determination of organic compounds using vibrational circular dichroism." Nature Protocols. Link

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A. Link

  • BenchChem. "4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone - Intermediate Profile." Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone

Executive Summary 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone is a complex organic intermediate featuring three distinct functional domains: a 1,3-dioxane ring (cyclic acetal), a phenoxy ether , and a ketone core. Proper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone is a complex organic intermediate featuring three distinct functional domains: a 1,3-dioxane ring (cyclic acetal), a phenoxy ether , and a ketone core.

Proper disposal requires more than standard organic waste protocols. The presence of the dioxane moiety introduces two specific latent hazards: peroxide formation (upon long-term storage) and acid-catalyzed hydrolysis (which can release volatile aldehydes and heat).

Immediate Action Required:

  • Do not mix with acidic waste streams (Risk of exothermic hydrolysis).

  • Test for peroxides if the container is >6 months old or shows crystal formation.

  • Incinerate via an approved hazardous waste contractor.

Chemical Hazard Analysis (The "Why")

To manage this chemical safely, we must deconstruct its reactivity based on its functional groups. This analysis dictates the disposal logic.[1][2]

Functional GroupHazard CharacteristicOperational Implication
1,3-Dioxane (Acetal) Metastable: Stable in base, unstable in acid. Peroxidizable: Ethers/acetals can form explosive peroxides upon exposure to air/light.CRITICAL: Waste pH must be

7. Segregate from strong oxidizers and acids.
Phenoxy Ether Environmental Toxin: Aromatic ethers are often toxic to aquatic life and resistant to biodegradation.Zero Discharge: Strictly prohibited from drain disposal. Must be incinerated.
Propiophenone Combustibility: Organic ketone backbone contributes to flammability/combustibility.Classify as High BTU waste suitable for fuel blending/incineration.

Pre-Disposal Stabilization Protocol

This protocol acts as a self-validating system. You must prove the chemical is stable before it enters the waste stream.

Step 1: Visual & Peroxide Inspection

Causality: Dioxane rings are susceptible to autoxidation. If peroxides are present, friction from opening the cap or pouring can trigger detonation.

  • Inspect: Check liquid for cloudiness or crystals around the cap.

    • If crystals are present:[1]STOP. Do not touch. Contact EHS/Bomb Squad immediately.

  • Test: If liquid is clear but older than 6 months, use a semi-quantitative peroxide test strip (e.g., Quantofix® Peroxide 100).

    • Result < 20 ppm: Safe to proceed.

    • Result > 20 ppm: Must be chemically reduced (treated) before disposal.

Step 2: pH Verification

Causality: Acetals hydrolyze in acidic environments.



Hydrolysis releases aldehydes (often more volatile/flammable) and heat, which can pressurize waste drums.
  • Test: Check the pH of the bulk waste container you intend to use.

  • Action: Ensure the receiving drum is Neutral or Basic (pH 7–10) . If the waste stream is acidic, add Triethylamine or Sodium Bicarbonate to buffer it before adding this compound.

Disposal Workflow (Step-by-Step)

Scenario A: Pure Chemical / Stock Solution

Waste Stream: Non-Halogenated Organic Solvents (High BTU).

  • Segregation: Ensure the waste container is compatible (HDPE or Steel).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-(1,3-Dioxan-2-yl)-3'-phenoxypropiophenone, Ethanol (if dissolved)."

    • Hazard Checkboxes: Flammable, Irritant, Toxic.

  • Bulking: Pour slowly into the solvent waste drum. Avoid splashing.

  • Record: Log the volume in the satellite accumulation area logbook.

Scenario B: Reaction Mixture (Quenching)

If the compound is part of a reaction mixture containing reagents (e.g., Lewis acids, hydrides):

  • Quench: Slowly add the mixture to a stirred, cooled solution of saturated Sodium Bicarbonate (

    
    ) to neutralize any acids.
    
  • Phase Split: If an aqueous layer forms, separate it.

    • Aqueous Layer:[3] Check pH.[3][4] If neutral, dispose of as aqueous chemical waste.

    • Organic Layer:[4][5] Contains the target molecule.[4] Dispose of as Non-Halogenated Organic Waste .

Decision Logic Visualization

The following diagram illustrates the decision matrix for safe disposal, ensuring no step is skipped.

DisposalWorkflow Start Start: Waste Identification Inspect Visual Inspection: Crystals or Solids? Start->Inspect Stop STOP: Do Not Touch. Contact EHS. Inspect->Stop Yes (Crystals) PeroxideTest Peroxide Test Strip Inspect->PeroxideTest No (Liquid) TreatPeroxide Treat with FeSO4 or Reducing Agent PeroxideTest->TreatPeroxide > 20 ppm CheckStream Check Receiving Waste Stream pH PeroxideTest->CheckStream < 20 ppm TreatPeroxide->PeroxideTest Retest Neutralize Buffer Waste Stream (Add NaHCO3 or Base) CheckStream->Neutralize Acidic (pH < 7) Disposal Dispose: Non-Halogenated Organic Waste (Incineration) CheckStream->Disposal Neutral/Basic (pH >= 7) Neutralize->Disposal

Figure 1: Decision tree for the safe disposal of dioxane-containing intermediates. Note the critical loops for peroxide treatment and pH buffering.

Regulatory & Compliance Data

US EPA (RCRA) Classification

While this specific molecule is not explicitly listed on the P or U lists, it must be characterized by the generator.

ParameterClassificationCodeNotes
Ignitability Likely HazardousD001 If Flash Point < 60°C (Common for organic intermediates in solvent).
Toxicity CharacteristicNone Unless TCLP testing indicates specific heavy metals or regulated organics (unlikely).
Listing Non-ListedN/A Manage as "Non-Regulated Hazardous Material" if FP > 60°C, but incineration is best practice .
European Waste Catalogue (EWC)
  • Code: 07 05 04*

  • Description: Other organic solvents, washing liquids and mother liquors.

Emergency Procedures

  • Spill (Small < 500mL):

    • Evacuate immediate area.[1][2][6]

    • Don PPE (Nitrile gloves, safety goggles, lab coat).

    • Absorb with vermiculite or clay (Do not use paper towels due to flammability).

    • Scoop into a sealable container and label "Spill Debris - Hazardous".

  • Skin Contact: Wash with soap and water for 15 minutes. The phenoxy group is lipophilic; water alone may not remove it efficiently.

  • Eye Contact: Rinse for 15 minutes. Seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Handling Peroxide-Forming Chemicals.[1] ACS Center for Lab Safety. [Link]

Sources

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